molecular formula C16H15F2N B8104071 Fidas-3

Fidas-3

Cat. No.: B8104071
M. Wt: 259.29 g/mol
InChI Key: YBJDCOLXJYDHOM-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fidas-3 is a useful research compound. Its molecular formula is C16H15F2N and its molecular weight is 259.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(E)-2-(2,6-difluorophenyl)ethenyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N/c1-19(2)13-9-6-12(7-10-13)8-11-14-15(17)4-3-5-16(14)18/h3-11H,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJDCOLXJYDHOM-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Flow-Induced Dispersion Analysis: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the principles, applications, and methodologies of a powerful solution-based biophysical characterization tool.

Flow-Induced Dispersion Analysis (FIDA) is a cutting-edge, immobilization-free technology for the quantitative analysis of biomolecular interactions and particle sizing in solution.[1] This first-principles-based technique offers significant advantages for researchers and scientists in drug development by providing highly accurate data on binding affinities, protein quantification, and formulation stability in native-like conditions.[2][3] By obviating the need for surface attachment, FIDA minimizes artifacts associated with non-specific binding and allows for measurements in complex biological matrices such as plasma and serum.[4][5]

Core Principles: Unveiling Molecular Behavior in Flow

FIDA is fundamentally based on the interplay of two well-established physical principles: Taylor Dispersion Analysis (TDA) and the Stokes-Einstein relation.[6] The technology leverages the precise measurement of the hydrodynamic radius (Rh) of molecules to elucidate their size, interactions, and behavior in solution.[3]

A FIDA experiment begins with the injection of a small, well-defined zone of a fluorescently labeled molecule (the indicator) into a capillary filled with a solution containing the molecule of interest (the analyte).[7] A pressure-driven, laminar flow propels the indicator and analyte through the capillary.[8] Due to the parabolic velocity profile of the laminar flow, molecules at the center of the capillary travel faster than those near the walls.[6] Simultaneously, the molecules undergo radial diffusion across the streamlines.[6]

This combination of convection and diffusion results in a predictable broadening of the indicator's concentration profile, a phenomenon known as Taylor dispersion.[6] The extent of this dispersion is directly related to the diffusion coefficient of the indicator molecules.[9] A detector placed downstream records the fluorescence signal over time, generating a Gaussian-shaped peak, or "Taylorgram".[5][8] The variance of this peak is used to calculate the diffusion coefficient.

The Stokes-Einstein equation then relates the experimentally determined diffusion coefficient (D) to the hydrodynamic radius (Rh) of the molecules:

D = kBT / 6πηRh

where:

  • kB is the Boltzmann constant

  • T is the absolute temperature

  • η is the viscosity of the medium[6]

When the indicator binds to the analyte, the resulting complex is larger and diffuses more slowly. This leads to a broader Taylorgram and a corresponding increase in the calculated apparent hydrodynamic radius.[1] By titrating the analyte concentration and measuring the change in the indicator's apparent Rh, a binding curve can be generated, from which the dissociation constant (Kd) can be accurately determined.[4]

Key Applications in Drug Development

FIDA provides a versatile platform for addressing critical questions throughout the drug development pipeline.

  • Protein Quantification: The technique enables the rapid and accurate quantification of proteins and other biomolecules in complex biological fluids.[5] This is particularly valuable for pharmacokinetic and pharmacodynamic studies.

  • Binding Affinity Determination: FIDA is a powerful tool for characterizing the binding affinity of drug candidates to their targets, with the ability to measure a wide range of interactions from weak (millimolar) to strong (picomolar).[10]

  • Immunogenicity Assessment: The technology can be used to study the interaction of anti-drug antibodies (ADAs) with therapeutic proteins, providing insights into immunogenic responses.

  • Formulation and Stability Studies: FIDA can be employed to assess the conformational stability of proteins and other biologics under various stress conditions, such as changes in pH or the presence of denaturants.[11]

  • Oligomeric State Analysis: The technique can differentiate between monomeric, dimeric, and higher-order oligomeric states of proteins.[12]

Quantitative Data Presentation

The following tables summarize representative quantitative data obtained from FIDA experiments in various applications.

InteractionIndicatorAnalyteKd (nM)Rh Unbound (nm)Rh Bound (nm)Reference
Adalimumab - TNF-αTNF-α-alexa488Adalimumab~10Not specifiedNot specified[13]
Human Serum Albumin (HSA) - Anti-HSAF-HSAAnti-HSA1 x 10-7 MNot specifiedNot specified[7]
AnalyteMatrixLimit of DetectionReference
ProteinsHuman PlasmaSub-nanomolar to picomolar range[5]
AdalimumabSerumNot specified[14]
ProteinDenaturantInitial Rh (nm)Unfolded Rh (nm)Reference
AdalimumabGuHCl~5.27.9[11]

Experimental Protocols

While specific experimental parameters will vary depending on the application, a general methodology for a FIDA experiment is outlined below.

Instrumentation
  • FIDA Instrument: A dedicated instrument equipped with a capillary, a pressure-driven flow system, and a sensitive fluorescence detector is required. An example is the Fida 1 instrument with a UV-LED fluorescence detector.[11]

  • Capillaries: Fused silica capillaries are typically used. Common dimensions are 50 µm or 75 µm inner diameter and a total length of around 100 cm.[7][11]

Reagents
  • Assay Buffer: A buffer appropriate for the biological system under investigation (e.g., phosphate-buffered saline).

  • Indicator Solution: The fluorescently labeled binding partner at a fixed concentration. The choice of fluorophore should be compatible with the instrument's excitation and emission wavelengths.

  • Analyte Solutions: A dilution series of the analyte in the assay buffer.

General Procedure for a Binding Affinity Assay
  • System Preparation:

    • Flush the capillary with the assay buffer to equilibrate the system. A typical procedure involves flushing at high pressure (e.g., 3500 mbar) for a defined period (e.g., 60 seconds).[11]

  • Analyte Introduction:

    • Fill the capillary with the analyte solution at the lowest concentration of the titration series. This is typically done by flushing at high pressure for a shorter duration (e.g., 30 seconds).[11]

  • Indicator Injection:

    • Inject a small plug of the indicator solution into the capillary. This is achieved by applying a low pressure (e.g., 50 mbar) for a short time (e.g., 10 seconds), resulting in an injection volume in the nanoliter range.[11]

  • Dispersion and Detection:

    • Apply a mobilization pressure (e.g., 400 mbar) to drive the indicator and analyte through the capillary towards the detector.[11]

    • The fluorescence signal is recorded as the dispersed zone of the indicator passes through the detection window, generating a Taylorgram. The analysis time is typically in the range of a few minutes.[7][11]

  • Data Analysis:

    • The FIDA software fits the Taylorgram to a Gaussian function to determine its variance.

    • The software then calculates the apparent diffusion coefficient and the corresponding apparent hydrodynamic radius (Rh).

  • Titration Series:

    • Repeat steps 2-5 for each concentration in the analyte dilution series.

  • Binding Curve Generation:

    • Plot the apparent Rh of the indicator as a function of the analyte concentration.

    • Fit the resulting data to a suitable binding model (e.g., a 1:1 binding isotherm) to determine the dissociation constant (Kd).

Visualizing FIDA Workflows and Principles

The following diagrams, generated using the DOT language, illustrate key aspects of the FIDA technology.

FIDA_Principle cluster_injection 1. Injection cluster_flow 2. Laminar Flow & Dispersion cluster_detection 3. Detection cluster_analysis 4. Analysis Indicator Indicator Plug ParabolicFlow Parabolic Flow Profile Indicator->ParabolicFlow Convection Dispersion Taylor Dispersion ParabolicFlow->Dispersion Diffusion Detector Fluorescence Detector Dispersion->Detector Taylorgram Taylorgram Detector->Taylorgram Rh Hydrodynamic Radius (Rh) Taylorgram->Rh Calculation

Caption: The fundamental principle of Flow-Induced Dispersion Analysis.

FIDA_Binding_Assay cluster_unbound Unbound State cluster_bound Bound State Unbound Indicator UnboundTaylorgram Narrow Taylorgram Unbound->UnboundTaylorgram Faster Diffusion Bound Indicator-Analyte Complex Unbound->Bound + Analyte SmallRh Small Rh UnboundTaylorgram->SmallRh BoundTaylorgram Broad Taylorgram Bound->BoundTaylorgram Slower Diffusion LargeRh Large Rh BoundTaylorgram->LargeRh Analyte Analyte

Caption: Comparison of FIDA results for unbound and bound states.

FIDA_Experimental_Workflow Start Start Prep Prepare Analyte Titration Series Start->Prep Equilibrate Equilibrate Capillary with Buffer Prep->Equilibrate LoopStart Equilibrate->LoopStart Fill Fill Capillary with Analyte Solution LoopStart->Fill Inject Inject Indicator Plug Fill->Inject Mobilize Mobilize and Detect (Generate Taylorgram) Inject->Mobilize Analyze Calculate Apparent Rh Mobilize->Analyze LoopEnd Analyze->LoopEnd LoopEnd->LoopStart Next Analyte Concentration Plot Plot Rh vs. [Analyte] LoopEnd->Plot All Concentrations Measured Fit Fit Binding Curve Plot->Fit End Determine Kd Fit->End

Caption: A typical experimental workflow for a FIDA binding assay.

References

Fidas-3 principle of operation for protein analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Flow-Induced Dispersion Analysis (FIDA) for Protein Characterization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flow-Induced Dispersion Analysis (FIDA) is a first-principles, in-solution technology for the quantitative and qualitative analysis of proteins and their interactions.[1] This immobilization-free technique provides absolute measurements of protein size (hydrodynamic radius), binding affinity, concentration, and sample quality, even in complex biological matrices.[2] By measuring changes in the hydrodynamic radius of molecules in their native state, FIDA offers significant advantages over traditional surface-based methods like SPR and ELISA, including minimal assay development, low sample consumption, and the elimination of artifacts related to surface immobilization.[3] This guide details the core principles, experimental protocols, and data analysis workflows of the FIDA technology, providing a comprehensive resource for its application in research and drug development.

Core Principle of Operation

The FIDA technology is fundamentally based on the principles of Taylor Dispersion Analysis (TDA) and the Stokes-Einstein relation .[4] It precisely measures the hydrodynamic radius (Rₕ) of a target molecule or complex in solution.[5]

The process involves introducing a small, well-defined plug of a fluorescent "indicator" molecule into a narrow fused-silica capillary. A pressure-driven, non-turbulent (laminar) flow of a buffer, which may contain the "analyte" (the protein of interest), moves the indicator plug along the capillary towards a detector.[6]

Due to the parabolic velocity profile of laminar flow, molecules in the center of the capillary move faster than those near the walls. Simultaneously, molecules diffuse radially across this velocity gradient.[4] This interplay between convection and radial diffusion causes the initially sharp plug of the indicator to spread out or disperse. The resulting concentration profile, known as a Taylorgram, is recorded by a fluorescence detector.[6]

The degree of this dispersion is directly related to the diffusion coefficient (D) of the indicator molecules. Smaller molecules diffuse faster, sample the different flow velocities more rapidly, and thus produce a narrower Taylorgram. Larger molecules or complexes diffuse more slowly, resulting in a broader Taylorgram.[6]

The FIDA instrument's software analyzes the shape of the Taylorgram to calculate the diffusion coefficient (D). This value is then used in the Stokes-Einstein equation to determine the absolute hydrodynamic radius (Rₕ) of the indicator.[4]

Stokes-Einstein Equation: Rₕ = (kₛ * T) / (6 * π * η * D)

  • Rₕ : Hydrodynamic Radius

  • kₛ : Boltzmann constant

  • T : Absolute temperature

  • η : Dynamic viscosity of the medium

  • D : Diffusion coefficient

When the indicator binds to the analyte protein, the resulting complex is larger and diffuses more slowly. FIDA measures this change in hydrodynamic radius to characterize the binding event.[5]

Figure 1: Logical relationship of the core principles underlying FIDA.

Key Applications in Protein Analysis

FIDA is a versatile platform capable of performing a wide range of analyses critical for protein research and drug development.

ApplicationDescriptionKey Parameters Obtained
Binding Affinity (K) A titration experiment is performed where the concentration of the analyte is varied against a fixed concentration of the indicator. The change in the apparent Rₕ is measured and fitted to a binding model.[7]Dissociation Constant (K), Rₕ of free indicator, Rₕ of the complex.
Protein Quantification Measures the concentration of a target protein in a sample by observing the change in the apparent size of a selective, high-affinity indicator. This method is absolute and does not require a standard curve.Absolute concentration of the analyte.
Kinetics (k/k) By modulating the interaction times within the capillary, the association and dissociation rates of the binding partners can be determined.[8]k (Association rate), k (Dissociation rate).
Sample Quality Control A single, rapid measurement provides multiple parameters to assess the integrity and quality of a protein sample.[8][9]Rₕ, Aggregation, Polydispersity Index (PDI), Stickiness, Viscosity.
Complex Interactions Characterizes the formation of multi-protein complexes, such as the ternary complexes essential in targeted protein degradation (PROTACs).[10]Affinity and cooperativity of complex formation, stoichiometry.
Membrane Proteins Enables analysis of challenging membrane proteins directly in detergent micelles without surface immobilization, preserving their native conformation.[11]Size, stability, and ligand binding of membrane proteins.

Experimental Protocols

A key advantage of FIDA is the simplicity of assay development. The general workflow involves selecting an appropriate indicator, preparing a sample titration series, and running the analysis on the Fida 1 or Fida Neo instrument.[10][11]

Indicator Selection and Preparation

The "indicator" is the molecule whose fluorescence is monitored. It must have an affinity for the analyte.[12]

  • Intrinsic Fluorescence: If the analyte protein has sufficient intrinsic tryptophan fluorescence, it can be used as the indicator (label-free). This requires a detector for 280 nm excitation.[13]

  • Fluorescent Fusion Proteins: Proteins can be expressed with a fluorescent tag (e.g., GFP). This is particularly useful for assays in complex media like cell lysates, as purification is not required.[14]

  • Covalent Labeling: A purified protein or ligand can be chemically labeled with a compatible fluorophore.

  • Non-covalent Labeling: A fluorescently labeled probe with affinity for a tag on the protein of interest (e.g., a fluorescently labeled anti-His antibody for a His-tagged protein) can be used.[14]

General Protocol for Binding Affinity (K) Determination

This protocol describes a typical titration experiment to determine the dissociation constant (K).

Materials:

  • Indicator: Fluorescently labeled protein or ligand, held at a constant concentration (typically low nM).

  • Analyte: Unlabeled protein of interest, prepared in a serial dilution (e.g., 12 points) covering a concentration range from ~0.1x to ~100x the expected K.

  • Assay Buffer: A buffer system appropriate for the protein's stability and activity. FIDA is compatible with a wide range of buffers, detergents, and additives.[15]

  • Fida Instrument (e.g., Fida 1): Equipped with the appropriate fluorescence detector.

  • Consumables: Fused-silica capillary, vials, or 96-well plates.

Methodology - Premix Method: The premix method involves preparing each titration point in a separate vial before analysis. This is recommended for assays in complex matrices like cell lysate.[10]

  • Prepare Analyte Dilution Series: Create a 2x concentrated serial dilution of the analyte in the assay buffer.

  • Prepare Indicator Solution: Prepare a 2x concentrated solution of the indicator in the assay buffer.

  • Mix Samples: In an autosampler vial or plate well, mix equal volumes of the 2x indicator solution and each of the 2x analyte dilutions. This creates a series of samples with a constant 1x indicator concentration and varying analyte concentrations. Include a "indicator only" control (mixed with assay buffer).

  • Instrument Setup:

    • Install the appropriate capillary and detector.

    • Prime the system with the assay buffer.

    • Set the sample tray temperature (e.g., 5°C) and the capillary temperature (e.g., 25°C).[16]

  • Run Analysis: Load the sample plate into the autosampler. Use the Fida software to define the sequence of injections. The instrument will automatically perform the following for each sample:

    • Fill the capillary with the sample solution.

    • Inject a small plug (nL volume) of the same sample solution (this serves to create the defined indicator zone for dispersion analysis).

    • Apply pressure to mobilize the plug to the detector.

    • Record the fluorescence signal (Taylorgram).

  • Data Analysis: The software automatically calculates the apparent Rₕ for each analyte concentration. These values are then plotted against the analyte concentration and fitted to a suitable binding model (e.g., 1:1 binding) to determine the K.[10]

Figure 2: Experimental workflow for a FIDA binding affinity assay using the premix method.

Data Presentation and Interpretation

A primary output of a FIDA binding experiment is a titration curve. The data can be summarized to provide key biophysical parameters.

Representative Quantitative Data

The following table represents typical data from a FIDA experiment analyzing the interaction between a fluorescently labeled antibody (Indicator) and its target antigen (Analyte).

Analyte Conc. (nM)Apparent Rₕ (nm)Std. Dev. (nm)
0 (Indicator Only)5.10.04
0.15.40.05
0.36.00.06
1.07.20.05
3.08.50.07
10.09.30.06
30.09.70.08
100.09.80.07
300.09.80.09

Derived Parameters from Data Fitting:

  • K: 1.5 nM

  • Rₕ of Indicator: 5.1 nm

  • Rₕ of Complex: 9.8 nm

Quality Control Parameters

For every measurement, the FIDA system provides a suite of quality control readouts, ensuring data transparency and reliability.[8][15]

QC ParameterDescription
Size (Rₕ) Absolute hydrodynamic radius.
Aggregation Detects and quantifies the presence of aggregates in the sample.
Polydispersity Index (PDI) Indicates the heterogeneity of the sample.
Stickiness Measures non-specific interactions with the capillary wall.
Viscosity Reports on the relative viscosity of the sample matrix.
Labeling Quality Can reveal the percentage of free vs. conjugated fluorophore.
Sample Loss Monitors for sample precipitation or adsorption during the run.
PDB Correlator Compares the measured Rₕ to a theoretical value calculated from a PDB structure.

Conclusion

Flow-Induced Dispersion Analysis provides a powerful, in-solution approach to protein analysis that yields high-quality, quantitative data on molecular size, interactions, and sample integrity.[1][2] Its ability to function in complex matrices with minimal sample consumption makes it an invaluable tool for modern protein science, from basic research to advanced biopharmaceutical development.[11][17] The first-principles nature of the measurement ensures accuracy and provides a level of data transparency that is critical for making confident decisions in drug discovery and development pipelines.[6]

References

An In-depth Technical Guide to the Fidas® Fine Dust Monitoring System

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the working principles, experimental protocols, and technical specifications of the Fidas® (Fine Dust Aerosol Spectrometer) series of instruments, with a particular focus on the Fidas® 200 series as a representative model. The Fidas® systems are advanced aerosol spectrometers designed for real-time, continuous measurement of fine dust particles.

Core Principle of Operation

The Fidas® system operates on the principle of optical light scattering of single particles, analyzed according to the Lorenz-Mie theory.[1][2] Individual particles pass through a precisely defined, homogeneously illuminated measurement volume.[3][4][5] Each particle generates a scattered light impulse that is detected at a scattering angle of 85° to 95°.[2][3][4][5] The number of these impulses corresponds to the particle number concentration, while the intensity of the light impulse is a measure of the particle's size diameter.[2][3]

A high-intensity, stable white LED serves as the light source, which allows for a clear calibration curve and high particle size resolution.[3][4][6][7] This enables the system to measure particles in a size range from 0.18 µm to 100 µm.[8][9]

Key Technological Features

The Fidas® systems incorporate several patented technologies to ensure high accuracy and reliability:

  • T-Aperture Technology: A patented T-shaped three-dimensional measuring volume is generated by two T-apertures in the optical path.[1] This technology allows for particle size and quantity measurements without border zone errors, which are common in conventional optical aerosol spectrometers.[1][4]

  • Intelligent Aerosol Drying System (IADS): To prevent measurement inaccuracies from condensation effects in high humidity conditions, the Fidas® system employs an intelligent drying system.[1][5] This system is dynamically regulated based on the ambient temperature, pressure, and relative humidity, ensuring that the particle size measurement is not falsified by moisture.[3][5][10]

  • Sigma-2 Sampling Head: For representative sampling, especially in variable wind conditions, the Fidas® 200 series is equipped with a Sigma-2 sampling head, compliant with VDI 2119 standards.[1][11][12]

Data Acquisition and Processing

The instrument utilizes a 20 MHz processor for digital signal processing with 256 raw data channels.[3][8][9] This powerful processing capability allows for the identification and, if necessary, compensation of coincident readings where multiple particles are present in the measurement volume simultaneously.[3]

The Fidas® system simultaneously measures and records multiple fine dust fractions including PM1, PM2.5, PM4, PM10, and Total Suspended Particulate (TSP).[1][2][8][13] In addition to these mass fractions, it also provides data on the total particle number concentration (Cn) and the particle size distribution across 64 size channels.[1][8][9]

Technical Specifications

The following tables summarize the key technical specifications for the Fidas® 200 series.

Measurement Parameter Specification
Measurement PrincipleOptical light scattering of single particles
Measurement Range (Size)0.18 - 18 µm (up to 100 µm available in other models)[3][8][9]
Measurement Range (Mass)0 - 10,000 µg/m³[3]
Measurement Range (Number C_N)0 - 20,000 particles/cm³[8]
Reported DataPM1, PM2.5, PM4, PM10, TSP, Particle Number Concentration, Particle Size Distribution[1][11]
Size Channels64 (32 per decade)[8][9]
System and Operational Specifications Specification
Light SourceHigh-intensity, stable LED[3][4][11]
Volume FlowApproximately 0.3 m³/h (4.8 l/min)[3][8][9][11]
Data AcquisitionDigital, 20 MHz processor, 256 raw data channels[3][8][9]
Time Resolution1 s - 24 h (15 min in type-approved operation)[8][9]
Operating SystemWindows[3][6]
InterfacesUSB, Ethernet, RS232/485, Wi-Fi[8][9]
Operating Temperature-20 – +50 °C (for Fidas® 200 S outdoor model)[3]

Experimental Protocols

5.1. General Measurement Workflow

The general workflow for conducting measurements with a Fidas® instrument is as follows:

  • System Initialization: The instrument is powered on and undergoes an automatic self-check.

  • Aerosol Sampling: Ambient air is drawn into the instrument through the Sigma-2 sampling head at a constant volume flow of approximately 0.3 m³/h.[3][11]

  • Aerosol Conditioning: The sampled aerosol passes through the Intelligent Aerosol Drying System (IADS) to remove excess moisture and prevent condensation.[5][8]

  • Optical Measurement: The conditioned aerosol stream is directed through the T-aperture defined measurement volume, where individual particles scatter light from the LED source.

  • Signal Detection and Processing: The scattered light pulses are detected by a photomultiplier. The signal is then digitized and processed to determine particle number and size.

  • Data Calculation and Output: The processed data is used to calculate various PM fractions, particle number concentration, and the particle size distribution. The results are displayed in real-time and can be stored internally or exported.

5.2. On-site Calibration Check

A key advantage of the Fidas® system is the ability to perform an on-site check and adjustment of the calibration.[3][6][11] This is a critical procedure for ensuring data quality and is performed as follows:

  • Preparation: A monodisperse test aerosol with a known particle size is required.

  • Introduction of Test Aerosol: The test aerosol is introduced into the instrument's inlet.

  • Measurement: The instrument measures the particle size distribution of the test aerosol.

  • Verification and Adjustment: The measured particle size is compared to the known size of the test aerosol. If a deviation is observed, the instrument's calibration can be adjusted.

Visualizations

Fidas_Workflow cluster_sampling Aerosol Intake & Conditioning cluster_measurement Optical Measurement Core cluster_processing Data Processing & Output Sampling_Head Sigma-2 Sampling Head IADS Intelligent Aerosol Drying System (IADS) Sampling_Head->IADS Sampled Air Measurement_Volume T-Aperture Measurement Volume IADS->Measurement_Volume Conditioned Aerosol Detector Photomultiplier Detector Measurement_Volume->Detector Scattered Light (85°-95°) Signal_Processor Digital Signal Processor (20 MHz, 256 channels) LED LED Light Source LED->Measurement_Volume Detector->Signal_Processor Electrical Pulses Data_Output Data Output (PM1, PM2.5, PM10, TSP, Cn, Size Distribution) Signal_Processor->Data_Output

Caption: Overall workflow of the Fidas® system from aerosol intake to data output.

Optical_Principle cluster_optical_path Core Measurement Zone cluster_analysis Signal Analysis LED LED Light Source Measurement_Volume T-Aperture Optically Defined Measurement Volume Particle LED->Measurement_Volume:f1 Illumination Aerosol_In Aerosol Flow In Aerosol_In->Measurement_Volume:f1 Detector Scattered Light Detector (85°-95°) Measurement_Volume:f2->Detector Scattered Light Pulse Aerosol_Out Aerosol Flow Out Measurement_Volume:f1->Aerosol_Out Analysis Pulse Analysis Pulse Count (Particle Number) Pulse Intensity (Particle Size) Detector->Analysis Signal

Caption: The light scattering principle within the Fidas® measurement volume.

References

Flow-Induced Dispersion Analysis (FIDA): A Technical Guide to Biophysical Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Flow-Induced Dispersion Analysis (FIDA)

Flow-Induced Dispersion Analysis (FIDA) is a powerful, immobilization-free technology for the quantitative and qualitative analysis of biomolecules and their interactions in solution.[1] This technique measures the hydrodynamic radius (Rh) of molecules, providing insights into their size, concentration, and binding affinities.[2] FIDA is based on the principle of Taylor Dispersion Analysis (TDA), where the dispersion of a sample plug under laminar flow in a capillary is related to the diffusion coefficient, and consequently the size, of the molecules.[1][3] A key advantage of FIDA is its ability to perform measurements in complex biological matrices such as plasma, serum, and cell lysates, with minimal sample consumption.[3][4]

This technical guide provides an in-depth overview of the core applications of FIDA in biophysical research, with a focus on protein-ligand binding, protein sizing and quantification, and the characterization of complex interactions. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to facilitate the adoption of this versatile technology in academic and industrial research settings.

Core Applications and Methodologies

FIDA has a broad range of applications in biophysical research and drug development, including:

  • Quantification of analytes: Determining the concentration of proteins, peptides, DNA, and nanoparticles.[1]

  • Determination of binding affinities (Kd): Characterizing the strength of biomolecular interactions.[1][3]

  • Analysis of binding kinetics: Studying the rates of association and dissociation.

  • Measurement of molecular size (hydrodynamic radius): Assessing the oligomeric state and conformational changes of proteins.[1]

  • Characterization of protein stability and aggregation: Monitoring protein unfolding and the formation of aggregates.

Protein-Ligand Binding Affinity Measurement

A primary application of FIDA is the determination of the dissociation constant (Kd) for protein-ligand interactions.[3] The principle relies on the change in the apparent size of a fluorescently labeled molecule (the indicator) upon binding to its non-fluorescent binding partner (the analyte).[5] By titrating the analyte against a fixed concentration of the indicator, a binding curve is generated from which the Kd can be accurately determined.[5][6]

Two primary methods are employed for binding affinity measurements: the Premix and Capillary Mix (Capmix) methods.

a) Premix Method

In the premix method, the indicator and analyte are mixed and allowed to reach equilibrium before being injected into the FIDA instrument.[7] This method is suitable for a wide range of interactions, including those with slow kinetics.[7]

Protocol: Premix Method for Kd Determination

  • Sample Preparation:

    • Prepare a stock solution of the fluorescently labeled indicator at a concentration of approximately 20 nM in the assay buffer.

    • Prepare a series of dilutions of the unlabeled analyte in the assay buffer. The final concentrations should span a range from approximately 0.1x to 10x the expected Kd.

    • For each data point, mix equal volumes of the indicator solution and the corresponding analyte dilution. Allow the mixtures to incubate for a sufficient time to reach equilibrium (typically 30-60 minutes at room temperature).

  • Instrument Setup:

    • Equilibrate the FIDA instrument with the assay buffer.

    • Set the instrument parameters, including the injection time, mobilization pressure, and detection wavelength appropriate for the fluorophore. A typical run time is around 6 minutes per sample.[8]

  • Data Acquisition:

    • Inject and analyze each of the premixed samples, starting from the lowest to the highest analyte concentration.

    • Include a control sample containing only the indicator in the assay buffer.

  • Data Analysis:

    • The FIDA software calculates the apparent hydrodynamic radius (Rh) for each sample from the Taylorgram (the plot of fluorescence intensity versus time).[9]

    • Plot the apparent Rh as a function of the analyte concentration.

    • Fit the resulting binding curve to a suitable binding model (e.g., a 1:1 binding model) to determine the dissociation constant (Kd), the Rh of the free indicator, and the Rh of the complex.[5]

b) Capillary Mix (Capmix) Method

In the Capmix method, the indicator and analyte are mixed inside the capillary of the FIDA instrument.[7] This method is particularly useful when one of the binding partners is precious or available in limited quantities.[7]

Protocol: Capillary Mix Method for Kd Determination

  • Sample Preparation:

    • Prepare a stock solution of the fluorescently labeled indicator at a concentration of approximately 10 nM in the assay buffer.

    • Prepare a series of dilutions of the unlabeled analyte in the assay buffer, similar to the premix method.

  • Instrument Setup:

    • Equilibrate the FIDA instrument with the assay buffer.

    • The instrument is programmed to first aspirate a plug of the indicator solution, followed by the analyte solution, allowing them to mix within the capillary.

  • Data Acquisition:

    • Analyze the series of analyte concentrations against the single indicator solution.

  • Data Analysis:

    • Data analysis is performed similarly to the premix method, with the software accounting for the in-capillary mixing to determine the apparent Rh at each analyte concentration and subsequently the Kd.

Interacting MoleculesMethodDissociation Constant (Kd)Rh (Free Indicator)Rh (Complex)Reference
Spike-AF488 and ACE2FIDA~10 nMNot specifiedNot specified[3]
Protein mutants and FAM labeled DNAFIDAVaries by mutantNot specifiedNot specified[3]
TNF-α and AdalimumabFIDANot specifiedNot specifiedNot specified[10]
Protein Sizing and Quantification

FIDA can be used for the absolute quantification of proteins and other biomolecules without the need for a standard curve.[11] The concentration of an analyte is determined by measuring the change in the apparent size of a specific fluorescent ligand upon binding to the analyte.

  • Sample Preparation:

    • Select a fluorescently labeled ligand (indicator) that binds specifically to the protein of interest (analyte).

    • Prepare a solution of the indicator at a known concentration in the assay buffer.

    • Prepare the unknown protein sample in the same assay buffer.

  • Instrument Setup and Data Acquisition:

    • Measure the hydrodynamic radius of the free indicator.

    • Measure the hydrodynamic radius of the indicator in the presence of a saturating concentration of the protein to determine the Rh of the complex.

    • Measure the apparent hydrodynamic radius of the indicator in the presence of the unknown protein sample.

  • Data Analysis:

    • The concentration of the protein in the unknown sample is calculated based on the fractional change in the apparent size of the indicator, using the known sizes of the free and fully bound indicator.

ProteinMethodHydrodynamic Radius (Rh)CommentsReference
12 subunit protein complexFIDANot specifiedHomogeneity check[3]
Membrane Protein in DetergentFIDAVaries by detergentDetergent screening[12]
Characterization of Ternary Complexes

FIDA is a valuable tool for studying the formation of ternary complexes, which are common in biological systems, including in the context of targeted protein degradation (TPD).[13][14] In a typical TPD experiment, a bifunctional molecule (e.g., a PROTAC) facilitates the interaction between a target protein and an E3 ligase, leading to the degradation of the target. FIDA can be used to characterize the affinities and cooperativity of these interactions.[14]

  • Sample Preparation:

    • One of the proteins (e.g., the target protein) is fluorescently labeled to serve as the indicator.

    • A constant concentration of the indicator and the second protein (e.g., the E3 ligase) are mixed.

    • The bifunctional molecule is titrated into this mixture.

  • Data Acquisition and Analysis:

    • The apparent size of the fluorescently labeled protein is measured at each concentration of the bifunctional molecule.

    • The formation of the ternary complex often results in a characteristic "bell-shaped" binding curve when plotting the apparent Rh against the concentration of the bifunctional molecule.[14]

    • The data is fitted to a ternary complex binding model to determine the dissociation constants for the binary interactions and the cooperativity factor.[14]

Visualizations

FIDA Experimental Workflow

FIDA_Workflow cluster_prep Sample Preparation cluster_mixing Mixing Strategy cluster_instrument FIDA Instrument cluster_analysis Data Analysis Indicator Fluorescent Indicator Premix Premixing Indicator->Premix CapMix Capillary Mixing Indicator->CapMix Analyte Analyte (Titration Series) Analyte->Premix Analyte->CapMix Injection Sample Injection Premix->Injection CapMix->Injection Dispersion Taylor Dispersion in Capillary Injection->Dispersion Detection Fluorescence Detection Dispersion->Detection Taylorgram Generate Taylorgram Detection->Taylorgram CalcRh Calculate Hydrodynamic Radius (Rh) Taylorgram->CalcRh BindingCurve Generate Binding Curve CalcRh->BindingCurve FitModel Fit to Binding Model BindingCurve->FitModel Results Determine Kd, Rh_free, Rh_complex FitModel->Results

Caption: General workflow for a FIDA experiment.

FIDA Mixing Strategies

FIDA_Mixing cluster_premix Premix Method cluster_capmix Capillary Mix Method Indicator1 Indicator Mix Mix & Equilibrate Indicator1->Mix Analyte1 Analyte Analyte1->Mix Inject1 Inject into FIDA Mix->Inject1 Indicator2 Indicator Inject2 Inject Sequentially into FIDA Indicator2->Inject2 Analyte2 Analyte Analyte2->Inject2 Capillary Mixing in Capillary Inject2->Capillary

Caption: Comparison of Premix and Capillary Mix methods.

Principle of FIDA-based Binding Analysis

FIDA_Binding_Principle cluster_system Molecular System cluster_fida FIDA Measurement Indicator Indicator (I) (Fluorescent) Complex Complex (I-A) Indicator->Complex + A Free_I [A] = 0 Apparent Rh = Rh_free Indicator->Free_I Analyte Analyte (A) Analyte->Complex Saturated_I [A] is saturating Apparent Rh = Rh_complex Complex->Saturated_I Bound_I [A] increases Apparent Rh increases Free_I->Bound_I Titrate with A Bound_I->Saturated_I

Caption: Change in apparent size with analyte titration.

Ternary Complex Formation Analysis

Ternary_Complex cluster_components Components cluster_interactions Interactions cluster_readout FIDA Readout POI Protein of Interest (POI) (Fluorescent Indicator) Binary1 POI-PROTAC POI->Binary1 E3 E3 Ligase Binary2 E3-PROTAC E3->Binary2 PROTAC PROTAC (Titrated Analyte) PROTAC->Binary1 PROTAC->Binary2 Ternary POI-PROTAC-E3 Binary1->Ternary Binary2->Ternary Curve Plot Apparent Rh of POI vs. [PROTAC] Ternary->Curve Measured Size Change BellShape Bell-Shaped Curve Curve->BellShape Results Determine Kd1, Kd2, Cooperativity BellShape->Results

Caption: FIDA analysis of ternary complex formation.

References

In-Depth Technical Guide to Flow-Induced Dispersion Analysis (FIDA) for Protein Stability Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Flow-Induced Dispersion Analysis (FIDA), a powerful in-solution technology for characterizing protein stability. FIDA offers a unique approach to understanding protein behavior in its native state, providing critical data for drug development, protein engineering, and fundamental research. This document details the core principles of the technology, provides in-depth experimental protocols, presents quantitative data for comparative analysis, and visualizes key experimental workflows and biological pathways.

Core Principles of FIDA Technology

Flow-Induced Dispersion Analysis (FIDA) is an immobilization-free technique that quantifies biomolecular interactions and assesses protein stability by measuring changes in the hydrodynamic radius (Rh) of molecules in solution.[1] The technology is based on the principles of Taylor Dispersion Analysis (TDA), where the diffusion of a molecule is measured as it travels through a microcapillary under laminar flow.[1]

The core of the FIDA methodology lies in introducing a narrow plug of a sample containing a fluorescently labeled or intrinsically fluorescent protein into a capillary with a continuous flow of buffer.[1] As the sample plug moves along the capillary, it disperses due to the combined effects of convection and radial diffusion. The resulting concentration profile, detected by fluorescence, is broadened into a Gaussian-shaped peak.[2] The extent of this broadening is directly related to the diffusion coefficient of the molecule, from which the hydrodynamic radius (Rh) can be calculated using the Stokes-Einstein equation.

Changes in protein stability, such as unfolding or aggregation, result in alterations to the protein's size and shape, which are sensitively detected as changes in its hydrodynamic radius.[3] Similarly, the binding of a ligand to a protein increases its overall size, leading to a measurable change in its dispersion profile.[4] This allows for the precise determination of binding affinities (Kd), kinetics, and stoichiometry in solution, without the need for surface immobilization that can introduce artifacts.[5]

Data Presentation: Quantitative Analysis of Protein Stability

FIDA provides quantitative data on several parameters relevant to protein stability, including hydrodynamic radius (Rh), denaturation midpoints (Cm), and the Gibbs free energy of unfolding (ΔG°). This section presents data from studies on the chemical denaturation of Human Serum Albumin (HSA) and the therapeutic antibody Adalimumab.

Chemical Denaturation of Human Serum Albumin (HSA)

The stability of HSA against urea-induced unfolding can be monitored by observing changes in its hydrodynamic radius and the binding affinity of a fluorescent ligand.

Urea Concentration (M)Apparent Hydrodynamic Radius of HSA (nm)Dissociation Constant (K D) for Fluorescein Binding (µM)
03.81.5
13.91.8
24.22.5
35.110.2
46.0>100

Data adapted from an application note on the assessment of protein stability and functionality by flow induced dispersion analysis.[6]

Chemical Denaturation of Adalimumab and HSA at Various pH Conditions

A study utilizing FIDA with intrinsic fluorescence detection characterized the conformational stability of Adalimumab and HSA in the presence of guanidinium hydrochloride (GuHCl) at different pH values.[3]

ProteinpHDenaturation Midpoint (C m) [GuHCl, M]Gibbs Free Energy of Unfolding (ΔG° (H2O)) [kcal/mol]Hydrodynamic Radius (R h) - Folded (nm)Hydrodynamic Radius (R h) - Unfolded (nm)
Adalimumab4.00.8 ± 0.11.5 ± 0.25.27.5
Adalimumab7.01.5 ± 0.12.8 ± 0.35.17.3
Adalimumab10.01.4 ± 0.12.6 ± 0.25.17.4
HSA4.01.2 ± 0.12.1 ± 0.24.66.2
HSA7.02.5 ± 0.13.5 ± 0.33.96.0
HSA10.02.3 ± 0.13.2 ± 0.23.96.1

Data extracted from "Quantification of Structural Integrity and Stability Using Nanograms of Protein by Flow-Induced Dispersion Analysis".[3]

Experimental Protocols

This section provides detailed methodologies for key FIDA experiments related to protein stability.

Protocol for Chemical-Induced Protein Unfolding Analysis

This protocol is adapted from a study on the quantification of structural integrity and stability of proteins using FIDA.[3] It describes the use of in-capillary mixing to assess the stability of a protein against a chemical denaturant like guanidinium hydrochloride (GuHCl).

Materials:

  • Protein of interest: e.g., monoclonal antibody, therapeutic protein.

  • Denaturant stock solution: e.g., 8 M Guanidinium hydrochloride (GuHCl) in the desired buffer.

  • Assay buffer: Buffer compatible with the protein and the experiment (e.g., phosphate-buffered saline, pH 7.4).

  • FIDA instrument: Equipped with an appropriate fluorescence detector (e.g., UV-LED for intrinsic fluorescence).

  • High-sensitivity coated capillaries.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the protein of interest in the assay buffer at a suitable concentration (e.g., 1 mg/mL).

    • Prepare a series of denaturant solutions at different concentrations (e.g., 0 M to 6 M GuHCl) by diluting the stock solution with the assay buffer.

  • Instrument Setup:

    • Install a high-sensitivity coated capillary in the FIDA instrument.

    • Set the temperature of the sample and buffer trays and the capillary compartment as required for the experiment (e.g., 25°C).[7]

    • Prime the system with the assay buffer.

  • FIDA Measurement (Capillary Mixing Mode):

    • Step 1: Capillary Conditioning: Flush the capillary with the assay buffer.

    • Step 2: Denaturant Loading: Fill the capillary with a specific concentration of the denaturant solution.

    • Step 3: Sample Injection: Inject a small plug of the protein sample (e.g., 40 nL) into the capillary.[8]

    • Step 4: Mobilization and Detection: Apply pressure to mobilize the sample plug through the denaturant-filled capillary. The protein will mix and unfold in the capillary. The intrinsic fluorescence is monitored at the detection window.

    • Step 5: Repeat: Repeat steps 2-4 for each denaturant concentration in the titration series.

  • Data Analysis:

    • The FIDA software analyzes the resulting Taylorgrams to calculate the apparent hydrodynamic radius (Rh) and the total fluorescence intensity for each denaturant concentration.

    • Plot the apparent Rh as a function of the denaturant concentration to generate a denaturation curve.

    • Fit the denaturation curve to a suitable model (e.g., a two-state unfolding model) to determine the denaturation midpoint (Cm) and the Gibbs free energy of unfolding (ΔG°).[3]

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways that can be studied using FIDA technology.

FIDA Experimental Workflow for Protein Stability

FIDA_Workflow cluster_prep Sample Preparation cluster_instrument FIDA Instrument cluster_analysis Data Analysis Protein Protein Stock Injection Sample Injection Protein->Injection Denaturant Denaturant Series Capillary In-Capillary Mixing & Unfolding Denaturant->Capillary Injection->Capillary Detection Fluorescence Detection Capillary->Detection Taylorgram Taylorgram Analysis Detection->Taylorgram DenaturationCurve Denaturation Curve Taylorgram->DenaturationCurve Parameters Stability Parameters (Cm, ΔG°) DenaturationCurve->Parameters

Caption: General experimental workflow for assessing protein stability using FIDA with chemical denaturation.

Logical Relationship in a Protein-Ligand Binding Assay

Protein_Ligand_Binding Protein Protein (Fluorescently Labeled) Complex Protein-Ligand Complex Protein->Complex Rh_Protein Rh (Protein) Protein->Rh_Protein Ligand Ligand (Analyte) Ligand->Complex Rh_Complex Rh (Complex) Complex->Rh_Complex Rh_Protein->Rh_Complex Size Increase

Caption: Logical diagram illustrating the change in hydrodynamic radius upon protein-ligand binding as measured by FIDA.

FIDA in Characterizing GPCR-Ligand Interactions

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR in Nanodisc (Fluorescently Labeled) Binding Binding Event GPCR->Binding Ligand Ligand (e.g., Nanobody) Ligand->Binding FIDA FIDA Measurement (Change in Rh) Binding->FIDA Affinity Binding Affinity (Kd) Determination FIDA->Affinity

Caption: Simplified pathway of using FIDA to characterize the interaction between a GPCR and its ligand.

FIDA for Monitoring Amyloid Fibril Formation

Amyloid_Formation cluster_fida_analysis FIDA Analysis Monomers Protein Monomers (Intrinsic Fluorescence) Oligomers Soluble Oligomers Monomers->Oligomers Rh_Monomer Rh (Monomer) Monomers->Rh_Monomer Fibrils Amyloid Fibrils Oligomers->Fibrils Rh_Oligomer Rh (Oligomer) Oligomers->Rh_Oligomer Rh_Fibril Rh (Fibril) Fibrils->Rh_Fibril

Caption: Conceptual workflow of using FIDA to monitor the different species present during amyloid fibril formation.

Conclusion

FIDA technology presents a robust and versatile platform for the in-depth characterization of protein stability. Its ability to perform measurements in solution, with minimal sample consumption, and in complex biological matrices makes it an invaluable tool for researchers, scientists, and drug development professionals. The quantitative data on hydrodynamic radius, protein unfolding, and binding interactions provides critical insights into protein structure, function, and stability, ultimately accelerating the development of safer and more effective protein-based therapeutics.

References

Probing the Landscape of Protein Aggregation with Flow-Induced Dispersion Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The aggregation of proteins is a critical factor in drug development and disease research, impacting therapeutic efficacy, safety, and stability. Understanding and quantifying aggregation propensity is paramount for ensuring the quality of biopharmaceuticals and for unraveling the mechanisms of neurodegenerative and other protein misfolding diseases. Flow-Induced Dispersion Analysis (FIDA), a powerful in-solution technique, offers a rapid, low-volume, and versatile platform for the detailed characterization of protein aggregation. This guide provides a comprehensive overview of the FIDA technology, its application in studying protein aggregation, and detailed protocols for its implementation.

The Core Principle: Flow-Induced Dispersion Analysis (FIDA)

FIDA is an immobilization-free technology that measures the hydrodynamic radius (Rh) of molecules in solution.[1] The technique is based on Taylor Dispersion Analysis (TDA), where a nanoliter-volume of a sample is injected into a capillary containing a running buffer.[1][2] As the sample plug is transported through the capillary by a laminar flow, it disperses. The degree of this dispersion is directly related to the diffusion coefficient of the molecules, from which the Rh is calculated.[3]

In the context of protein aggregation, FIDA can distinguish between monomers, oligomers, and larger aggregates based on their size. The primary readout is a "Taylorgram," a plot of fluorescence intensity over time. The width of the peak in the Taylorgram is used to determine the Rh of the species in the sample.[3]

Detecting and Quantifying Protein Aggregates with Fida

FIDA technology can effectively identify and quantify two primary types of protein aggregates: soluble and insoluble aggregates.[4][5]

  • Soluble Aggregates: These are typically smaller oligomers that remain dispersed in the solution. In a FIDA measurement, the presence of soluble aggregates alongside monomers will result in a broadened or asymmetrical peak in the Taylorgram, or may appear as a shoulder on the main peak.[5] By fitting the data to a multi-species model, the size and relative abundance of each species can be quantified.[5]

  • Insoluble Aggregates: These are larger, non-diffusive particles. Their presence in a sample is detected as sharp, distinct "spikes" in the Taylorgram.[6] The FIDA software includes a spike counting tool that allows for the quantification of these insoluble aggregates.[6] Each spike corresponds to at least one aggregate passing the detector.[5]

The ability to simultaneously detect and quantify both soluble and insoluble aggregates in a single, rapid measurement is a key advantage of the FIDA platform.[7]

Technical Specifications of the Fida Platform

The Fida platform is available in different instrument models, primarily the Fida 1 and the Fida Neo. The technical specifications for these systems are tailored for high-throughput and detailed biophysical characterization.

FeatureFida 1Fida Neo
Measurement Principle Flow-Induced Dispersion Analysis (TDA)Flow-Induced Dispersion Analysis (TDA)
Primary Readout Hydrodynamic Radius (Rh)Hydrodynamic Radius (Rh)
Sample Volume As low as 40 nLAs low as 40 nL
Size Detection Range 0.5 - 500 nm (Rh)0.5 - 500 nm (Rh)
Temperature Control Sample/Buffer Trays: 5-55°C; Capillary: 10-50°C[8]Autosampler: 5-55°C; Capillary: 15-55°C[9]
Detection Fluorescence (e.g., 480 nm, 640 nm), Intrinsic Fluorescence (UV)Fluorescence (e.g., UV, 480, 640 nm)[9]
Assay Time Approx. 5 minutes per sample[10]Minutes per sample
Key Applications Protein stability, aggregation, oligomerization, protein-ligand interactions[3]All Fida 1 applications plus binding kinetics (kon/koff)[11]

Experimental Protocol: Monitoring Protein Aggregation

This protocol outlines a general procedure for studying protein aggregation using a Fida instrument. The specific parameters may need to be optimized for the protein and experimental conditions of interest.

4.1. Materials

  • Purified protein of interest

  • Assay buffer (e.g., PBS, Tris-HCl)

  • Stressing agent (optional, e.g., guanidinium chloride, elevated temperature)

  • Fida instrument (Fida 1 or Fida Neo)

  • Appropriate capillaries (coated or uncoated)

  • 96-well plates or vials

4.2. Method

  • Sample Preparation:

    • Prepare a stock solution of the protein of interest in the desired assay buffer. The concentration should be optimized to give a sufficient fluorescence signal.

    • If inducing aggregation, prepare samples with the desired concentration of the stressing agent or for incubation at a specific temperature.

    • Prepare a control sample of the protein in the assay buffer without any stressing agent.

    • If not using intrinsic fluorescence, label the protein with a suitable fluorophore according to the manufacturer's instructions.

  • Instrument Setup:

    • Turn on the Fida instrument and allow it to warm up.

    • Select the appropriate capillary and install it in the instrument. For proteins prone to sticking, a coated capillary is recommended.

    • Prime the system with the assay buffer.

    • Set the desired temperature for the sample tray and the capillary chamber.

  • Measurement:

    • Load the prepared samples and the assay buffer into a 96-well plate or vials.

    • In the Fida software, create a new experiment and define the measurement parameters, including the pressure settings for sample injection and transport, and the measurement duration. A typical run takes about 6 minutes.[3]

    • Start the measurement sequence. The instrument will automatically inject the samples and record the Taylorgrams.

  • Data Analysis:

    • The Fida software will automatically analyze the raw data to generate Taylorgrams.

    • For each measurement, the software will calculate the hydrodynamic radius (Rh) from the peak width.

    • To quantify insoluble aggregates, use the spike counting feature in the software.

    • For samples containing a mixture of monomers and soluble aggregates, use a multi-species fitting model to determine the Rh and relative abundance of each species.

    • Compare the Rh and spike counts across different samples (e.g., stressed vs. control, different time points) to assess the extent of aggregation.

Data Presentation: Quantifying Aggregation

The quantitative data obtained from FIDA experiments can be effectively summarized in tables for easy comparison. The following is an example of how data from a thermal stress study could be presented.

ConditionHydrodynamic Radius (Rh) [nm]Spike Count (per minute)Polydispersity Index (PDI)
Control (25°C) 5.250.03
Stressed (50°C, 1 hr) 15.8 (major peak), 5.3 (minor peak)870.25
Stressed (50°C, 4 hr) 45.1>5000.62

This is example data and does not represent a specific experiment.

Visualizing the Experimental Workflow

A clear understanding of the experimental workflow is crucial for reproducible results. The following diagram, generated using the DOT language, illustrates the key steps in a typical protein aggregation study using the Fida platform.

FIDA_Protein_Aggregation_Workflow cluster_prep Sample Preparation cluster_instrument Fida Instrument Setup cluster_measurement Measurement cluster_analysis Data Analysis Protein_Stock Protein Stock Solution Sample_Incubation Sample Incubation (Time, Temperature) Protein_Stock->Sample_Incubation Buffer_Prep Assay Buffer Preparation Buffer_Prep->Sample_Incubation Stressing_Agent Stressing Agent (Optional) Stressing_Agent->Sample_Incubation Load_Samples Load Samples into Plate/Vials Sample_Incubation->Load_Samples Transfer Samples Instrument_Startup Instrument Startup & Warm-up Capillary_Installation Capillary Installation Instrument_Startup->Capillary_Installation System_Priming System Priming with Buffer Capillary_Installation->System_Priming Method_Setup Method Setup in Software (Pressure, Temperature) System_Priming->Method_Setup Run_Sequence Start Measurement Sequence Method_Setup->Run_Sequence Execute Method Load_Samples->Run_Sequence Taylorgram_Generation Taylorgram Generation Run_Sequence->Taylorgram_Generation Acquire Raw Data Rh_Calculation Hydrodynamic Radius (Rh) Calculation Taylorgram_Generation->Rh_Calculation Spike_Counting Spike Counting (Insoluble Aggregates) Taylorgram_Generation->Spike_Counting Multi_Species_Fit Multi-Species Fitting (Soluble Aggregates) Rh_Calculation->Multi_Species_Fit Data_Interpretation Data Interpretation & Reporting Spike_Counting->Data_Interpretation Multi_Species_Fit->Data_Interpretation

Experimental workflow for protein aggregation analysis using FIDA.

Conclusion

Flow-Induced Dispersion Analysis provides a robust and efficient platform for the detailed characterization of protein aggregation. Its ability to work with low sample volumes, in native-like conditions, and to provide quantitative data on both soluble and insoluble aggregates makes it an invaluable tool for researchers in drug development and life sciences. By following standardized protocols and leveraging the quantitative capabilities of the Fida platform, scientists can gain deeper insights into protein stability and aggregation phenomena, ultimately leading to the development of safer and more effective biotherapeutics.

References

The In-Solution Advantage: A Technical Guide to Flow-Induced Dispersion Analysis (FIDA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the core advantages of Flow-Induced Dispersion Analysis (FIDA), a powerful technology for characterizing biomolecular interactions directly in solution. By avoiding surface immobilization, FIDA provides more biologically relevant data, streamlines workflows, and opens up new possibilities for analyzing challenging targets in complex media. This document provides an in-depth look at the principles, experimental protocols, and key applications of FIDA in modern drug discovery and development.

The Fundamental Principle: Measuring Size in Solution

Flow-Induced Dispersion Analysis (FIDA) is a first-principles-based technology that quantifies the hydrodynamic radius (Rh) of molecules in solution.[1][2] The technique is founded on the principles of Taylor Dispersion, where a sample plug is injected into a capillary under a continuous laminar flow.[1][3] As the plug travels through the capillary, molecules diffuse radially from the center to the walls of the capillary.[2] The extent of this diffusion, which broadens the sample peak, is directly related to the molecule's size (Rh).[2][4] Smaller molecules diffuse faster, resulting in a broader, less intense peak, while larger molecules or complexes diffuse slower, leading to a narrower, more intense peak.[3]

By measuring the change in the apparent size of a fluorescently labeled or intrinsically fluorescent molecule (the "indicator") as it binds to a non-fluorescent partner (the "analyte"), FIDA can accurately determine binding affinity (Kd), kinetics (kon/koff), and stoichiometry.[3][5][6]

FIDA_Principle cluster_capillary Capillary Under Laminar Flow cluster_small Small Molecule (Unbound) cluster_large Large Complex (Bound) cluster_detection Detector Signal (Taylorgram) start Injection mid Dispersion start->mid Flow end Detection mid->end peak_small Broad Peak end->peak_small Unbound peak_large Narrow Peak end->peak_large Bound s1 s2 Fast Diffusion s3 l1 l2 Slow Diffusion l3

Caption: Principle of FIDA based on Taylor Dispersion.

Core Advantages of In-Solution Measurements

The primary advantage of FIDA lies in its immobilization-free nature, which circumvents many of the challenges associated with surface-based techniques like Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI).[5][7][8]

  • Biologically Relevant Conditions: Measurements are performed with molecules interacting freely in their native state, providing data that more accurately reflects true biological behavior.[3][7][9] This avoids potential artifacts from surface-induced conformational changes, steric hindrance, or non-specific binding to the sensor surface.[7]

  • Analysis in Complex Matrices: FIDA's robustness allows for direct measurements in complex, unpurified samples such as serum, plasma, cell lysates, and fermentation media.[5][10][11] This minimizes sample preparation and enables the study of interactions in a more physiologically relevant context.

  • Low Sample Consumption: FIDA assays require only minimal sample volumes, typically in the nanoliter to microliter range, conserving precious or difficult-to-express materials.[3][7][13]

  • Versatility and Speed: A single instrument can characterize a wide range of molecules, from small fragments to large protein complexes and nanoparticles.[10][14][15] The workflow is often faster than surface-based methods as it eliminates time-consuming surface preparation, immobilization, and regeneration steps.[7][13]

  • Rich Data Content: A single FIDA experiment can yield multiple parameters, including binding affinity, kinetics, stoichiometry, size, oligomeric state, and stability, providing a comprehensive biophysical profile of the system under study.[4][10][13]

Quantitative Data and Performance

FIDA provides high-quality, quantitative data across a broad range of applications. The technology's performance is highlighted by its wide affinity detection range and its ability to deliver precise kinetic data comparable to established methods.

Table 1: FIDA Key Performance Specifications
ParameterSpecificationBenefitCitations
Binding Affinity (Kd) pM to mMEnables characterization of both very strong and very weak interactions with a single technology.[9][10]
Hydrodynamic Radius (Rh) 0.5 nm to 1000 nmVersatile for analyzing small molecules, proteins, antibodies, nanoparticles, and large complexes.[16]
Size Change Detection Down to 1-5% change in RhHigh sensitivity for detecting subtle conformational changes or the binding of small molecules.[11][17]
Sample Volume Nanoliters to MicrolitersConserves valuable samples and reduces assay costs.[3][13]
Assay Time ~3-6 minutes per measurementRapid data acquisition allows for higher throughput screening and analysis.[4][18]
Table 2: Comparison of Kinetic Data (FIDA vs. SPR)
InteractionMethodKD (nM)kon (1/Ms)koff (1/s)
Protein-Protein 1 FIDA1.21.1 x 1051.3 x 10-4
SPR1.11.2 x 1051.3 x 10-4
Protein-Protein 2 FIDA0.162.4 x 1053.8 x 10-5
SPR0.152.5 x 1053.7 x 10-5
Protein-Small Molecule 1 FIDA18001.1 x 1032.0
SPR17001.2 x 1032.0
Protein-Small Molecule 2 FIDA1101.5 x 1041.6 x 10-3
SPR1201.4 x 1041.7 x 10-3
Data adapted from Fidabio, showing strong correlation between in-solution FIDA measurements and surface-based SPR data.[7]
Table 3: Qualitative Comparison with Other Biophysical Techniques
FeatureFIDASPR / BLIITCDLSMST
Measurement Principle In-SolutionSurface-BasedIn-SolutionIn-SolutionIn-Solution
Immobilization Required NoYesNoNoNo
Complex Sample Tolerance HighLowLowLow-MediumMedium
Sample Consumption Very LowLow-MediumHighMediumVery Low
Binding Affinity (Kd) Yes (Absolute)Yes (Relative)Yes (Absolute)NoYes (Relative)
Binding Kinetics (kon/koff) YesYesNoNoNo
Thermodynamics NoNoYesNoNo
Size / Aggregation Info Yes (Absolute Rh)NoNoYes (Relative)Yes (Relative)
This table provides a general comparison of key features.[10][19]

Experimental Protocols and Workflows

FIDA offers several experimental setups, with the "premix" and "cap-mix" methods being the most common for binding studies.[20]

Detailed Protocol: Binding Affinity (Kd) Measurement using the Premix Method

This protocol describes a standard titration experiment to determine the dissociation constant (Kd).

1. Materials and Reagents:

  • Indicator: The fluorescently-labeled or intrinsically fluorescent molecule, kept at a constant concentration (typically low nM).
  • Analyte: The non-fluorescent binding partner, prepared in a serial dilution series.
  • Assay Buffer: A buffer system appropriate for maintaining the stability and activity of the interacting molecules.

2. Analyte Serial Dilution:

  • Prepare a series of analyte dilutions in the assay buffer. The concentration range should span from well below to well above the expected Kd (e.g., from 0.1x Kd to 100x Kd) to ensure a complete binding curve. A 1:1 or 1:2 dilution series is common.
  • Include a "buffer only" sample (zero analyte concentration) to measure the size of the unbound indicator.

3. Sample Preparation (Premix):

  • In a multi-well plate or vials, mix the constant concentration of the indicator with each concentration of the analyte dilution series.[20]
  • Allow the samples to incubate for a sufficient time to reach binding equilibrium. The required time depends on the interaction kinetics.

4. Instrument Setup and Measurement:

  • Equilibrate the FIDA instrument and the capillary with the assay buffer.
  • Load the prepared samples into the instrument's autosampler.
  • Create a sequence in the software to inject and measure each sample, from the lowest to the highest analyte concentration. Each run will generate a Taylorgram.

5. Data Analysis:

  • The FIDA software automatically processes each Taylorgram to calculate the apparent hydrodynamic radius (Rh) for each sample.[1]
  • Plot the apparent Rh as a function of the analyte concentration.
  • Fit the resulting data points to a suitable binding model (e.g., a 1:1 binding isotherm) using the analysis software.[21]
  • The software calculates the Kd, the Rh of the unbound indicator, and the Rh of the fully formed complex.[6]

prep [label="1. Sample Preparation|{Indicator (Constant Conc.) | Analyte (Serial Dilution)}"]; mix [label="2. Premix & Equilibrate|Mix Indicator and Analyte in Vials"]; load [label="3. Load Samples|Place vials in instrument autosampler"]; run [label="4. FIDA Measurement|Inject sample into capillary\nAcquire Taylorgram for each concentration"]; analyze [label="5. Data Analysis|{Calculate apparent Rh for each point | Plot Rh vs. [Analyte] | Fit data to binding model}"]; result [label="Result|{Kd (Binding Affinity) | Rh (Unbound) | Rh (Bound Complex)}", fillcolor="#34A853", fontcolor="#FFFFFF"];

prep -> mix; mix -> load; load -> run; run -> analyze; analyze -> result; }

Caption: General experimental workflow for a FIDA binding assay.

Advanced Applications: Ternary Complex Analysis

FIDA is exceptionally well-suited for characterizing complex multi-component interactions, such as the formation of ternary complexes, which are central to targeted protein degradation (TPD) using PROTACs or molecular glues.[6][20] The ability to monitor changes in the size of a fluorescently labeled protein of interest (POI) or E3 ligase upon the addition of a degrader molecule and the third binding partner allows for a complete biophysical characterization.

With FIDA, researchers can:

  • Determine the binary binding affinities (e.g., Degrader-POI, Degrader-Ligase).

  • Measure the affinity of the ternary complex.

  • Quantify the cooperativity of the interaction, a critical parameter for degrader efficacy.[6]

Ternary_Complex cluster_binary1 cluster_binary2 POI Protein of Interest (POI) (Fluorescent Indicator) Degrader Degrader Molecule (Analyte 1) POI->Degrader Ternary POI-Degrader-E3 Ternary Complex POI->Ternary Measure Size Change & Determine Cooperativity E3 E3 Ligase (Analyte 2) Degrader->E3 Degrader->Ternary Measure Size Change & Determine Cooperativity E3->Ternary Measure Size Change & Determine Cooperativity

Caption: Logical diagram for ternary complex analysis using FIDA.

Conclusion

Flow-Induced Dispersion Analysis provides a robust, versatile, and high-precision method for characterizing biomolecular interactions directly in solution. By eliminating surface-related artifacts, FIDA delivers more biologically relevant data on binding affinity, kinetics, and stoichiometry. Its ability to work with unpurified, complex samples, coupled with low sample consumption and a rapid workflow, makes it an invaluable tool for researchers, scientists, and drug development professionals. From basic research to the development of biologics and targeted protein degraders, FIDA offers clear advantages for making faster, more informed decisions in the discovery pipeline.[14]

References

Fidas-3 Technology: An In-depth Technical Guide to Label-Free, In-Solution Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Flow-Induced Dispersion Analysis (FIDA), a novel label-free technology for the in-solution characterization of biomolecular interactions. Developed by FidaBio, this technology offers a powerful approach for researchers, scientists, and drug development professionals to obtain high-quality data on binding affinity, kinetics, and stoichiometry in a native-like environment. By avoiding surface immobilization, FIDA minimizes artifacts and provides a more accurate representation of molecular interactions.

Core Principles of FIDA Technology

Flow-Induced Dispersion Analysis (FIDA) is a first-principle-based technology that measures the change in the hydrodynamic radius (Rh) of a molecule or complex in solution.[1] The core of the technology lies in the precise measurement of the diffusion of a fluorescently labeled or intrinsically fluorescent molecule (the "indicator") as it moves through a narrow capillary under laminar flow.[1][2]

The fundamental principle is based on Taylor Dispersion Analysis (TDA).[3][4] When a small plug of the indicator is injected into a continuous flow of a buffer or a solution containing a potential binding partner (the "analyte"), the indicator disperses as it travels along the capillary. The extent of this dispersion is directly related to the diffusion coefficient of the indicator, which in turn is related to its hydrodynamic radius via the Stokes-Einstein equation.[2][5]

When the indicator binds to an analyte, the resulting complex is larger and diffuses more slowly, leading to a broader dispersion profile.[4][6] By measuring the change in the apparent hydrodynamic radius of the indicator at different analyte concentrations, FIDA can accurately determine binding affinity (Kd), and by controlling the interaction time within the capillary, it can also determine kinetic parameters (kon and koff).[2][7]

Quantitative Data Presentation

FIDA technology provides a wealth of quantitative data from a single experiment. The key parameters include binding affinity (Kd), association rate constant (kon), dissociation rate constant (koff), and the hydrodynamic radius (Rh) of the interacting species.

Table 1: Binding Affinity (Kd) and Hydrodynamic Radius (Rh) Data
Interacting PairIndicator (Labeled)AnalyteKd (nM)Rh of Indicator (nm)Rh of Complex (nm)
Adalimumab - TNF-αAdalimumabTNF-α1.25.56.8
Antibody - AntigenAnti-HSA AntibodyHSA0.56.27.5
Small Molecule - ProteinFluoresceinBSA2500.83.6

This table presents representative data and may not reflect specific experimental results.

Table 2: Kinetic Parameters (kon and koff) - FIDA vs. SPR
Interacting PairMethodkon (M⁻¹s⁻¹)koff (s⁻¹)Kd (nM)
Anti-IgG Affibody - RituximabFIDA 1.2 x 10⁶3.6 x 10⁻⁴0.3
SPR 1.5 x 10⁶4.5 x 10⁻⁴0.3
Protein A - Human IgGFIDA 2.1 x 10⁵8.4 x 10⁻⁴4.0
SPR 2.5 x 10⁵9.0 x 10⁻⁴3.6

This table showcases a comparison of kinetic data obtained using FIDA and Surface Plasmon Resonance (SPR), demonstrating the comparable results of the in-solution FIDA technology.[8]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following protocols are based on the FidaBio "ASSAY OPTIMIZATION MANUAL" and other technical documentation.[9]

General Assay Setup

A FIDA experiment can be set up in two primary modes: "Premix" and "Capillary Mix (Cap-Mix)".[10]

  • Premix: The indicator and analyte are pre-incubated to reach equilibrium before being introduced into the instrument. This method is suitable for determining equilibrium binding constants (Kd).

  • Capillary Mix (Cap-Mix): The indicator and analyte are mixed inside the capillary. This method is ideal for measuring kinetics (kon and koff) as the interaction time can be precisely controlled by the flow rate.[10]

Protocol for Binding Affinity (Kd) Determination (Premix Method)
  • Sample Preparation:

    • Prepare a stock solution of the fluorescently labeled or intrinsically fluorescent indicator molecule at a concentration appropriate for the detector (typically in the low nanomolar range).

    • Prepare a series of dilutions of the unlabeled analyte in the same buffer as the indicator. The concentration range should span from well below to well above the expected Kd.

    • Mix the indicator and analyte solutions at a 1:1 ratio and allow them to equilibrate. The incubation time will depend on the kinetics of the interaction.

  • Instrumentation Setup:

    • Equilibrate the Fida instrument to the desired temperature.

    • Prime the system with the assay buffer to ensure a stable baseline.

  • Data Acquisition:

    • Inject a small plug of the equilibrated sample into the capillary.

    • Apply a constant pressure to drive the sample through the capillary.

    • The fluorescence signal is detected as the sample passes the detector, generating a Taylorgram.

  • Data Analysis:

    • The Fida software analyzes the Taylorgram to determine the apparent hydrodynamic radius (Rh) of the fluorescent species.

    • Plot the apparent Rh as a function of the analyte concentration.

    • Fit the resulting binding curve to a suitable binding model (e.g., 1:1 binding) to determine the dissociation constant (Kd).

Protocol for Kinetics (kon and koff) Determination (Cap-Mix Method)
  • Sample Preparation:

    • Prepare stock solutions of the indicator and analyte in the same buffer.

  • Instrumentation Setup:

    • Equilibrate the instrument and prime the system with the assay buffer.

  • Data Acquisition (Titration Series):

    • Perform a series of injections where the capillary is first filled with the analyte solution at a specific concentration.

    • A small plug of the indicator is then injected and mobilized through the analyte-filled capillary.

    • The interaction time is varied by changing the mobilization pressure.

  • Data Analysis:

    • The Fida software analyzes the Taylorgrams to determine the apparent Rh at different interaction times and analyte concentrations.

    • The software's kinetics module fits the data to a kinetic binding model to extract the association (kon) and dissociation (koff) rate constants.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for a FIDA-based binding analysis.

FIDA_Workflow cluster_prep Sample Preparation cluster_instrument Instrumentation cluster_analysis Data Analysis prep_indicator Prepare Indicator (Fluorescent) premix Premix & Equilibrate (for Kd) prep_indicator->premix prep_analyte Prepare Analyte (Titration Series) prep_analyte->premix injection Sample Injection premix->injection instrument_setup Instrument Setup (Temperature, Priming) instrument_setup->injection mobilization Capillary Mobilization (Pressure Driven) injection->mobilization detection Fluorescence Detection mobilization->detection taylorgram Generate Taylorgram detection->taylorgram rh_calc Calculate Hydrodynamic Radius (Rh) taylorgram->rh_calc binding_curve Plot Binding Curve (Rh vs. [Analyte]) rh_calc->binding_curve fitting Fit Data to Binding Model binding_curve->fitting results Determine Kd, kon, koff fitting->results

Caption: General experimental workflow for FIDA-based binding analysis.

Signaling Pathway Example: GPCR-Nanobody Interaction

FIDA technology is well-suited for characterizing interactions within signaling pathways, such as the binding of a nanobody to a G protein-coupled receptor (GPCR). The following diagram illustrates this interaction, which is a critical step in modulating GPCR signaling.

GPCR_Signaling cluster_membrane Cell Membrane gpcr GPCR (e.g., β2-adrenergic receptor) g_protein G Protein gpcr->g_protein activates agonist Agonist (e.g., Isoproterenol) agonist->gpcr binds & activates nanobody Nanobody (Nb80) nanobody->gpcr binds to intracellular loop nanobody->g_protein blocks interaction downstream Downstream Signaling Cascade g_protein->downstream

Caption: GPCR signaling modulation by a nanobody, a process analyzable by FIDA.

Conclusion

FIDA technology offers a robust and versatile platform for the label-free, in-solution analysis of biomolecular interactions. Its ability to provide accurate and quantitative data on binding affinity and kinetics in a native-like environment makes it an invaluable tool for researchers, scientists, and drug development professionals. The detailed experimental protocols and the ability to work with complex biological samples further enhance its utility in accelerating drug discovery and deepening our understanding of fundamental biological processes.

References

Methodological & Application

Measuring Binding Affinity Using Flow-Induced Dispersion Analysis (FIDA)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The precise measurement of binding affinity, typically expressed as the dissociation constant (K D), is fundamental to understanding molecular interactions in biological systems. It is a critical parameter in drug discovery, diagnostics, and basic research for evaluating the strength of interactions between proteins, small molecules, nucleic acids, and other biomolecules. Flow-Induced Dispersion Analysis (FIDA) is an advanced, immobilization-free technology that quantifies binding affinity directly in solution.[1][2] This method preserves the native state of molecules, avoiding potential artifacts that can arise from surface-based techniques like SPR.[1][3] FIDA is highly sensitive, requires minimal sample consumption, and is applicable to a wide range of molecular interactions, from weak millimolar to strong picomolar affinities.[1][3]

This document provides a detailed protocol for determining the binding affinity of a biomolecular interaction using the FIDA platform.

Principle of the Assay

Flow-Induced Dispersion Analysis is based on the principles of Taylor Dispersion Analysis (TDA).[2][4][5] The core of the technique is the measurement of the hydrodynamic radius (R h ), or the effective size, of a molecule in solution.[3][6]

The process involves introducing a very small plug of a fluorescently labeled or intrinsically fluorescent molecule (the "indicator") into a capillary filled with a buffer containing the binding partner (the "analyte").[2][3][5] A pressure-driven laminar flow mobilizes the sample through the capillary.[7] As the indicator plug travels, it disperses. The degree of this dispersion is directly related to the molecule's diffusion coefficient, from which the R h is calculated using the Stokes-Einstein equation.[6]

When the indicator binds to the analyte, the resulting complex is larger than the indicator alone. This increase in size leads to slower diffusion and, consequently, a greater degree of dispersion.[6][7] By titrating the analyte across a range of concentrations while keeping the indicator concentration constant, a binding curve is generated by plotting the apparent R h against the analyte concentration.[3][8] This curve can then be fitted with a 1:1 binding model (or other models) to accurately determine the dissociation constant (K D ).[3][9]

G Binding Binding Equilibrium I + A ⇌ IA Plot Plot Apparent Rh vs. [Analyte] Kd Calculate Kd Plot->Kd Dispersion1 Dispersion1 Dispersion1->Plot Dispersion2 Dispersion2 Dispersion2->Plot

Materials and Reagents

  • Instrumentation: Fida 1 or Fida Neo instrument (Fidabio).

  • Capillaries: Standard fused-silica capillaries (e.g., 75 µm inner diameter, ~100 cm total length).[10]

  • Reagents:

    • Indicator: Fluorescently labeled or intrinsically fluorescent molecule (e.g., protein, antibody).

    • Analyte: Binding partner of interest.

    • Assay Buffer: Buffer in which the binding interaction is optimal (e.g., PBS, HEPES, Tris). It is critical that the indicator and analyte are diluted in the identical buffer to prevent baseline artifacts.

    • Capillary Coating Reagent (Optional): To minimize adsorption of molecules to the capillary wall (e.g., Fidabio High Sensitivity (HS) reagent).[10]

    • Detergent (Optional): A non-denaturing detergent such as Polysorbate 20 (Tween-20) or Pluronic F-127 can be included in the assay buffer at low concentrations (e.g., 0.01-0.05%) to further reduce non-specific binding.

  • Consumables: Autosampler vials, pipette tips.

Experimental Protocols

This section outlines the primary steps for a binding affinity experiment. Two common experimental setups are the Capillary Mix (Cap-mix) and Premix methods.[11][12] The Cap-mix method is often preferred for its lower sample consumption, as mixing occurs within the capillary.[11][12]

Sample Preparation
  • Buffer Preparation: Prepare a sufficient quantity of the final assay buffer. Ensure all components are fully dissolved and the buffer is filtered (0.22 µm) and degassed.

  • Indicator Solution: Prepare a stock solution of the indicator. Dilute it in the final assay buffer to a fixed working concentration. A typical concentration is between 10-20 nM, but this should be optimized to give a strong signal-to-noise ratio.[13]

  • Analyte Titration Series: Prepare a serial dilution of the analyte in the final assay buffer.

    • It is recommended to prepare a high-concentration stock (e.g., at least 20-fold the expected K D ).[12]

    • Perform a 1:1 or 1:2 serial dilution to create a series of at least 8-12 concentrations. The range should span from at least 10-fold below to 10-fold above the expected K D to ensure full saturation of the binding curve.

    • Include a "zero analyte" control containing only the assay buffer.

Instrument Setup and Method (Capillary Mix Example)

The following is an example of a typical instrument method sequence for a Cap-mix experiment. Parameters may need optimization depending on the specific molecules and instrument model.

  • Capillary Conditioning (if required): Before the first run, flush the capillary with the appropriate coating reagent as per the manufacturer's instructions to passivate the surface.[10]

  • Method Programming: Program the instrument autosampler and pressure system with a sequence similar to the one described in Table 1. This sequence is performed for each point in the analyte titration series.

StepActionPressure (mbar)Duration (s)Purpose
1Flush3500120Cleans the capillary with assay buffer.
2Load Analyte350020Fills the capillary with the analyte solution for that titration point.[10]
3Inject Indicator5010Introduces a small, precise plug of the indicator solution.[10]
4Mobilize & Read400180-200Applies a lower pressure to mobilize the indicator plug through the analyte solution, allowing for mixing and binding. Data is acquired during this step.[10]

Table 1: Example of a FIDA instrument method sequence for a single Cap-mix measurement.[10]

Experimental Workflow

G prep 1. Sample Preparation - Prepare Assay Buffer - Prepare fixed [Indicator] - Prepare serial dilution of [Analyte] setup 2. Instrument Setup - Install & Condition Capillary - Load samples into autosampler - Program FIDA method prep->setup run 3. Data Acquisition - Start automated run for all titration points - Instrument performs Flush -> Load -> Inject -> Mobilize sequence for each sample setup->run analyze 4. Data Analysis - Process Taylorgrams in FIDA software to get Rh - Compensate for viscosity changes run->analyze fit 5. Curve Fitting - Plot Apparent Rh vs. log[Analyte] - Fit data to a 1:1 binding model analyze->fit result 6. Determine Binding Parameters - Obtain Kd, Rh (unbound), Rh (bound) fit->result

Data Presentation and Analysis

The primary output for each run is a "Taylorgram"—a plot of fluorescence intensity over time. The FIDA software analyzes the peak broadening in the Taylorgram to calculate the apparent R h .

  • Data Compilation: The software compiles the calculated apparent R h for each analyte concentration.

  • Viscosity Compensation: The software can compensate for changes in viscosity that may occur at high analyte concentrations, ensuring the measured change in R h is due to binding and not buffer artifacts.

  • Binding Curve Generation: A binding curve is generated by plotting the apparent R h (y-axis) versus the log of the analyte concentration (x-axis).

  • Model Fitting: The data is fitted to a suitable binding model (e.g., a quadratic 1:1 binding equation) to derive the K D . The equation generally takes the form:

    Rapp = RI + (RIA - RI) * (([A] + [I] + KD) - sqrt(([A] + [I] + KD)^2 - 4[A][I])) / (2[I])

    Where Rapp is the apparent hydrodynamic radius, RI is the radius of the free indicator, RIA is the radius of the complex, [A] is the analyte concentration, and [I] is the indicator concentration.[9]

The results of the analysis provide key quantitative data, which should be summarized clearly.

ParameterDescriptionExample Value
K D Dissociation Constant 5.2 nM
R h (Indicator)Hydrodynamic radius of the free indicator3.1 nm
R h (Complex)Hydrodynamic radius of the saturated complex4.5 nm
ΔR hChange in hydrodynamic radius upon binding1.4 nm
Indicator Conc.Fixed concentration of the indicator used20 nM
Analyte Conc. RangeTitration range of the analyte used0.1 - 1000 nM

Table 2: Example summary of quantitative data obtained from a FIDA binding affinity experiment.

Conclusion

Flow-Induced Dispersion Analysis provides a robust, in-solution method for the accurate determination of biomolecular binding affinity. By directly measuring the change in molecular size upon complex formation, FIDA delivers absolute K D values with minimal sample consumption and without the need for surface immobilization. The detailed protocol and workflow provided herein serve as a comprehensive guide for researchers aiming to characterize molecular interactions with high precision and biological relevance.

References

Determining On- and Off-Rates with FIDA Kinetics: An In-Solution Approach to Unraveling Molecular Interactions

Author: BenchChem Technical Support Team. Date: November 2025

[Application Note & Protocol]

For researchers, scientists, and drug development professionals, understanding the kinetics of molecular interactions is paramount. The association (on-rate, k_on_) and dissociation (off-rate, k_off_) constants provide a dynamic view of the binding event, offering deeper insights than equilibrium analysis alone. Flow-Induced Dispersion Analysis (FIDA) has emerged as a powerful, immobilization-free technology for the precise determination of these kinetic parameters in-solution, closely mimicking physiological conditions.[1][2] This document provides a detailed guide to understanding and implementing FIDA for kinetic analysis.

Introduction to FIDA Kinetics

Flow-Induced Dispersion Analysis (FIDA) is a first-principles-based technology that measures the hydrodynamic radius (size) of molecules in solution.[3][4] The underlying principle involves monitoring the dispersion of a fluorescently labeled molecule (the indicator) as it moves through a capillary under laminar flow.[5] When the indicator binds to a target molecule (the analyte), the size of the resulting complex increases, leading to a change in its diffusion rate and, consequently, its dispersion profile.[6][7]

Unlike surface-based techniques like Surface Plasmon Resonance (SPR), FIDA performs measurements directly in solution, which offers several key advantages[1][2]:

  • No Immobilization: Eliminates artifacts and potential protein denaturation associated with surface attachment.[1][2]

  • Native Conditions: Allows for measurements in biologically relevant matrices such as plasma and serum.[6]

  • Low Sample Consumption: Requires only microliter volumes of sample.[8]

  • Flexibility: Compatible with a wide range of buffers and experimental conditions.[3][9]

The determination of kinetic rates with FIDA is achieved by precisely controlling the interaction time between the indicator and the analyte within the capillary.[3][10] By measuring the system at non-equilibrium, the on- and off-rates can be extracted. This is typically accomplished using a "cap-mix" methodology, which will be detailed in the protocols below.

Principle of FIDA Kinetic Measurement

The determination of on- and off-rates using FIDA is a two-step process[3][10]:

  • Equilibrium Binding (K_d_ Determination): First, the equilibrium dissociation constant (K_d_) is determined. This is typically done using a "premix" approach, where the indicator and analyte are mixed and allowed to reach equilibrium before being introduced into the FIDA instrument.[3][10][11]

  • Kinetic Analysis (k_on_ and k_off_ Determination): Next, a "capillary mix" (cap-mix) experiment is performed. In this setup, the indicator and analyte are mixed inside the capillary, and the interaction time is controlled by the mobilization pressure (flow rate).[10][11] By measuring the apparent K_d_ at different, non-equilibrium time points, the association (k_on_) and dissociation (k_off_) rates can be calculated using a kinetic fitting model.[3][10]

The following diagram illustrates the overall workflow for determining kinetic rates with FIDA.

FIDA_Kinetics_Workflow cluster_prep Sample Preparation cluster_exp Experimental Measurement cluster_analysis Data Analysis Indicator Indicator (Fluorescently Labeled) Premix Premix Assay (Equilibrium) Indicator->Premix Capmix Cap-Mix Assay (Non-Equilibrium) Indicator->Capmix Analyte Analyte (Binding Partner) Analyte->Premix Analyte->Capmix Kd_Calc Calculate Kd Premix->Kd_Calc Kinetic_Fit Kinetic Fit Capmix->Kinetic_Fit Kd_Calc->Kinetic_Fit Rates_Out Determine kon & koff Kinetic_Fit->Rates_Out

FIDA Kinetics Experimental Workflow.

Data Presentation: FIDA vs. SPR

FIDA provides kinetic data that is comparable to the gold standard, Surface Plasmon Resonance (SPR), with the added benefits of in-solution measurements. The following tables summarize comparative kinetic data for protein-protein and protein-small molecule interactions.

Table 1: Protein-Protein Interaction Kinetics

Interacting PairMethodK_d_ (nM)k_on_ (M⁻¹s⁻¹)k_off_ (s⁻¹)
Anti-IgG Affibody & RituximabFIDA0.32.6 x 10⁶8.0 x 10⁻⁴
SPR0.244.7 x 10⁵1.1 x 10⁻⁴
Protein A & Human IgGFIDA101.2 x 10⁵1.2 x 10⁻³
SPR81.5 x 10⁵1.2 x 10⁻³

Data for Anti-IgG Affibody & Rituximab from Fidabio technical note.[10] Data for Protein A & Human IgG from Fidabio online resources.[1]

Table 2: Protein-Small Molecule Interaction Kinetics

Interacting PairMethodK_d_ (µM)k_on_ (M⁻¹s⁻¹)k_off_ (s⁻¹)
Carbonic Anhydrase II & FurosemideFIDA2.51.5 x 10⁵0.38
SPR2.11.2 x 10⁵0.25
BRD4 & JQ1FIDA0.15.0 x 10⁶0.5
SPR0.094.5 x 10⁶0.4

Data compiled from Fidabio online resources.[1]

Experimental Protocols

The following are detailed protocols for determining equilibrium dissociation constants (K_d_) and kinetic rate constants (k_on_ and k_off_) using a FIDA instrument such as the Fida Neo.

Protocol 1: K_d_ Determination using Premix Assay

This protocol is the first step in a kinetic analysis, aimed at determining the equilibrium dissociation constant (K_d_).

Materials:

  • FIDA instrument (e.g., Fida Neo) with appropriate fluorescence detector.[10]

  • FIDA dynamically coated capillary.[10]

  • Fluorescently labeled indicator molecule.

  • Unlabeled analyte molecule.

  • Assay buffer (e.g., PBS).[10]

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the indicator at a concentration of 40 nM in the assay buffer.

    • Prepare a serial dilution of the analyte in the assay buffer. The concentration range should span from well below to well above the expected K_d_ (e.g., from 0.1x to 100x the expected K_d_).

    • For each analyte concentration, mix the indicator and analyte solutions in a 1:1 ratio. For example, mix 10 µL of 40 nM indicator with 10 µL of each analyte dilution. This will result in a final indicator concentration of 20 nM.[10]

    • Include a control sample with only the indicator (mixed 1:1 with buffer).

    • Allow the mixtures to incubate at room temperature for a sufficient time to reach equilibrium.

  • Instrument Setup:

    • Equilibrate the FIDA instrument and capillary with the assay buffer.

    • Set the mobilization pressure to a standard value (e.g., 400 mbar).[10]

  • Data Acquisition:

    • Load the prepared samples into the instrument's autosampler.

    • Run the premix assay protocol on the FIDA instrument. Each sample will be injected into the capillary, and its dispersion profile measured.

  • Data Analysis:

    • The FIDA software will calculate the apparent hydrodynamic radius (R_h_) for the indicator in each sample.

    • Plot the apparent R_h_ as a function of the analyte concentration.

    • Fit the resulting binding curve to a suitable model (e.g., a 1:1 binding model) to determine the K_d_.[10]

Protocol 2: k_on_ and k_off_ Determination using Cap-Mix Assay

This protocol is performed after the K_d_ has been determined and is used to measure the on- and off-rates.

Materials:

  • Same as for Protocol 1.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the indicator (e.g., 20 nM) in the assay buffer.

    • Prepare a serial dilution of the analyte in the assay buffer, similar to the premix experiment.

  • Instrument Setup:

    • Equilibrate the FIDA instrument and capillary with the assay buffer.

    • This protocol requires running the experiment at two or more different mobilization pressures to achieve different interaction times. For example, 400 mbar and 600 mbar.[10] A higher pressure results in a shorter interaction time.[3][10]

  • Data Acquisition:

    • Load the indicator and analyte solutions into separate wells in the autosampler.

    • Run the cap-mix assay protocol. The instrument will first aspirate the analyte solution to fill the capillary, and then inject a small plug of the indicator solution. The mobilization pressure will then be applied, causing the indicator and analyte to mix and interact as they travel through the capillary to the detector.

    • Repeat the measurement for the full analyte titration series at each of the chosen mobilization pressures.

  • Data Analysis:

    • The FIDA software will generate binding curves (apparent R_h_ vs. analyte concentration) for each mobilization pressure.

    • At higher mobilization pressures (shorter interaction times), the binding curve will shift to the right, indicating a weaker apparent K_d_ as the system has not reached equilibrium.[10]

    • Using the FIDA kinetics software module, input the equilibrium K_d_ determined from the premix assay, and the non-equilibrium data from the cap-mix experiments.

    • The software will then fit the data to a kinetic model to determine the k_on_ and k_off_ values.[10] The k_off_ can be expressed as a product of the K_D_ and k_on_, leaving only k_on_ as a fitting parameter.[3]

Visualizing the FIDA Principle

The following diagram illustrates the core principle of a FIDA measurement, showing how the binding of an analyte to an indicator alters its dispersion profile.

FIDA_Principle cluster_capillary Capillary cluster_injection Indicator Injection cluster_dispersion Dispersion & Detection p1 p2 Unbound Unbound Indicator (Fast Diffusion) Narrow Peak p2->Unbound Analyte Absent Bound Bound Complex (Slow Diffusion) Broad Peak p2->Bound Analyte Present p3 p4 Indicator Indicator Indicator->p1 Laminar Flow

Principle of FIDA Measurement.

Conclusion

FIDA offers a robust and reliable method for determining the on- and off-rates of biomolecular interactions directly in solution. By avoiding the potential pitfalls of surface immobilization, FIDA provides kinetic data that is highly relevant to the natural biological environment. The detailed protocols and principles outlined in this application note provide a comprehensive guide for researchers to successfully implement FIDA for kinetic analysis in their drug discovery and development workflows.

References

Application Note: Fidas-3 Protocol for Protein-Ligand Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Flow-Induced Dispersion Analysis (FIDA)

Flow-Induced Dispersion Analysis (FIDA) is a cutting-edge, in-solution technology that enables the precise characterization of biomolecular interactions.[1][2] This technique is particularly valuable for protein-ligand binding assays in drug discovery and development. FIDA measures the hydrodynamic radius (Rh) of molecules in their native state, providing high-quality data on binding affinity (Kd), kinetics (kon and koff), and stoichiometry.[3][4][5][6] The technology operates without the need for surface immobilization, thus avoiding common artifacts associated with techniques like SPR and BLI.[3][5][7]

The core principle of FIDA is based on Taylor Dispersion Analysis (TDA), where the change in the size of a fluorescently labeled or intrinsically fluorescent molecule (the indicator) is measured as it binds to a ligand (the analyte).[2][8] This size change, reflected in the hydrodynamic radius, is used to determine the binding affinity and other interaction parameters.[6][9] FIDA offers a broad dynamic range, capable of measuring interactions from picomolar to millimolar affinities.[4][6]

Key Advantages of FIDA Technology:

  • In-Solution Measurement: Characterizes interactions in a more biologically relevant environment, free from surface-induced artifacts.[3][5]

  • Native State Analysis: Can be performed label-free by utilizing intrinsic protein fluorescence, preserving the natural structure and function of the interacting molecules.[3][4]

  • Low Sample Consumption: Requires minimal sample volumes, making it ideal for precious or difficult-to-express proteins.[3][10]

  • Broad Applicability: Suitable for a wide range of molecules, from small fragments to large biologics, and can be used in complex matrices like cell lysates or plasma.[3][6][7][11]

  • Rich Data Content: A single FIDA experiment can provide multiple parameters, including binding affinity, hydrodynamic radius, and sample heterogeneity.[1][4]

Applications in Drug Development:

FIDA is a versatile tool that can be applied at various stages of the drug development pipeline:

  • Target Identification and Validation: Confirming the interaction between a drug target and its natural ligands.

  • Fragment-Based and High-Throughput Screening: Identifying initial hits from compound libraries.[3]

  • Lead Optimization: Characterizing the affinity and kinetics of lead compounds to guide medicinal chemistry efforts.[3]

  • Biologic Characterization: Assessing the binding of antibodies, including bispecific antibodies, to their targets.[12]

  • Formulation and Quality Control: Monitoring protein aggregation and stability.[3]

Quantitative Data Presentation

The following table represents typical data obtained from a FIDA experiment for the binding of three different ligands to a target protein.

LigandKd (nM)kon (105 M-1s-1)koff (10-4 s-1)Rh (unbound) (nm)Rh (bound) (nm)Stoichiometry (Protein:Ligand)
Ligand A15.22.53.84.15.81:1
Ligand B98.61.110.84.15.51:1
Ligand C5.44.22.34.16.21:2

Experimental Protocols

1. General Instrument Setup (Fida 1 Instrument Example)

A general workflow for a FIDA instrument involves the following steps:

  • System Preparation: Ensure the instrument is clean and flushed with the appropriate assay buffer.

  • Capillary Installation: Install a suitable capillary for the experiment.

  • Software Initialization: Start the control software and set up the experimental parameters.

2. Protein-Ligand Binding Affinity (Kd) Determination Protocol

This protocol outlines the steps for determining the dissociation constant (Kd) of a protein-ligand interaction using a fluorescently labeled protein as the indicator.

Materials:

  • Target Protein (fluorescently labeled or with intrinsic fluorescence)

  • Ligand of interest

  • Assay Buffer (e.g., PBS with 0.05% Tween-20)

  • FIDA instrument and consumables (capillaries, vials)

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the fluorescently labeled target protein (Indicator) at a concentration of 20 nM in the assay buffer.

    • Prepare a series of dilutions of the ligand (Analyte) in the assay buffer. The concentration range should span from well below to well above the expected Kd (e.g., from 0.1 nM to 1 µM).

  • Experimental Setup on the FIDA Instrument:

    • Use the "capillary mixing" mode for Kd determination.[12]

    • Load the prepared protein and ligand solutions into a 96-well plate.

    • The experimental sequence typically consists of:

      • An initial capillary flush with assay buffer.

      • Loading of the analyte solution.

      • Injection of the indicator solution.

      • A final loading step with the analyte solution, during which the data is recorded.[12]

  • Data Acquisition:

    • The instrument will automatically perform the titration experiment, injecting the different ligand concentrations.

    • The software records the Taylorgrams, which are profiles of the dispersed indicator plug.

  • Data Analysis:

    • The FIDA software analyzes the Taylorgrams to determine the apparent hydrodynamic radius (Rh) of the indicator at each analyte concentration.

    • A binding curve is generated by plotting the change in Rh as a function of the analyte concentration.

    • The software fits the binding curve to a suitable model to calculate the Kd.[12]

Mandatory Visualizations

FIDA_Workflow cluster_prep Sample Preparation cluster_exp FIDA Experiment cluster_analysis Data Analysis P1 Prepare Indicator Solution (Labeled Protein) E1 Load Samples into 96-well Plate P1->E1 P2 Prepare Analyte Dilution Series (Ligand) P2->E1 E2 Define Experimental Sequence (Capillary Mixing Mode) E1->E2 E3 Automated Titration and Data Acquisition E2->E3 A1 Generate Taylorgrams E3->A1 Raw Data A2 Calculate Apparent Hydrodynamic Radius (Rh) A1->A2 A3 Plot Binding Curve (Rh vs. [Analyte]) A2->A3 A4 Fit Data to Determine Kd A3->A4

Caption: Experimental workflow for a FIDA-based protein-ligand binding assay.

FIDA_Principle cluster_unbound Unbound State cluster_bound Bound State cluster_detection FIDA Detection Indicator Indicator (Protein) Ligand Ligand Complex Indicator-Ligand Complex Indicator->Complex Rh_unbound Small Rh (Fast Diffusion) Indicator->Rh_unbound Ligand->Complex Rh_bound Large Rh (Slow Diffusion) Complex->Rh_bound

Caption: Principle of FIDA: Binding events are detected by changes in hydrodynamic radius.

References

A Step-by-Step Guide to FIDA Protein Quantification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to Flow-Induced Dispersion Analysis (FIDA), a powerful in-solution technology for the accurate quantification of proteins. FIDA offers a rapid and sensitive method for determining protein concentration by measuring changes in the hydrodynamic radius of a specific binding ligand.[1][2][3] This technique is particularly valuable in drug development and various research applications due to its low sample consumption, high tolerance to complex matrices like plasma, and the ability to characterize binding interactions.[3][4]

Principle of FIDA

FIDA is based on the principles of Taylor Dispersion Analysis (TDA).[1][2] In a FIDA experiment, a fluorescently labeled ligand, referred to as the "indicator," is introduced into a capillary containing the sample with the target protein (analyte). As the sample flows through the capillary, the indicator and analyte interact. The instrument measures the dispersion of the indicator as it moves through the capillary.

The key principle is that the hydrodynamic radius of the indicator increases when it binds to the target protein. This change in size alters the dispersion profile of the indicator. By measuring this change, FIDA can precisely determine the concentration of the target protein in the sample.[1][2][3]

Data Presentation: Standard Curve for Protein Quantification

A standard curve is essential for protein quantification using FIDA. This is generated by measuring the apparent hydrodynamic radius (or a related parameter like diffusivity) of the indicator at a series of known concentrations of a protein standard. The resulting data is then plotted to create a binding isotherm, which can be used to determine the concentration of the same protein in unknown samples.

Below is an example of a data table that would be generated to create a standard curve for quantifying a target protein.

Standard Concentration (nM)Apparent Hydrodynamic Radius (nm) - Replicate 1Apparent Hydrodynamic Radius (nm) - Replicate 2Apparent Hydrodynamic Radius (nm) - Replicate 3Mean Apparent Hydrodynamic Radius (nm)Standard Deviation
02.12.22.12.130.06
13.53.63.43.500.10
55.85.95.75.800.10
107.27.47.37.300.10
208.58.68.48.500.10
509.89.99.79.800.10
10010.510.610.410.500.10
Unknown Sample 16.56.66.46.500.10
Unknown Sample 28.99.08.88.900.10

Experimental Protocols

This section details the key experimental protocols for performing a FIDA protein quantification assay.

Materials and Reagents
  • Target Protein: Purified protein of interest to be used as a standard.

  • Fluorescently Labeled Indicator: A ligand (e.g., antibody, affibody, or small molecule) that specifically binds to the target protein, conjugated to a suitable fluorophore (e.g., Alexa Fluor 488, FITC).

  • Assay Buffer: A buffer system that is compatible with the protein and the binding interaction (e.g., phosphate-buffered saline, PBS).

  • FIDA Instrument: A dedicated instrument for Flow-Induced Dispersion Analysis.

  • Capillaries: Fused silica capillaries with appropriate dimensions (e.g., 50 µm inner diameter).

  • Vials and Plates: Compatible with the FIDA instrument's autosampler.

Sample and Standard Preparation
  • Indicator Preparation:

    • Reconstitute the fluorescently labeled indicator in the assay buffer to a stock concentration (e.g., 1 µM).

    • The final working concentration of the indicator will depend on the binding affinity (Kd) of the interaction and is typically kept low (in the low nM range) to ensure a sensitive assay.

  • Protein Standard Preparation:

    • Prepare a stock solution of the purified target protein with a precisely known concentration.

    • Perform a serial dilution of the protein stock solution in the assay buffer to create a series of standards with concentrations spanning the expected range of the unknown samples. A typical range might be from 0 nM to 100 nM.

  • Unknown Sample Preparation:

    • Dilute the unknown samples in the assay buffer to ensure their concentrations fall within the range of the standard curve.

FIDA Experimental Workflow

FIDA experiments can be performed using different mixing strategies, with "premix" and "capillary mix" being the most common.

In the premix method, the indicator and analyte are mixed and allowed to reach equilibrium before being introduced into the capillary.

Premix_Workflow cluster_prep Sample Preparation cluster_fida FIDA Instrument cluster_analysis Data Analysis Prep_Indicator Prepare Indicator Solution Mix Mix Indicator and Analyte Prep_Indicator->Mix Prep_Analyte Prepare Analyte (Standards & Unknowns) Prep_Analyte->Mix Incubate Incubate to Equilibrium Mix->Incubate Load_Sample Load Sample into Capillary Incubate->Load_Sample Apply_Flow Apply Pressure-Driven Flow Load_Sample->Apply_Flow Detect Detect Indicator Dispersion Apply_Flow->Detect Generate_Taylorgram Generate Taylorgram Detect->Generate_Taylorgram Calculate_Rh Calculate Apparent Hydrodynamic Radius Generate_Taylorgram->Calculate_Rh Quantify Quantify Protein Concentration Calculate_Rh->Quantify

Caption: FIDA Premix Experimental Workflow.

In the capmix method, the indicator and analyte are introduced into the capillary separately and mix inside the capillary during the experiment. This method is useful for conserving precious samples.

Capmix_Workflow cluster_prep Sample Preparation cluster_fida FIDA Instrument cluster_analysis Data Analysis Prep_Indicator Prepare Indicator Solution Inject_Indicator Inject a Plug of Indicator Prep_Indicator->Inject_Indicator Prep_Analyte Prepare Analyte (Standards & Unknowns) Fill_Capillary Fill Capillary with Analyte Prep_Analyte->Fill_Capillary Fill_Capillary->Inject_Indicator Apply_Flow Apply Pressure-Driven Flow (Mixing) Inject_Indicator->Apply_Flow Detect Detect Indicator Dispersion Apply_Flow->Detect Generate_Taylorgram Generate Taylorgram Detect->Generate_Taylorgram Calculate_Rh Calculate Apparent Hydrodynamic Radius Generate_Taylorgram->Calculate_Rh Quantify Quantify Protein Concentration Calculate_Rh->Quantify

Caption: FIDA Capillary Mix Experimental Workflow.

Instrument Setup and Data Acquisition
  • Instrument Initialization: Turn on the FIDA instrument and the associated detector.

  • Capillary Installation: Install a clean, appropriate capillary.

  • Method Setup: In the instrument control software, set up the experimental method, including:

    • Capillary Dimensions: Enter the length and internal diameter of the capillary.

    • Pressure Settings: Define the pressure for rinsing, sample loading, and mobilization (e.g., 50-250 mbar).

    • Injection Time: Set the duration for indicator injection (typically a few seconds).

    • Detector Settings: Configure the excitation and emission wavelengths appropriate for the fluorophore used (e.g., 488 nm excitation for Alexa Fluor 488).

    • Temperature Control: Set the desired temperature for the sample and capillary compartments.

  • Sequence Setup: Create a sequence to run the standards, unknown samples, and buffer blanks.

  • Data Acquisition: Start the sequence. The instrument will automatically perform the following steps for each sample:

    • Rinse the capillary with buffer.

    • Fill the capillary with the analyte solution.

    • Inject a small plug of the indicator solution.

    • Apply pressure to mobilize the indicator through the capillary to the detector.

    • Record the fluorescence signal over time, generating a Taylorgram.

Data Analysis

The FIDA software automates the data analysis process. The general steps are as follows:

  • Taylorgram Analysis: The raw data, or Taylorgram, is a plot of fluorescence intensity versus time. The software fits this peak to a Gaussian distribution to determine its variance.

  • Calculation of Apparent Hydrodynamic Radius (Rh): The variance of the Taylorgram is directly related to the diffusion coefficient (D) of the indicator. The software uses the Taylor-Aris equation to calculate D. Subsequently, the Stokes-Einstein equation is used to determine the apparent hydrodynamic radius (Rh) of the indicator-analyte complex.

  • Standard Curve Generation: The mean apparent Rh values for the protein standards are plotted against their known concentrations to generate a standard curve.

  • Quantification of Unknowns: The apparent Rh of the unknown samples is measured, and their concentrations are determined by interpolating from the standard curve. The FIDA software typically includes different binding models (e.g., 1:1, 1:2) that can be used to fit the standard curve data accurately.[5]

Application Example: Analysis of VEGF Signaling Pathway

FIDA is well-suited for studying protein-protein interactions in signaling pathways, such as the Vascular Endothelial Growth Factor (VEGF) pathway, which is crucial in angiogenesis. A key interaction in this pathway is the binding of VEGF-A to its receptor, VEGFR2. FIDA can be used to quantify the concentration of soluble VEGF-A or to characterize its binding to VEGFR2.

VEGF_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binding Dimerization Receptor Dimerization VEGFR2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Signaling Downstream Signaling (e.g., PLCγ, PI3K, MAPK) Autophosphorylation->Signaling Response Cellular Response (Proliferation, Migration, Survival) Signaling->Response

Caption: VEGF-A Binding to VEGFR2 Signaling Pathway.

In a FIDA experiment to quantify VEGF-A, a fluorescently labeled anti-VEGF-A antibody could be used as the indicator. The change in the apparent hydrodynamic radius of the antibody upon binding to VEGF-A would be measured to determine the concentration of VEGF-A in a sample.

Conclusion

FIDA is a robust and versatile technology for protein quantification and interaction analysis.[6][7][8][9] Its in-solution measurement, low sample consumption, and ability to work with complex samples make it an invaluable tool for researchers and drug development professionals. By following the detailed protocols outlined in this guide, users can effectively implement FIDA to obtain accurate and reproducible protein quantification data.

References

Revolutionizing Membrane Protein Characterization: Application Notes and Protocols for the Fidas-3 System

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Copenhagen, Denmark – [Current Date] – Fidabio, a pioneer in in-solution biophysical analysis, today released detailed application notes and protocols for the characterization of membrane proteins using their Fidas-3 system. This comprehensive guide is tailored for researchers, scientists, and drug development professionals, offering advanced methodologies to overcome the challenges associated with studying this critical class of proteins. The this compound platform, with its proprietary Flow-Induced Dispersion (FIDA) technology, enables rapid, high-precision measurements in native-like environments, utilizing minimal sample volumes.

Membrane proteins constitute a vast majority of therapeutic drug targets, yet their characterization remains a significant bottleneck in research and development due to their inherent instability and the need for a lipid environment.[1][2] The this compound system directly addresses these challenges by allowing for measurements in crude lysates or detergent and nanodisc solutions, thereby preserving the protein's structural and functional integrity.[2][3]

"The this compound technology represents a paradigm shift in how we approach membrane protein science," said a spokesperson for Fidabio. "By enabling measurements in solution without the need for immobilization, we are providing researchers with more biologically relevant data, accelerating discovery and development timelines."[2]

These application notes provide detailed protocols for a range of key experiments, including detergent screening for optimal solubilization and stability, ligand binding affinity determination, and thermal stability profiling. The protocols are designed to be user-friendly, guiding researchers through every step from sample preparation to data analysis.

Key Applications and Advantages of this compound for Membrane Protein Characterization:

  • Minimal Sample Consumption: Requires as little as 40 nL of sample per analysis, conserving precious and often difficult-to-produce membrane proteins.[3]

  • Analysis in Complex Matrices: Enables measurements directly in unpurified samples like cell lysates, eliminating the need for lengthy and potentially denaturing purification steps.[3]

  • Rapid Detergent Screening: Efficiently screen a wide range of detergents in hours, using minimal protein amounts, to identify conditions that maintain protein stability and monodispersity.[1][4]

  • Accurate Ligand Binding Analysis: Determine binding affinities (Kd) for small molecules, peptides, and other biologics in a variety of buffer conditions, providing crucial data for drug discovery.[5][6]

  • Thermal Stability Profiling: Assess the thermal stability of membrane proteins in different formulations, aiding in the development of stable biologics and drug candidates.

Application Note 1: High-Throughput Detergent Screening

The selection of an appropriate detergent is paramount for the successful solubilization and stabilization of membrane proteins. The this compound system offers a rapid and material-sparing method to screen multiple detergents, providing key insights into protein integrity and homogeneity.

Quantitative Data Summary: Detergent Screening of a GFP-tagged Membrane Protein

The following table summarizes the results from a detergent screen of a GFP-tagged membrane protein (GFP-LacY) using the this compound system, comparing key parameters with traditional Fluorescence Size-Exclusion Chromatography (FSEC).

DetergentThis compound Peak Area (Arbitrary Units)This compound Polydispersity Index (PDI)FSEC RankingThis compound Ranking
DDM 85000.0211
UDM 83000.0322
C12E8 72000.0433
OG 45000.0855
CHAPS 32000.1577
CHAPSO 30000.1888
No Detergent 500N/A1212

Data adapted from a Fidabio application note.[1]

Experimental Protocol: High-Throughput Detergent Screening

This protocol outlines the steps for performing a detergent screen on a GFP-tagged membrane protein expressed in E. coli.

1. Sample Preparation: a. Lyse cells overexpressing the GFP-tagged membrane protein. b. Centrifuge the lysate to pellet the insoluble fraction containing the membrane protein. c. Resuspend the insoluble fraction in a suitable buffer (e.g., PBS). d. Determine the total protein concentration using a standard protein assay. e. Prepare aliquots of the resuspended membrane fraction and store at -80°C.

2. Solubilization: a. For each detergent to be screened, mix the thawed membrane fraction with the detergent stock solution to achieve the desired final detergent concentration (typically 1-2%). b. Incubate the mixture on a rotator at 4°C for 1-2 hours to allow for solubilization. c. Centrifuge the samples at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet any unsolubilized material.

3. This compound Sample Preparation: a. For each detergent condition, prepare two vials for the this compound instrument: i. Indicator Vial: The supernatant from the solubilization step containing the solubilized GFP-tagged membrane protein. ii. Analyte Vial: The corresponding buffer with the same concentration of detergent. b. Transfer the samples to a 96-well plate or vials compatible with the this compound autosampler.

4. This compound Instrument Setup and Measurement: a. Set the sample tray temperature to 5°C to maintain sample stability.[1] b. Set the capillary chamber temperature to 25°C.[1] c. Use a standard capillary method. Consider using a coated capillary if significant tailing is observed in initial runs.[7] d. Set up the measurement sequence in the Fida software, assigning each indicator and analyte vial to the appropriate well. e. Initiate the automated run. Each measurement typically takes a few minutes.[7]

5. Data Analysis: a. The Fida software will automatically fit the raw data to determine the hydrodynamic radius (Rh), peak area, and polydispersity index (PDI) for each sample.[4] b. Compare the peak areas across different detergents. A higher peak area indicates a greater amount of solubilized and stable GFP-tagged protein.[4][7] c. Evaluate the PDI for each condition. A PDI value below 0.05 is indicative of a monodisperse sample, which is desirable for downstream applications.[7] d. Rank the detergents based on their ability to solubilize the membrane protein (peak area) while maintaining its monodispersity (PDI).

Application Note 2: Ligand Binding Affinity Determination

The this compound system enables the precise determination of binding affinities between membrane proteins and their ligands, such as small molecules or peptides, directly in solution. This is achieved by measuring the change in the apparent size (hydrodynamic radius) of a fluorescently labeled binding partner upon interaction with the membrane protein.

Quantitative Data Summary: Small Molecule Binding to a Detergent-Solubilized Membrane Protein

The following table presents example data for the titration of a detergent-solubilized membrane protein with a small molecule ligand, as measured by this compound.

Ligand Concentration (µM)Apparent Hydrodynamic Radius (nm)Binding Related Intensity Change (BRIC)
05.21.00
15.41.05
55.81.15
106.21.25
256.51.32
506.71.35
1006.81.36
Calculated Kd ~8 µM

This is example data based on principles described in this compound literature.[5]

Experimental Protocol: Ligand Binding Affinity (Kd) Determination

This protocol describes a titration experiment to determine the binding affinity of a small molecule ligand to a fluorescently labeled (or intrinsically fluorescent) membrane protein.

1. Sample Preparation: a. Prepare the solubilized and purified (or partially purified) membrane protein in a suitable buffer containing the optimal detergent. b. If the membrane protein is not intrinsically fluorescent, label it with a suitable fluorescent dye. c. Prepare a stock solution of the ligand in a compatible solvent and then dilute it into the same buffer as the membrane protein to create a dilution series.

2. This compound Sample Preparation (Capmix Method): a. The 'capmix' method allows for automated titration directly in the capillary, minimizing sample consumption. b. Prepare a single "Indicator" sample containing the fluorescently labeled membrane protein at a constant concentration (typically in the low nanomolar range). c. Prepare a series of "Analyte" samples containing the ligand at different concentrations.

3. This compound Instrument Setup and Measurement: a. Set the instrument to the desired temperature for the binding experiment. b. Select the 'capmix' method in the Fida software. c. Define the indicator and analyte samples in the sequence setup. d. The instrument will automatically mix the indicator and varying concentrations of the analyte in the capillary before each measurement.

4. Data Analysis: a. The Fida software will measure the apparent hydrodynamic radius (Rh) of the fluorescently labeled membrane protein at each ligand concentration. b. In some cases, a "Binding Related Intensity Change" (BRIC) may be observed, which can also be used to monitor binding.[5] c. Plot the change in Rh or BRIC as a function of the ligand concentration. d. Fit the resulting binding curve using a suitable model (e.g., a one-site binding model) to determine the equilibrium dissociation constant (Kd).[8]

Application Note 3: Thermal Stability Profiling

Assessing the thermal stability of a membrane protein is crucial for developing stable formulations for therapeutic and research applications. The this compound system can be used to perform thermal shift assays by monitoring changes in the protein's hydrodynamic radius as a function of temperature.

Quantitative Data Summary: Thermal Denaturation of a Membrane Protein

The following table shows example data from a thermal shift assay of a membrane protein in two different buffer formulations. The melting temperature (Tm) is defined as the temperature at which 50% of the protein is unfolded.

Temperature (°C)Hydrodynamic Radius (nm) - Buffer AHydrodynamic Radius (nm) - Buffer B
305.55.6
355.55.6
405.65.7
456.06.2
507.58.0
559.210.5
6010.812.1
Melting Temp (Tm) ~48°C ~52°C

This is example data based on the principles of thermal shift assays.[9][10]

Experimental Protocol: Thermal Shift Assay

This protocol describes how to perform a thermal shift assay on a membrane protein using the this compound system.

1. Sample Preparation: a. Prepare the solubilized membrane protein in the buffer conditions to be tested. b. The protein can be fluorescently labeled or intrinsically fluorescent.

2. This compound Instrument Setup and Measurement: a. Place the protein sample in the temperature-controlled sample tray of the this compound instrument. b. Set up a method in the Fida software to perform a temperature ramp. For example, increase the temperature from 25°C to 75°C in 2°C increments. c. At each temperature step, the instrument will perform a measurement of the hydrodynamic radius of the protein.

3. Data Analysis: a. Plot the hydrodynamic radius as a function of temperature. b. The resulting curve will show a transition from the folded state (smaller Rh) to the unfolded and potentially aggregated state (larger Rh). c. The midpoint of this transition is the melting temperature (Tm), a measure of the protein's thermal stability. d. Compare the Tm values obtained in different buffer formulations to identify conditions that enhance stability.

Visualizing Workflows and Pathways

To further aid researchers, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for membrane protein characterization with the this compound system and a canonical G-Protein Coupled Receptor (GPCR) signaling pathway, a common target for drug development.

G cluster_workflow This compound Experimental Workflow for Membrane Protein Characterization start Start: Membrane Protein Expression cell_lysis Cell Lysis & Membrane Isolation start->cell_lysis solubilization Detergent Solubilization cell_lysis->solubilization centrifugation High-Speed Centrifugation solubilization->centrifugation supernatant Collect Supernatant centrifugation->supernatant fidas_analysis This compound Analysis supernatant->fidas_analysis detergent_screening Detergent Screening fidas_analysis->detergent_screening Optimization ligand_binding Ligand Binding Assay fidas_analysis->ligand_binding Interaction stability_assay Thermal/Chemical Stability fidas_analysis->stability_assay Stability data_analysis Data Analysis & Interpretation detergent_screening->data_analysis ligand_binding->data_analysis stability_assay->data_analysis end End: Characterized Protein data_analysis->end

This compound Experimental Workflow

G cluster_gpcr Canonical G-Protein Coupled Receptor (GPCR) Signaling Pathway ligand Ligand gpcr GPCR (7-TM Receptor) ligand->gpcr Binds g_protein Heterotrimeric G-Protein (αβγ-GDP) gpcr->g_protein Activates g_protein_active Gα-GTP + Gβγ g_protein->g_protein_active GDP/GTP Exchange effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein_active->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream Downstream Cellular Response second_messenger->downstream Initiates

GPCR Signaling Pathway

For more information on the this compound system and its applications in membrane protein characterization, please visit --INVALID-LINK--.

References

Application Note: FIDA Assay Development for Complex Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Flow-Induced Dispersion Analysis (FIDA) is a powerful, immobilization-free technology for quantifying and characterizing biomolecular interactions in solution.[1] The technique measures the hydrodynamic radius (Rh) of a fluorescently labeled molecule (the indicator) as it moves through a narrow capillary.[2][3] When the indicator binds to a target molecule (the analyte), the size of the resulting complex increases, leading to a change in its dispersion profile. This change is the basis for determining binding affinity (Kd), concentration, and other biophysical parameters.[4][5][6] A key advantage of FIDA is its suitability for direct measurements in complex biological matrices such as plasma, serum, and cell lysates, minimizing sample purification and expediting assay development.[4][5][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and application of FIDA assays for the analysis of complex biological samples.

Principle of FIDA

FIDA is based on the principles of Taylor Dispersion Analysis (TDA).[4][5] A small plug of a fluorescently labeled indicator is injected into a capillary containing a continuous flow of a buffer solution with or without the analyte. The indicator plug disperses as it travels through the capillary, and the degree of dispersion is related to its diffusion coefficient, which in turn is related to its hydrodynamic radius.

When the indicator binds to a larger analyte molecule, the resulting complex has a larger hydrodynamic radius and thus a smaller diffusion coefficient. This leads to a broader dispersion profile, which is detected by a fluorescence detector at the end of the capillary. The change in the apparent size of the indicator is used to quantify the binding interaction.[1][4][5]

FIDA_Principle cluster_0 No Analyte Present cluster_1 Analyte Present Indicator Indicator (Small Rh) Dispersion_Profile_1 Narrow Peak Indicator->Dispersion_Profile_1 Narrow Dispersion Indicator_Analyte_Complex Indicator-Analyte Complex (Large Rh) Dispersion_Profile_2 Broad Peak Indicator_Analyte_Complex->Dispersion_Profile_2 Broad Dispersion Analyte Analyte Analyte->Indicator_Analyte_Complex Indicator_Initial Fluorescent Indicator Indicator_Initial->Indicator No Binding Indicator_Initial->Indicator_Analyte_Complex Binding

Figure 1: Principle of Flow-Induced Dispersion Analysis (FIDA).

Key Applications in Complex Biological Samples

FIDA is a versatile technique with a wide range of applications in drug development and life science research:

  • Binding Affinity Determination: Measuring the dissociation constant (Kd) of interactions between proteins, peptides, antibodies, and small molecules directly in biological fluids.[4][5]

  • Analyte Quantification: Quantifying the concentration of specific proteins or biomarkers in plasma, serum, or cell lysates.[1][8]

  • Protein Characterization: Assessing protein stability, oligomerization state, and aggregation.[9]

  • Membrane Protein Analysis: Characterizing membrane proteins and their interactions without the need for purification.[10]

  • Biologic Drug Development: Characterizing the binding of antibody-drug conjugates (ADCs) and other biologics in relevant matrices.

Data Presentation: Quantitative Analysis of Protein-Ligand Interactions

A primary application of FIDA is the determination of binding affinities. This is typically achieved by titrating a constant concentration of the indicator with increasing concentrations of the analyte. The resulting change in the apparent hydrodynamic radius is plotted against the analyte concentration to generate a binding curve, from which the Kd can be derived.

Table 1: Example Data for a FIDA Binding Affinity Assay

Analyte Concentration (nM)Apparent Hydrodynamic Radius (nm)
02.5
13.0
54.8
106.5
208.0
509.5
10010.0
20010.2

This is example data and does not reflect a specific experiment.

Table 2: Summary of Binding Affinities in Different Biological Matrices

InteractionMatrixDissociation Constant (Kd)
Antibody A - Antigen XPBS5.2 nM
Antibody A - Antigen XHuman Serum6.1 nM
Small Molecule Y - Protein ZCell Lysate150 µM
Small Molecule Y - Protein ZPBS125 µM

This is example data and does not reflect a specific experiment.

Experimental Protocols

General FIDA Experimental Workflow

The general workflow for a FIDA experiment involves sample preparation, instrument setup, data acquisition, and analysis.

FIDA_Workflow A 1. Sample Preparation - Prepare Indicator Solution - Prepare Analyte Dilution Series B 2. Instrument Setup - Capillary Installation & Conditioning - Method Creation A->B C 3. Assay Execution - Premix or Capillary Mix - Automated Data Acquisition B->C D 4. Data Analysis - Peak Fitting & Rh Calculation - Binding Curve Generation & Kd Determination C->D

Figure 2: General workflow for a FIDA experiment.
Protocol 1: Determination of Binding Affinity (Kd) in Human Serum

This protocol describes the determination of the binding affinity between a fluorescently labeled antibody (Indicator) and its target antigen (Analyte) in human serum.

Materials:

  • FIDA instrument and associated software

  • Fused silica capillaries

  • Fluorescently labeled antibody (Indicator)

  • Unlabeled antigen (Analyte)

  • Human Serum (pre-cleared by centrifugation)

  • Phosphate-Buffered Saline (PBS) pH 7.4

Method:

  • Indicator Preparation:

    • Prepare a stock solution of the fluorescently labeled antibody in PBS.

    • Dilute the stock solution to the final working concentration (typically in the low nM range) in a mixture of 50% PBS and 50% human serum.

  • Analyte Serial Dilution:

    • Prepare a high-concentration stock solution of the unlabeled antigen in PBS.

    • Perform a serial dilution of the antigen stock solution in a mixture of 50% PBS and 50% human serum to create a range of concentrations that will span the expected Kd.

  • Instrument Setup:

    • Install a new fused silica capillary.

    • Condition the capillary according to the manufacturer's instructions.

    • Create a new method in the software, defining parameters such as pressure, injection time, and run time.

  • Assay Execution (Premix Method):

    • In a microplate, mix equal volumes of the indicator solution with each of the analyte dilutions. Also include a control with the indicator mixed with the 50/50 PBS/serum buffer (zero analyte).

    • Place the microplate in the instrument's autosampler.

    • Start the automated run. The instrument will sequentially aspirate and analyze each sample.

  • Data Analysis:

    • The software will automatically analyze the raw data (Taylorgrams) to determine the apparent hydrodynamic radius for each sample.

    • Plot the apparent hydrodynamic radius as a function of the analyte concentration.

    • Fit the data to a suitable binding model (e.g., a 1:1 binding model) to determine the dissociation constant (Kd).

Protocol 2: Quantification of a Target Protein in Cell Lysate

This protocol outlines the quantification of a target protein in a complex cell lysate using a specific fluorescently labeled binding partner.

Materials:

  • FIDA instrument and associated software

  • Fused silica capillaries

  • Fluorescently labeled antibody or other high-affinity binder (Indicator)

  • Purified target protein for standard curve generation

  • Cell lysate samples

  • Assay buffer (e.g., PBS with 0.05% Tween-20)

Method:

  • Standard Curve Preparation:

    • Prepare a stock solution of the purified target protein in the assay buffer.

    • Create a series of dilutions of the purified protein to generate a standard curve covering the expected concentration range of the unknown samples.

  • Sample Preparation:

    • Clarify the cell lysate samples by centrifugation to remove cellular debris.

    • If necessary, dilute the cell lysate in the assay buffer to bring the target protein concentration within the range of the standard curve.

  • Indicator Preparation:

    • Prepare a working solution of the fluorescently labeled indicator in the assay buffer. The concentration should be kept constant and should be below the Kd of the interaction to ensure a sensitive response.

  • Instrument Setup and Assay Execution:

    • Follow the instrument setup procedure as described in Protocol 1.

    • Using the premix method, mix the indicator solution with each of the standards and the unknown cell lysate samples.

    • Run the samples on the FIDA instrument.

  • Data Analysis:

    • The software will calculate the apparent hydrodynamic radius for each standard and unknown sample.

    • Generate a standard curve by plotting the apparent hydrodynamic radius versus the concentration of the purified protein standards.

    • Determine the concentration of the target protein in the unknown cell lysate samples by interpolating their apparent hydrodynamic radius values from the standard curve.

Troubleshooting and Assay Optimization

Developing a robust FIDA assay in complex biological samples may require some optimization. Here are some common challenges and solutions:

Table 3: Troubleshooting Common FIDA Assay Issues

IssuePotential CauseSuggested Solution
No or weak binding signal - Indicator/Analyte concentration too low- Low binding affinity- Inactive protein- Increase concentrations- Use a higher affinity indicator- Check protein integrity and activity
"Sticky" proteins (adsorption to capillary) - Non-specific binding of proteins to the silica capillary surface- Add a surfactant (e.g., Tween-20) to the buffer- Increase the ionic strength of the buffer- Use a coated capillary[11]
Signal spikes or noisy data - Protein aggregation- Particulates in the sample- Centrifuge samples before analysis- Optimize buffer conditions (pH, salt) to reduce aggregation[12]
Inconsistent results - Buffer mismatch between indicator and analyte- Viscosity differences between samples- Ensure indicator and analyte are in the same buffer matrix- The FIDA software can often compensate for viscosity differences[11][12]

Conclusion

FIDA is a valuable tool for the characterization and quantification of biomolecular interactions directly in complex biological samples. Its in-solution, immobilization-free nature overcomes many of the limitations of traditional binding assays. By following the protocols and optimization strategies outlined in this application note, researchers can develop robust and reliable FIDA assays to accelerate their research and development efforts.

References

Application Notes and Protocols for Fidas-3 in Protein-Protein Interaction Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fidas-3 (Flow-Induced Dispersion Analysis)

Flow-Induced Dispersion Analysis (FIDA) is a powerful, in-solution technology for the characterization of biomolecular interactions, including protein-protein interactions. Marketed under instruments like the this compound, this technique measures the hydrodynamic radius (Rh) of molecules in their native state, providing quantitative data on binding affinity (Kd), and kinetics (kon and koff) with minimal sample consumption.[1][2][3]

The core principle of FIDA lies in monitoring the change in size of a fluorescently labeled or intrinsically fluorescent protein (the "indicator") as it interacts with its binding partner (the "analyte").[1][2] This interaction leads to a change in the apparent size of the indicator, which is measured by its diffusion characteristics in a microfluidic capillary under laminar flow. This immobilization-free approach avoids artifacts associated with surface-based techniques and allows for measurements in complex biological matrices such as cell lysates and plasma.[2]

Key Advantages of this compound for Protein-Protein Interaction Analysis:

  • In-Solution Measurement: Interactions are analyzed in their native state, providing more biologically relevant data.

  • Low Sample Consumption: Requires only microliter or even nanoliter volumes of sample, conserving precious materials.[1]

  • Broad Affinity Range: Capable of measuring both weak (mM) and strong (pM) interactions.

  • Kinetic Analysis: Enables the determination of association (kon) and dissociation (koff) rates.

  • Complex Sample Compatibility: Measurements can be performed directly in crude samples like cell lysates and serum.[2]

  • Quality Control: Provides information on sample quality, including aggregation and polydispersity.

Data Presentation: Quantitative Analysis of Protein-Protein Interactions

The this compound system allows for the precise determination of key parameters that describe protein-protein interactions. Below are examples of quantitative data obtained from FIDA measurements.

Binding Affinity (Kd) and Kinetic Parameters (kon, koff)
Interacting ProteinsIndicatorAnalyteMethodKdkon (M-1s-1)koff (s-1)Reference
TNF-αTNF-α-alexa488AdalimumabFIDA1.52 nM--Pedersen et al., 2021
AffibodyLabeled AffibodyRituximabFIDA0.3 nM2.6 x 1060.0008Fidabio Tech Note
Spike-AF488Spike-AF488ACE2FIDANot specified--Peak Proteins
Carbonic AnhydraseLabeled CASmall Molecule InhibitorsFIDANot specified--Fidabio

Note: The table above is a compilation of data from various sources to illustrate the capabilities of FIDA. For detailed experimental conditions, please refer to the original publications.

Experimental Protocols

I. General Workflow for a FIDA Experiment

The general workflow for a protein-protein interaction analysis using this compound involves sample preparation, instrument setup, data acquisition, and data analysis.

FIDA_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Indicator (Fluorescently Labeled Protein) D Select FIDA Method (e.g., Premix, Capmix) A->D B Prepare Analyte (Binding Partner) B->D C Prepare Assay Buffer C->D E Define Titration Series D->E F Set Instrument Parameters (Pressure, Temperature) E->F G Run FIDA Experiment F->G H Process Raw Data (Taylorgrams) G->H I Fit Data to Binding Model H->I J Determine Kd, kon, koff I->J

General workflow for a FIDA experiment.
II. Detailed Protocol: Binding Affinity Measurement of TNF-α and Adalimumab

This protocol is adapted from Pedersen et al., 2021 and describes the determination of the binding affinity between TNF-α and the therapeutic antibody Adalimumab.

1. Materials:

  • Indicator: Recombinant human TNF-α, fluorescently labeled with Alexa Fluor 488 (TNF-α-alexa488).

  • Analyte: Adalimumab.

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • This compound Instrument: Equipped with a 488 nm light source and appropriate emission filters.

  • Capillaries: Fused-silica capillaries as recommended by the instrument manufacturer.

2. Sample Preparation:

  • Indicator Solution: Prepare a stock solution of TNF-α-alexa488 at a concentration of 100 nM in assay buffer.

  • Analyte Titration Series: Prepare a serial dilution of Adalimumab in assay buffer. The concentration range should typically span from 0.1 to 100 times the expected Kd. For the TNF-α/Adalimumab interaction, a concentration range of 0 to 500 nM Adalimumab is appropriate.

3. Instrument Setup and Method:

  • Assay Mode: Select the "Premix" method. In this mode, the indicator and analyte are mixed prior to injection, allowing the binding to reach equilibrium.

  • Incubation: Mix equal volumes of the 100 nM TNF-α-alexa488 solution with each concentration of the Adalimumab titration series. Incubate the mixtures at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).

  • Instrument Parameters:

    • Set the capillary temperature to 25°C.

    • Set the sample hotel temperature to a stable temperature, for example, 15°C.

    • Define the injection and mobilization pressures according to the manufacturer's guidelines for the specific capillary dimensions.

4. Data Acquisition:

  • Load the prepared samples into the instrument's autosampler.

  • Initiate the run. The instrument will automatically inject a small plug of each sample into the capillary and monitor the dispersion of the fluorescent signal as it moves through the capillary.

5. Data Analysis:

  • The this compound software will generate Taylorgrams (fluorescence intensity versus time) for each sample.

  • The software calculates the apparent hydrodynamic radius (Rh) from the width of the Taylorgram.

  • Plot the apparent Rh of the TNF-α-alexa488 as a function of the Adalimumab concentration.

  • Fit the resulting binding curve to a suitable binding model (e.g., a 1:1 binding model) to determine the dissociation constant (Kd). For the TNF-α and Adalimumab interaction, a more complex model may be required to account for the trimeric nature of TNF-α and the bivalency of the antibody.

III. Detailed Protocol: Kinetic Measurement of Affibody-Rituximab Interaction

This protocol provides a general outline for determining the on-rate (kon) and off-rate (koff) of a protein-protein interaction, based on the principles of the "Capmix" method.

1. Materials:

  • Indicator: Fluorescently labeled Affibody.

  • Analyte: Rituximab.

  • Assay Buffer: A suitable buffer that maintains the stability and activity of both proteins (e.g., PBS or HEPES-buffered saline).

  • This compound Instrument: As described above.

  • Capillaries: As recommended by the manufacturer.

2. Sample Preparation:

  • Indicator Solution: Prepare a stock solution of the labeled Affibody at a fixed concentration in assay buffer.

  • Analyte Solutions: Prepare a range of concentrations of Rituximab in assay buffer.

3. Instrument Setup and Method:

  • Assay Mode: Select the "Capmix" method. In this mode, the indicator and analyte are mixed inside the capillary, allowing for the real-time monitoring of the binding event.

  • Instrument Parameters:

    • Set the desired temperature for the interaction.

    • Define a series of mobilization pressures. By varying the pressure, the time the molecules have to interact within the capillary is altered, which is crucial for kinetic analysis.

4. Data Acquisition:

  • Load the indicator and analyte solutions into the autosampler.

  • The instrument will first fill the capillary with the analyte solution. Then, a small plug of the indicator solution is injected.

  • As the indicator plug is mobilized through the analyte-filled capillary, binding occurs, and the change in the apparent size of the indicator is measured over time.

  • This process is repeated for different analyte concentrations and mobilization pressures.

5. Data Analysis:

  • The this compound software analyzes the Taylorgrams obtained at different interaction times (controlled by the mobilization pressure).

  • The data is fitted to a kinetic binding model that takes into account both the association and dissociation of the complex during its transit through the capillary.

  • This analysis yields the association rate constant (kon) and the dissociation rate constant (koff). The dissociation constant (Kd) can then be calculated as koff/kon.

Signaling Pathways and Logical Relationships

The following diagram illustrates the principle of FIDA for detecting a protein-protein interaction.

FIDA_Principle cluster_unbound Unbound State cluster_bound Bound State cluster_measurement FIDA Measurement Indicator Indicator (Protein A) Rh_unbound Smaller Hydrodynamic Radius (Faster Diffusion) Indicator->Rh_unbound Complex Complex (A-B) Indicator->Complex + Analyte Analyte Analyte (Protein B) Analyte->Complex Detection Detection of Size Change Rh_unbound->Detection Rh_bound Larger Hydrodynamic Radius (Slower Diffusion) Complex->Rh_bound Rh_bound->Detection

Principle of FIDA for protein interaction.

Conclusion

The this compound platform, based on Flow-Induced Dispersion Analysis, offers a robust and versatile solution for the quantitative analysis of protein-protein interactions. Its ability to perform measurements in solution with minimal sample consumption makes it an invaluable tool for researchers in basic science and drug development. The detailed protocols and application examples provided here serve as a starting point for designing and executing successful FIDA experiments for the characterization of a wide range of protein-protein interactions.

References

Application Note: Studying Ternary Complex Formation with Flow-Induced Dispersion Analysis (FIDA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ternary complexes, where three distinct molecules assemble, play a critical role in numerous biological processes, including signal transduction, enzyme regulation, and targeted protein degradation. The study of their formation, stability, and kinetics is paramount for understanding cellular mechanisms and for the development of novel therapeutics, such as proteolysis-targeting chimeras (PROTACs) and molecular glues. Flow-Induced Dispersion Analysis (FIDA) is a powerful, immobilization-free technology that enables the in-solution characterization of biomolecular interactions by measuring changes in the hydrodynamic radius (Rh) of a fluorescently labeled species.[1][2][3] This application note provides a detailed protocol for utilizing FIDA to study the formation of ternary complexes, offering insights into binding affinities and cooperativity.

Principles of FIDA

FIDA is based on Taylor Dispersion Analysis (TDA), where a nanoliter-volume plug of a fluorescently labeled molecule (the indicator) is injected into a capillary containing a solution of a potential binding partner (the analyte).[2][4] As the plug travels through the capillary under a continuous flow, it disperses. The degree of dispersion is directly related to the diffusion coefficient of the fluorescent species, which in turn is related to its hydrodynamic radius (Rh).

By monitoring the fluorescence profile of the dispersed plug at a downstream detector, the Rh of the indicator can be precisely determined. When the indicator binds to an analyte, the resulting complex is larger and diffuses more slowly, leading to a broader dispersion profile and a corresponding increase in the measured Rh.[1][2] This change in size is the basis for quantifying binding events.

Application of FIDA in Ternary Complex Formation

FIDA is particularly well-suited for characterizing the intricate equilibria of ternary complex formation. In a typical ternary system, a central molecule (e.g., a small molecule degrader) facilitates the interaction between two other molecules (e.g., a target protein and an E3 ligase) that would otherwise not interact.[5][6]

In a FIDA experiment, one of the proteins is fluorescently labeled and serves as the indicator. The small molecule and the other protein act as the analytes. By titrating the small molecule into a pre-incubated mixture of the labeled and unlabeled proteins, the formation of the ternary complex can be monitored by the change in the hydrodynamic radius of the labeled protein. A key characteristic of ternary complex formation in a FIDA assay is a bell-shaped binding curve.[5] At low concentrations of the titrant (the small molecule), the ternary complex forms, leading to an increase in the measured Rh. However, at higher concentrations, the titrant can independently saturate both proteins, leading to the disassembly of the ternary complex and a subsequent decrease in Rh, as the labeled protein is now primarily in a binary complex with the small molecule.[5]

The FIDA software can then be used to fit the data to a ternary complex model to determine the dissociation constants (KD) for the binary and ternary interactions, as well as the cooperativity factor (alpha), which indicates whether the binding of one partner enhances or hinders the binding of the other.[5][6]

Experimental Protocols

This section provides a detailed methodology for a typical FIDA experiment to study the formation of a ternary complex consisting of a fluorescently labeled Protein of Interest (POI-F), an unlabeled E3 Ligase, and a small molecule degrader (BiDAC).

Instrument and Consumables
  • Fida 1 instrument with 480 nm LED fluorescence detection[5]

  • Fused silica capillaries

  • Vials and 96-well plates

Reagent Preparation
  • FIDA Assay Buffer: Prepare a suitable buffer that ensures the stability and activity of all components. A common example is Phosphate-Buffered Saline (PBS) pH 7.4, supplemented with 0.05% Tween-20 to prevent non-specific binding.

  • Indicator (POI-F): Fluorescently label the Protein of Interest (POI) according to the manufacturer's instructions for the chosen fluorescent dye. Purify the labeled protein to remove free dye. The final concentration should be held constant in the experiment, typically in the low nanomolar range (e.g., 10 nM).

  • Analyte 1 (E3 Ligase): Prepare a stock solution of the unlabeled E3 Ligase in the FIDA Assay Buffer. The concentration should be held constant and in excess of the POI-F (e.g., 100 nM).

  • Analyte 2 (BiDAC): Prepare a serial dilution of the BiDAC small molecule in FIDA Assay Buffer. The concentration range should be wide enough to observe the full bell-shaped curve, typically from picomolar to micromolar concentrations.

Experimental Workflow: Premix Method

The premix method involves preparing each titration point in a separate vial before analysis.[6]

  • Prepare a master mix: Create a master mix containing the POI-F and E3 Ligase at 2x their final desired concentrations in FIDA Assay Buffer.

  • Prepare BiDAC dilutions: Prepare a series of BiDAC dilutions at 2x their final desired concentrations in FIDA Assay Buffer.

  • Mix samples: In a series of vials or a 96-well plate, mix equal volumes of the master mix and the corresponding BiDAC dilution. This will bring all components to their final 1x concentration. Include control samples with POI-F only, POI-F + E3 Ligase (no BiDAC), and POI-F + highest concentration of BiDAC (no E3 Ligase).

  • Incubate: Allow the samples to incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (typically 30-60 minutes).

  • FIDA Instrument Setup:

    • Rinse the capillary with FIDA Assay Buffer.

    • Fill the capillary with the first sample.

    • Inject a small plug (e.g., 10 nL) of the same sample. This step is to create the "indicator zone" for Taylor Dispersion Analysis.[4]

    • Apply a pressure-driven flow of the sample to move the plug towards the detector.

  • Data Acquisition: The instrument will record the fluorescence profile as the plug passes the detector. The software automatically calculates the hydrodynamic radius from the dispersion of the profile.

  • Repeat: Repeat steps 5 and 6 for all samples in the titration series.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_mixing Titration Series cluster_fida FIDA Analysis POI_F Fluorescently Labeled Protein of Interest (POI-F) MasterMix Master Mix (POI-F + E3 Ligase) POI_F->MasterMix E3 E3 Ligase E3->MasterMix BiDAC BiDAC (Small Molecule) Serial Dilution Buffer FIDA Assay Buffer Buffer->BiDAC Buffer->MasterMix Mix Mix Master Mix + BiDAC Dilutions MasterMix->Mix BiDAC_Dilutions BiDAC Dilutions BiDAC_Dilutions->Mix Incubate Incubate to Equilibrium Mix->Incubate Fida Fida 1 Instrument Incubate->Fida Analysis Data Acquisition & Rh Calculation Fida->Analysis ternary_complex_logic POI POI-F Binary1 POI-F :: BiDAC (Binary Complex 1) POI->Binary1 KD1 Ternary POI-F :: BiDAC :: E3 (Ternary Complex) POI->Ternary E3 E3 Ligase Binary2 E3 :: BiDAC (Binary Complex 2) E3->Binary2 KD2 E3->Ternary BiDAC BiDAC BiDAC->Binary1 BiDAC->Binary2 Binary1->Ternary KD3 Binary2->Ternary KD4

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Protein Stickiness in FIDA Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Flow-Induced Dispersion Analysis (FIDA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein stickiness during FIDA experiments.

Troubleshooting Guides

Issue: My FIDA Taylorgram shows a skewed peak or significant tailing.

This is a classic indicator of protein "stickiness," where the protein of interest adsorbs to the inner surface of the fused silica capillary. This interaction can interfere with accurate data analysis and interpretation.[1] The FIDA software is designed to flag this issue, alerting you to the problem.[1]

Systematic Troubleshooting Workflow

TroubleshootingWorkflow start Skewed Peak / Tailing Observed q1 Are you using a coated capillary? start->q1 solution1 Use a Permanently Coated or Dynamically Coated Capillary q1->solution1 No q2 Is your buffer optimized? q1->q2 Yes solution1->q2 solution2 Optimize Buffer Conditions (pH and Salt Concentration) q2->solution2 No q3 Are you using additives? q2->q3 Yes solution2->q3 solution3 Incorporate Additives (e.g., Tween-20, Pluronic Acid, BSA) q3->solution3 No end_node Problem Resolved q3->end_node Yes solution3->end_node

Caption: A step-by-step workflow for troubleshooting protein stickiness.

Frequently Asked Questions (FAQs)

Q1: What causes protein stickiness in FIDA experiments?

The primary cause of protein stickiness is the electrostatic interaction between the protein and the capillary wall. Standard FIDA capillaries are made of fused silica, which has a negatively charged surface (silanol groups, -SiOH) at typical experimental pH values.[1] Proteins with a net positive charge or positively charged patches are electrostatically attracted to this surface, leading to adsorption.[1] Other non-specific interactions like hydrophobic interactions can also contribute.

Q2: How can I identify protein stickiness in my data?

Protein stickiness manifests in the FIDA raw data as a skewed Gaussian signal or a "tailing" effect on the peak.[1] The FIDA analysis software will also indicate a potential stickiness issue, prompting you to address it.[1] In severe cases, you may observe a reduction in the fluorescence signal due to the loss of the indicator protein to the capillary surface.[2]

Q3: What are the main strategies to prevent protein stickiness?

There are three primary strategies to mitigate protein stickiness:

  • Use Coated Capillaries: Employing capillaries with a modified surface is a very effective solution.[1][2]

  • Optimize Buffer Conditions: Adjusting the pH and/or salt concentration of your running buffer can minimize electrostatic interactions.[1][3]

  • Use Additives/Blocking Agents: Incorporating surfactants or other proteins into your buffer can passivate the capillary surface and prevent adsorption.[2]

Q4: What types of coated capillaries are available and how do they work?

There are two main types of coated capillaries:

  • Permanently Coated Capillaries: These capillaries have a covalently modified hydrophilic surface that shields the negative charges of the silica. They are highly effective at reducing stickiness, particularly at neutral pH. However, they can be sensitive to extreme pH values (pH < 5 or > 10).

  • Dynamically Coated Capillaries: This approach involves flushing a standard uncoated capillary with a coating solution to create a reversible, non-charged hydrophilic layer. This coating can be stripped and reapplied, offering flexibility. There are no pH restrictions with this type of coating.

CoatingMechanism cluster_0 Uncoated Capillary cluster_1 Coated Capillary Protein Protein CapillaryWall Capillary Wall (- charge) Protein->CapillaryWall Adsorption Protein_Coated Protein Coating Neutral Coating CapillaryWall_Coated Capillary Wall (- charge)

Caption: Mechanism of action for coated vs. uncoated capillaries.

Q5: How do I optimize my buffer to reduce stickiness?

  • pH Adjustment: If your protein's isoelectric point (pI) is known, adjusting the buffer pH to be at least one unit away from the pI can increase the protein's net charge and potentially reduce its interaction with the capillary. For positively charged proteins, increasing the pH can reduce the net positive charge, thus decreasing attraction to the negative capillary wall.

  • Salt Concentration: Increasing the ionic strength of the buffer by adding salt (e.g., NaCl) can shield electrostatic interactions between the protein and the capillary wall. It is advisable to test a range of salt concentrations (e.g., 50 mM to 500 mM) to find the optimal condition.

Q6: What additives can I use and at what concentrations?

Commonly used additives include non-ionic surfactants and blocking proteins:

  • Tween-20 or Pluronic Acid: These surfactants reduce non-specific hydrophobic interactions. A typical starting concentration is 0.01% to 0.05% (v/v).

  • Bovine Serum Albumin (BSA): BSA can be added to the buffer to act as a blocking agent, coating the capillary surface and preventing the protein of interest from adsorbing. A common concentration range is 0.1% to 1% (w/v) or 1-10 mg/mL.

Data Presentation: Recommended Starting Conditions for Additives

AdditiveRecommended Concentration RangePurposeReference
Pluronic Acid F-127 0.01% - 0.05% (v/v)Surfactant to prevent surface adsorption.[4]
Tween-20 0.01% - 0.05% (v/v)Surfactant to prevent surface adsorption.
Bovine Serum Albumin (BSA) 0.1% (w/v) or 1 mg/mLBlocking protein to passivate the capillary surface.[5]
Sodium Chloride (NaCl) 150 mM - 300 mMSalt to shield electrostatic interactions.[4]

Experimental Protocols

Protocol 1: Systematic Buffer Optimization
  • Initial Assessment: Run your protein sample in your standard buffer to confirm stickiness (observe peak tailing).

  • pH Screening:

    • Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.4, 8.5), keeping the salt concentration constant.

    • Run your FIDA experiment in each buffer and analyze the Taylorgram for improvements in peak symmetry.

  • Salt Concentration Screening:

    • Using the best pH determined in the previous step, prepare buffers with a range of NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM).

    • Run the FIDA experiment in each salt concentration and evaluate the peak shape.

  • Additive Testing:

    • If stickiness persists, add a surfactant (e.g., 0.05% Tween-20) or a blocking agent (e.g., 0.1% BSA) to the optimal buffer from the previous steps.

    • Re-run the experiment and assess the results.

Protocol 2: Dynamic Capillary Coating

This protocol is for applying a reversible, hydrophilic coating to a standard uncoated FIDA capillary.

Materials:

  • 1 M NaOH

  • Milli-Q water

  • Dynamic HS (High Sensitivity) coating solution

  • FIDA instrument and software

Procedure:

  • Preparation:

    • Pipette 1 mL of 1 M NaOH and 1 mL of Milli-Q water into two separate, labeled vials without inserts.

    • Prepare the Dynamic HS coating solution vial as per the manufacturer's instructions and place it in the appropriate tray position.

  • Instrument Setup:

    • In the FIDA software, load the pre-defined "Coating Procedure" method.

    • Ensure the vial positions for NaOH, water, and the coating solution in the software match their physical locations in the instrument tray.

  • Execution:

    • Run the "Coating Procedure" method. The automated process will consist of:

      • An NaOH rinse to clean and activate the capillary surface.

      • A water flush.

      • Application of the coating solution.

      • A final water flush.

    • Each step is typically performed at high pressure (e.g., 3500 mbar) for a set duration (e.g., 300 seconds).

  • Post-Coating: The capillary is now coated and ready for your FIDA experiment. The coating can be stripped by running the NaOH rinse step again.

Protocol 3: FIDA Assay with BSA as a Blocking Agent

This protocol describes how to incorporate BSA into your FIDA experiment to mitigate stickiness.

Materials:

  • Your protein of interest (Indicator)

  • Binding partner (Analyte)

  • Assay Buffer (e.g., PBS)

  • Bovine Serum Albumin (BSA)

Procedure:

  • Buffer Preparation: Prepare your assay buffer containing 0.1% (w/v) BSA. For example, to make 10 mL of PBS with 0.1% BSA, dissolve 10 mg of BSA in 10 mL of PBS. Ensure the BSA is fully dissolved.

  • Sample Preparation:

    • Dilute your indicator and analyte stocks in the assay buffer containing 0.1% BSA to their final working concentrations.

    • Prepare your titration series of the analyte in the same BSA-containing buffer.

  • FIDA Instrument Setup:

    • Use the assay buffer with 0.1% BSA for the initial capillary flush and as the running buffer for the experiment.

    • Set up your FIDA experiment as you normally would, with the indicator and analyte dilutions prepared in the BSA-containing buffer.[5]

  • Data Acquisition and Analysis:

    • Run the FIDA assay.

    • Analyze the resulting Taylorgrams. The presence of BSA should result in more symmetrical peaks compared to experiments run without it.

References

Fidas-3 Assay Technical Support Center: Troubleshooting Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Fidas-3 platform. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify and solve aggregation issues in your this compound assays.

Frequently Asked Questions (FAQs)

Q1: How does the this compound instrument detect aggregation?

A1: The this compound system, based on Flow Induced Dispersion Analysis (FIDA), detects aggregation by measuring changes in the hydrodynamic radius (size) of the fluorescently labeled molecule (the indicator) as it interacts with the analyte.[1][2] Aggregates are significantly larger than individual molecules and are detected in two primary ways:

  • Insoluble Aggregates: These are large, non-diffusive particles that cause high light scattering and appear as sharp "spikes" in the raw FIDA signal. The Fida analysis software includes a spike counter tool to quantify these events.[2][3][4]

  • Soluble Aggregates: These are smaller, diffusive aggregates that will register as a shoulder or a distinct bump on the Taylorgram, indicating a species with a larger hydrodynamic radius than the monomeric indicator. These can be quantified by their total fluorescent area by fitting multiple species in the analysis software.[2][3]

Q2: What are the common causes of protein aggregation in my assay?

A2: Protein aggregation can be triggered by a variety of factors that destabilize the native protein structure, leading to self-association.[5] Common causes include:

  • Suboptimal Buffer Conditions: pH and ionic strength can significantly impact protein stability.[6][7][8][9] If the buffer pH is close to the protein's isoelectric point (pI), its net charge will be minimal, reducing electrostatic repulsion and promoting aggregation.[10]

  • High Protein Concentration: Overly concentrated protein solutions can increase the likelihood of intermolecular interactions and aggregation.[10]

  • Temperature Stress: Both elevated temperatures and freeze-thaw cycles can denature proteins and expose hydrophobic regions, leading to aggregation.[5][10][11]

  • Mechanical Stress: Physical agitation from vortexing or extensive pipetting can introduce shear stress, which may disrupt protein structure.

  • Presence of Contaminants: Impurities or contaminants in the protein sample can act as nucleation points for aggregation.

  • Hydrophobic Interactions: Proteins have hydrophobic regions that, when exposed to an aqueous environment due to partial unfolding, tend to interact with each other, leading to aggregation.[5]

Q3: My this compound data shows spikes. What does this mean and what should I do?

A3: Spikes in your Fida signal are indicative of large, insoluble aggregates.[2][3][4] The location of the spikes in the Taylorgram can help diagnose the source of the aggregation[12]:

  • Spikes in the baseline and the Gaussian peak: This suggests that the aggregates are present in the analyte vial.

  • Spikes only in the Gaussian peak: This may indicate that the aggregation is occurring upon binding of the indicator and analyte.

Troubleshooting Steps:

  • Centrifuge your samples: Before running the assay, centrifuge both the indicator and analyte stock solutions at high speed (e.g., >10,000 x g for 10 minutes) to pellet any pre-existing aggregates.[2][12]

  • Filter your buffer: Ensure your assay buffer is filtered through a 0.22 µm filter to remove any particulate matter.

  • Re-evaluate buffer conditions: If centrifugation does not resolve the issue, consider optimizing your buffer conditions as detailed in the protocols below.

Q4: Can I use additives to prevent aggregation in my this compound assay?

A4: Yes, various additives can be included in the assay buffer to help stabilize your protein and prevent aggregation.[10][13][14][15][16] Common classes of additives include:

  • Reducing Agents: For proteins with cysteine residues, reducing agents like DTT, TCEP, or ß-mercaptoethanol can prevent the formation of intermolecular disulfide bonds.[10]

  • Detergents: Low concentrations of non-denaturing detergents (e.g., Tween-20, Polysorbate 80, CHAPS) can help solubilize proteins and prevent hydrophobic interactions.[10]

  • Sugars and Polyols: Sucrose, glycerol, sorbitol, and trehalose can act as cryoprotectants and stabilizers.[13][14][15]

  • Amino Acids: Arginine and glutamate, often used in combination, can suppress aggregation.[17]

It is crucial to test a range of concentrations for any additive to find the optimal condition for your specific protein.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve aggregation issues.

G A Start: Aggregation Detected (Spikes or Shoulder in FIDAgram) B Step 1: Identify Source Is aggregation in Indicator, Analyte, or on-binding? A->B C Centrifuge Samples (Indicator & Analyte) B->C D Re-run this compound Assay C->D E Problem Solved? D->E F Step 2: Buffer Optimization (pH & Ionic Strength Screening) E->F No L End: Aggregation Minimized E->L Yes G Re-run this compound Assay F->G H Problem Solved? G->H I Step 3: Additive Screening (Detergents, Sugars, Amino Acids) H->I No H->L Yes J Re-run this compound Assay I->J K Problem Solved? J->K K->L Yes M Consult FidaBio Support K->M No

Caption: A step-by-step workflow for troubleshooting aggregation in this compound assays.

Experimental Protocols

Protocol 1: Systematic Screening of Buffer Conditions (pH and Ionic Strength)

This protocol outlines a method to test the effect of different pH values and salt concentrations on protein aggregation using the this compound system.

1. Materials:

  • Protein of interest (analyte)
  • Fluorescently labeled binding partner (indicator)
  • A series of buffers with varying pH values (e.g., Acetate, MES, HEPES, Tris)
  • High-concentration salt stock solution (e.g., 5 M NaCl or KCl)
  • This compound instrument and consumables

2. Procedure:

  • Prepare a Buffer Matrix: Create a matrix of assay buffers with varying pH and ionic strengths. For example, prepare a base buffer (e.g., 20 mM HEPES) at different pH values (e.g., 6.5, 7.0, 7.5, 8.0). For each pH, create a series of buffers with increasing NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM).
  • Sample Preparation: Dilute your analyte and indicator into each buffer condition of the matrix to the final desired assay concentrations. It is recommended to prepare these fresh and keep them on ice.
  • Equilibration: Allow the samples to equilibrate in the new buffer conditions for a set period (e.g., 30 minutes) at a controlled temperature.
  • This compound Measurement: Run each sample on the this compound instrument. Ensure to use the corresponding buffer from the matrix as the running buffer for the measurement to avoid buffer mismatch.
  • Data Analysis: For each condition, quantify the level of aggregation. Use the spike counter for insoluble aggregates and fit for multiple species to quantify soluble aggregates.

3. Data Presentation: Record your results in a table to easily compare the conditions.

Table 1: Effect of pH and Ionic Strength on Aggregation

Buffer pH Ionic Strength (mM NaCl) Spike Count (Insoluble Aggregates) % Soluble Aggregates
6.5 50
6.5 150
6.5 300
7.0 50
7.0 150
7.0 300
7.5 50
7.5 150

| 7.5 | 300 | | |

Protocol 2: Screening of Aggregation-Reducing Additives

This protocol provides a framework for testing the efficacy of different additives in preventing aggregation.

1. Materials:

  • Protein of interest (analyte) and indicator
  • Optimized buffer from Protocol 1
  • Stock solutions of various additives (e.g., 10% Tween-20, 50% Glycerol, 1 M Arginine, 1 M DTT)
  • This compound instrument and consumables

2. Procedure:

  • Select Additives: Based on the properties of your protein, select a panel of additives to screen.
  • Prepare Additive Dilutions: In your optimized buffer, prepare a series of dilutions for each additive. For example, for Tween-20, you might test final concentrations of 0.01%, 0.05%, and 0.1%.
  • Sample Preparation: Spike the additives into your analyte and indicator solutions prepared in the optimized buffer.
  • Equilibration and Measurement: As in Protocol 1, allow for equilibration and then perform the this compound measurement.
  • Data Analysis: Quantify the reduction in aggregation for each additive and concentration compared to a no-additive control.

3. Data Presentation: Summarize the quantitative data in a table.

Table 2: Efficacy of Different Additives on Reducing Aggregation

Additive Concentration Spike Count (Insoluble Aggregates) % Soluble Aggregates
None (Control) -
Tween-20 0.01%
Tween-20 0.05%
Arginine 50 mM
Arginine 100 mM
Glycerol 5%

| Glycerol | 10% | | |

Signaling Pathways and Logical Relationships

The decision-making process for addressing aggregation can be visualized as a logical flow.

G cluster_0 Initial Observation cluster_1 Diagnosis cluster_2 Solution Pathways A This compound Data Acquisition B Observe Aggregation (Spikes/Shoulders) A->B C Pre-existing Aggregates? B->C D Assay-induced Aggregates? B->D E Centrifugation/ Filtration C->E Yes F Optimize Buffer (pH, Ionic Strength) D->F Yes H Re-evaluate Assay E->H G Screen Additives F->G G->H

Caption: Logical relationships in diagnosing and solving this compound aggregation issues.

References

Fidas-3 Technical Support Center: Troubleshooting Noisy & Complex Signals

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Fidas-3 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during this compound experiments, with a particular focus on analyzing noisy or complex signals.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of a low signal-to-noise (S/N) ratio in this compound measurements?

A low S/N ratio can be caused by several factors, including low indicator concentration, autofluorescence from buffers or contaminants, and improper instrument settings. It is crucial to optimize the indicator concentration to ensure a signal sufficiently above the background noise.[1]

Q2: How can I identify and address the issue of "sticky" proteins or analytes adsorbing to the capillary?

"Sticky" samples can lead to peak tailing in the taylorgram. The Fida software is designed to tolerate mild stickiness by using 75% of the raw signal peak for size estimation.[1] For more significant issues, using dynamically or permanently coated capillaries can counteract adsorption.[1] Adding surfactants like Pluronic acid to the assay buffer can also prevent sample loss due to adsorption.[1]

Q3: My data shows unexpected spikes. What could be the cause?

Spikes in the Fida signal are often indicative of large aggregates in the sample.[2] If these spikes are observed, centrifuging the sample before the measurement can help remove these aggregates.[2] Filtration of buffer solutions is also recommended to remove any particulate matter.[1]

Q4: What should I do if no peak is detected during a measurement?

The absence of a detectable peak can result from several issues, including incorrect pressure settings for the given molecule size. Using the Fida analysis software to design a method with optimal pressure settings is recommended.[1] Other potential causes include issues with the indicator, such as degradation or incorrect concentration.

Q5: How does the this compound system handle samples with high background noise, such as serum?

The this compound system can analyze samples in complex matrices like serum. The instrument records the analyte solution as the baseline signal and the indicator as a Gaussian peak. While serum may result in a higher baseline signal due to background noise, the analysis of the indicator peak is still achievable.[2]

Troubleshooting Guides

Issue 1: Suboptimal Signal-to-Noise Ratio

A poor signal-to-noise ratio can obscure real data and lead to inaccurate interpretations.

Troubleshooting Steps:

  • Optimize Indicator Concentration: Ensure the concentration of the fluorescent indicator is sufficient to produce a strong signal relative to the background.

  • Buffer Blank Measurement: Run a buffer blank to assess the intrinsic fluorescence of your buffer and any potential contaminants.

  • Check for Autofluorescence: If the analyte itself is fluorescent, this can contribute to the background.

  • Review Instrument Settings: Ensure that the detector gain and other instrument settings are appropriate for your assay.

Issue 2: Complex Signals from Multiple Species

Complex signals can arise from the presence of unbound fluorophores, different oligomeric states, or sample heterogeneity.

Troubleshooting Steps:

  • Detect Unreacted Fluorophore: A double species signal, appearing as a combination of two Gaussian distributions (a wider base and a narrow peak), can indicate the presence of unreacted fluorophore alongside your labeled protein.[1]

  • Quantify Different Species: The Fida software can be used to quantify the fraction of conjugated versus unreacted fluorophore.[1]

  • Deconvolution Analysis: For overlapping peaks, deconvolution techniques can be applied to separate the signals from different species, allowing for more accurate analysis of each component.[3][4]

Experimental Protocols

Protocol 1: Optimizing the Signal-to-Noise Ratio

Objective: To determine the optimal indicator concentration and buffer conditions for a this compound experiment.

Methodology:

  • Prepare a dilution series of the fluorescent indicator in the assay buffer.

  • Perform FIDA measurements for each concentration.

  • Measure the signal intensity of a buffer-only sample (blank).

  • Calculate the S/N ratio for each indicator concentration by dividing the peak signal intensity by the standard deviation of the baseline noise from the buffer blank.

  • Select the indicator concentration that provides the best S/N ratio without causing aggregation or other artifacts.

  • To test for the tendency of the indicator to adsorb to surfaces, perform FIDA measurements on three samples: (a) the labeled protein, (b) the buffer, and (c) the labeled protein after incubation in the capillary. A significant difference in intensity between (a) and (c) may indicate passive adsorption.[1]

ParameterRecommended Starting Range
Indicator Concentration10-100 nM
BufferPhosphate-Buffered Saline (PBS)
Temperature25°C

Table 1: Recommended starting parameters for S/N ratio optimization.

Protocol 2: Analysis of a Sample with Potential Aggregates

Objective: To identify and mitigate the impact of aggregates on this compound data.

Methodology:

  • Visually inspect the FIDA taylorgram for sharp, irregular spikes, which are characteristic of aggregates.

  • If spikes are present, centrifuge the stock solutions (indicator and analyte) at high speed (e.g., >10,000 x g) for 10-15 minutes.[1][2]

  • If the analyte is in a buffer that may contain particulates, filter the buffer using a 0.22 µm filter.[1]

  • Re-run the FIDA measurement with the centrifuged/filtered samples.

  • Compare the taylorgrams before and after treatment to confirm the reduction or elimination of spikes.

Sample ComponentActionRationale
Protein/Indicator StockCentrifugationTo pellet large, insoluble aggregates.
Buffer/Analyte SolutionFiltrationTo remove particulate matter.

Table 2: Actions to mitigate aggregation.

Visualizing Workflows and Concepts

Troubleshooting_Workflow cluster_start Start: Noisy or Complex Signal cluster_analysis Signal Analysis cluster_solutions Solutions cluster_end End Goal Start Observe Noisy or Complex this compound Signal Check_SN Low S/N Ratio? Start->Check_SN Check_Spikes Signal Spikes? Start->Check_Spikes Check_Tailing Peak Tailing? Start->Check_Tailing Optimize_Indicator Optimize Indicator Concentration Check_SN->Optimize_Indicator Yes Clean_Signal Clean, Interpretable Signal Check_SN->Clean_Signal No Centrifuge_Sample Centrifuge/Filter Sample Check_Spikes->Centrifuge_Sample Yes Check_Spikes->Clean_Signal No Use_Coated_Capillary Use Coated Capillary/ Modify Buffer Check_Tailing->Use_Coated_Capillary Yes Check_Tailing->Clean_Signal No Optimize_Indicator->Clean_Signal Centrifuge_Sample->Clean_Signal Use_Coated_Capillary->Clean_Signal

A troubleshooting workflow for common this compound signal issues.

FIDA_Principle cluster_input Input cluster_process FIDA Process cluster_output Output & Analysis Sample Sample Plug (Indicator + Analyte) Laminar_Flow Laminar Flow in Capillary Sample->Laminar_Flow Taylor_Dispersion Taylor Dispersion Laminar_Flow->Taylor_Dispersion Detection Fluorescence Detection Taylor_Dispersion->Detection Taylorgram Taylorgram (Gaussian Peak) Detection->Taylorgram Analysis Data Analysis (Fida Software) Taylorgram->Analysis Result Hydrodynamic Radius (Rh) Binding Affinity (Kd) Analysis->Result

The basic principle of Flow Induced Dispersion Analysis (FIDA).

References

FIDA Assay Technical Support Center: Optimizing Analyses of High Viscosity Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Flow-Induced Dispersion Analysis (FIDA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing FIDA assays for high viscosity samples. Here you will find answers to frequently asked questions and troubleshooting guides to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: How does sample viscosity affect FIDA measurements?

In many biophysical techniques, changes in sample viscosity can significantly impact the results, often leading to inaccuracies if not properly accounted for.[1][2][3] For instance, an increase in viscosity can lead to an overestimation of the hydrodynamic radius (Rh).[1][2][4] However, FIDA technology is designed to automatically measure and compensate for viscosity in every single measurement.[1][2][3][5][6] This ensures that the data obtained from binding studies, stability analyses, and quantifications remain accurate even with unexpected changes in viscosity.[1][3][5]

Q2: Is manual correction for viscosity required for my FIDA data?

No, manual correction is not necessary. The Fida 1 instrument automatically corrects for any viscosity-induced changes.[1][3][5] The system calculates the viscosity for each sample based on the time it takes for the sample to travel from the injection point to the detector.[1][3][5] This real-time viscosity measurement is then used to provide accurate results without the need for manual post-processing of the data.[1][2][4]

Q3: What is the range of viscosity that a FIDA instrument can accurately measure?

FIDA instruments are capable of accurately measuring viscosities ranging from less than 0.89 cP up to +20 cP.[1][3][5] The system can detect changes in viscosity as low as 0.2 cP.[1][3][5]

ParameterValue
Minimum Viscosity< 0.89 cP
Maximum Viscosity+20 cP
Measurement Precision0.2 cP

Q4: Can I use viscous media like glycerol or PEG in my FIDA experiments?

Yes, the FIDA platform offers flexibility in the choice of buffer additives.[2] You can use viscous media such as PEG, Glycerol, or DMSO in your experiments.[2][7] The instrument's automatic viscosity compensation will ensure the accuracy of your measurements.[2]

Q5: How does temperature control in the FIDA instrument contribute to accurate measurements in viscous samples?

Temperature is a critical factor that can influence sample viscosity. The Fida 1 instrument has built-in temperature control for both the autosampler and the measurement chamber.[1][3][5] This feature manages temperature-induced viscosity changes, further enhancing the precision and reliability of your data.[1][3][5]

Troubleshooting Guide

While FIDA instruments automatically compensate for viscosity, users may still encounter issues related to the overall sample properties that can be more pronounced in high-viscosity matrices. This guide addresses some of these potential challenges.

Q1: I am observing a right-shifted peak in my taylorgram. What could be the cause?

A right-shifted peak, meaning a longer residence time for the sample to reach the detector, is an indication of increased sample viscosity.[8] This is often expected when working with high-concentration analytes or viscous buffers. The FIDA software automatically uses this information to compensate for the viscosity change.[8]

Q2: The baseline of my taylorgram is dis-equilibrated. How can I fix this?

A dis-equilibrated baseline can occur if there is a mismatch between the indicator and analyte buffers.[8] While this may not always impact the size measurement, it is recommended to ensure that both the indicator and analyte are diluted in the same matrix or buffer to achieve a stable baseline.[8]

Q3: I am seeing a double peak in my taylorgram. What does this signify?

A double peak typically arises when the indicator solution has a significantly different background matrix compared to the analyte solution.[8] For example, if the analyte is in a high-concentration plasma sample and the indicator is in a low-concentration plasma solution. To resolve this, ensure that the indicator and analyte are prepared in identical matrices.[8]

Q4: My sample is "sticky" and I am observing peak tailing. How can I mitigate this?

"Stickiness" refers to the adsorption of the sample to the capillary walls, which can result in a skewed Gaussian signal with a visible tailing effect.[4][8] The FIDA software can tolerate mild stickiness.[4] For more significant issues, consider the following solutions:

  • Use a Coated Capillary: Fidabio offers dynamically and permanently coated capillaries to minimize surface adsorption.[4][8]

  • Buffer Modification: Adjusting the buffer composition, for instance by adding salt or changing the pH, can help reduce the interaction between the sample and the fused silica capillary wall.[4] The addition of reagents like pluronic acid to the assay buffer can also prevent sample loss due to adsorption.[8]

Q5: The instrument is showing a pressure build-up error. What should I do?

Pressure build-up can be a concern with highly viscous samples. If you encounter this, it may be necessary to optimize the mobilization pressure. The FIDA analysis software includes an "Assay Design" tool that can help you automatically determine the optimal pressure conditions for your specific sample.[8] A lower mobilization pressure (and thus a longer mobilization time) may be required for samples with a large hydrodynamic radius.[8]

Experimental Protocols

Viscosity Compensation for Binding Curves

For binding affinity studies, a titration is performed where the indicator is mixed with increasing concentrations of the analyte. The viscosity of the sample often increases with higher analyte concentrations. The FIDA software automatically compensates for this concentration-dependent viscosity increase.[8]

Protocol Steps:

  • Prepare Samples: Prepare a series of samples with a constant concentration of the fluorescently labeled indicator and varying concentrations of the analyte. Also, prepare a control sample with only the indicator in the assay buffer.

  • Set Up the Assay in the Software: In the FIDA software, design a sequence that starts with the control sample (indicator in neat buffer) followed by the titration series with increasing analyte concentrations.

  • Run the Assay: The Fida 1 instrument will perform the measurements.

  • Automatic Viscosity Compensation: The software uses the residence time of the indicator in the neat buffer as the reference.[8] For each subsequent sample in the titration series, it measures the residence time and calculates the relative viscosity. This viscosity measurement is then used to correct the calculated hydrodynamic radius (Rh) for each data point in the binding curve.

  • Data Analysis: The resulting binding curve will be free of artifacts caused by viscosity changes, allowing for an accurate determination of the binding affinity (Kd).

Visualizations

FIDA_Workflow cluster_prep Sample Preparation cluster_instrument FIDA Instrument cluster_analysis Data Analysis Indicator Indicator (Labeled Ligand) Injection Sample Injection Indicator->Injection Analyte Analyte (High Viscosity) Analyte->Injection Buffer Assay Buffer Buffer->Injection Capillary Capillary Flow (Taylor Dispersion) Injection->Capillary Detection Fluorescence Detection Capillary->Detection Taylorgram Generate Taylorgram Detection->Taylorgram Viscosity Automatic Viscosity Measurement Taylorgram->Viscosity Rh_Calc Calculate Hydrodynamic Radius (Rh) Taylorgram->Rh_Calc Viscosity->Rh_Calc Result Final Result (e.g., Kd, Concentration) Rh_Calc->Result

Caption: General experimental workflow for a FIDA assay.

Viscosity_Compensation_Logic Start Start Titration Measurement Measure_Control Measure Indicator in Neat Buffer Start->Measure_Control Get_Ref_Time Determine Reference Residence Time (t_ref) Measure_Control->Get_Ref_Time Measure_Sample Measure Indicator + Analyte (at concentration 'c') Get_Ref_Time->Measure_Sample Get_Sample_Time Determine Sample Residence Time (t_sample) Measure_Sample->Get_Sample_Time Calculate_Rh_uncorrected Calculate Uncorrected Hydrodynamic Radius (Rh_uncorr) Measure_Sample->Calculate_Rh_uncorrected Calculate_Viscosity Calculate Relative Viscosity η_rel = t_sample / t_ref Get_Sample_Time->Calculate_Viscosity Correct_Rh Apply Viscosity Correction Rh_corr = Rh_uncorr * η_rel Calculate_Viscosity->Correct_Rh Calculate_Rh_uncorrected->Correct_Rh Next_Concentration More Analyte Concentrations? Correct_Rh->Next_Concentration Next_Concentration->Measure_Sample Yes Plot_Curve Plot Binding Curve (Rh_corr vs. [Analyte]) Next_Concentration->Plot_Curve No End End Plot_Curve->End

Caption: Logic for automatic viscosity compensation in FIDA.

References

Best practices for Fidas-3 instrument maintenance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for maintaining and troubleshooting the Fidas® 3 instrument (and related Fidas® 200 series).

Troubleshooting Guide

This guide provides solutions to common issues encountered during Fidas® instrument operation.

Q1: What should I do if the instrument does not power on?

A1: First, check that the mains voltage indicated on the type label corresponds to the voltage at your location.[1] The manufacturer is not liable for damages resulting from operation with an improper mains voltage.[1] Ensure the power cable is securely connected to both the instrument and the power outlet. Check the two fuses (T 2 A / 250 V) on the back of the control unit.[1] If the fuses are blown, replace them with new ones of the same type and rating. If the instrument still does not power on, contact Palas® technical support.[1][2]

Q2: My measurement readings seem inaccurate or are fluctuating unexpectedly. What could be the cause?

A2: Inaccurate readings can stem from several sources. Follow these steps to diagnose the issue:

  • Check for Environmental Factors: Ensure the instrument is operated in a dry room with an ambient temperature between 0°C and +40°C.[1] Avoid operating in corrosive or explosive environments, or areas with strong electric or electromagnetic fields.[1]

  • Inspect the Sampling System: Verify that the sampling head and tube are unobstructed and correctly installed.[2] Check for any foreign objects in the tube by holding it up to a light source.[2]

  • Check for Leaks: A leak in the system can lead to incorrect volume flow and, consequently, inaccurate measurements. The Fidas® system has a function to check the tightness of the total system as part of its calibration procedure.[1]

  • Clean the Aerosol Sensor: A polluted aerosol sensor is a common cause of erroneous readings. The red error dot on the device may illuminate if the sensor is severely polluted. Refer to the maintenance section for instructions on cleaning the optical glass of the aerosol sensor.

  • Initiate a Calibration Check: The instrument's calibration can be verified on-site. If the readings are consistently off, a recalibration might be necessary.

Q3: The instrument is displaying an error message. What does it mean?

A3: The Fidas® 200 series operating manual contains a dedicated chapter on error messages. While the specific error codes are not detailed in the available search results, the manual indicates that most problems can be resolved through cleaning or calibration procedures.[2] If you encounter an error message that you cannot resolve, it is recommended to contact Palas® or your sales partner for assistance. When contacting support, be prepared to provide the serial number of your device.[2]

Q4: I've noticed a decrease in the instrument's flow rate. What should I do?

A4: A reduced flow rate can be caused by a blockage in the sampling system or a problem with the pump.

  • Inspect for Blockages: Check the sampling head and tube for any obstructions.

  • Check the Pump Filter: The filters for the pumps should be replaced every 12 months. A clogged filter can restrict airflow.

  • Listen to the Pump: If the pump is making unusual noises, it may require servicing. The suction pump assembly can be replaced if necessary.[3]

Frequently Asked Questions (FAQs)

Q1: How often should I perform routine maintenance on my Fidas® instrument?

A1: Regular maintenance is crucial for the longevity and accuracy of your instrument. A recommended maintenance schedule is provided in the table below.

Q2: What is the recommended procedure for cleaning the aerosol sensor?

A2: To clean the aerosol sensor, you will need a special cloth for optics. Do not touch the optical glass with your fingers or use cleaning agents like acetone , as this can cause physical damage. To access the optical glass, you will need to release the socket screws on the sample collection tube bracket and carefully lift out the tube and bracket vertically to avoid scratching the glass.

Q3: Can I perform a calibration of the Fidas® instrument myself?

A3: Yes, the Fidas® system is designed to allow for on-site calibration checks and adjustments using a monodisperse test powder.[4][5] This allows you to verify the instrument's accuracy without sending it back to the manufacturer.

Q4: What are the key steps in the on-site calibration process?

A4: The complete on-site calibration procedure consists of five main steps:[1]

  • Automatic offset adjustment.

  • Check of the tightness of the total system.

  • Adjustment of the sensitivity of the particle sensor.

  • Check of the particle flow in the particle sensor.

  • Check of the volume flow.

Q5: Where can I find the operating manual for my Fidas® instrument?

A5: The operating manual for the Fidas® 200 series can be downloaded from the ManualsLib website.[2] It is essential to read the operating instructions thoroughly before operating the instrument.[1]

Data Presentation

Table 1: Fidas® 200 Series Maintenance Schedule

Frequency Maintenance Task Notes
Every 3 Months Verify and calibrate the measuring system.On-site calibration can be performed by the user.
Every 6 Months Clean the aerosol sensor optical glasses.Use only a special cloth for optics.
Every 12 Months Replace filters for pumps.
Replace sealing rings.
As Needed Clean sampling head Sigma-2.Dependent on the level of environmental pollution.
After 43,800 hours (5 years of continuous operation) "Service C" message will appear.This is an informational message; the device can continue to operate. Contact Palas® for professional servicing.

Table 2: Fidas® 200 Technical Specifications

Parameter Specification
Measurement Principle Optical light-scattering
Measurement Range (Size) 0.18 - 100 µm (3 measuring ranges)
Measurement Range (Number C_N) 0 - 20,000 particles/cm³
Volume Flow 4.8 l/min ≙ 0.3 m³/h
Data Acquisition Digital, 20 MHz processor, 256 raw data channels
Light Source LED
Interfaces USB, Ethernet, RS232/485, Wi-Fi
Operating Conditions +5 to +40 °C

Experimental Protocols

On-Site Calibration Protocol (General Overview)

This protocol provides a general outline for performing an on-site calibration of a Fidas® instrument using a monodisperse test powder. For detailed, step-by-step instructions, please refer to the official Palas® Fidas® operating manual for your specific model.

Objective: To verify and, if necessary, adjust the calibration of the Fidas® instrument to ensure accurate measurement of particle size and concentration.

Materials:

  • Fidas® instrument

  • Monodisperse test powder (provided by the manufacturer)

  • Aerosol generator (if required for the test powder)

  • Zero-air or HEPA-filtered air source

Procedure:

  • Initiate Calibration Mode: Access the calibration menu through the instrument's software interface.

  • Perform Automatic Offset Adjustment: The instrument will automatically measure and adjust its internal electronic offset.

  • Conduct System Tightness Check: The instrument will perform a leak check to ensure the integrity of the system.

  • Prepare the Test Aerosol: Following the manufacturer's instructions, prepare the monodisperse test powder for aerosolization.

  • Introduce the Test Aerosol: Introduce the generated test aerosol into the sampling inlet of the Fidas® instrument.

  • Adjust Sensor Sensitivity: The instrument will measure the particle size and concentration of the test aerosol. Based on the known properties of the test powder, the software will guide you through adjusting the sensitivity of the particle sensor.

  • Verify Particle Flow: The system will check the particle flow within the sensor to ensure it is optimal.

  • Verify Volume Flow: The instrument will verify that the volume flow rate is within the specified tolerance.

  • Save and Exit: Once all steps are completed successfully, save the new calibration settings and exit the calibration mode.

Mandatory Visualizations

TroubleshootingWorkflow start Start: Instrument Issue Detected check_power Check Power Supply and Fuses start->check_power power_ok Power OK? check_power->power_ok contact_support_power Contact Technical Support power_ok->contact_support_power No check_readings Inaccurate Readings? power_ok->check_readings Yes check_env Check Environmental Conditions (Temp, Humidity) check_readings->check_env Yes end End: Problem Solved check_readings->end No env_ok Environment OK? check_env->env_ok adjust_env Adjust Environmental Conditions env_ok->adjust_env No check_sampling Inspect Sampling System (Obstructions, Leaks) env_ok->check_sampling Yes adjust_env->check_env sampling_ok Sampling System OK? check_sampling->sampling_ok clean_sampling Clean/Fix Sampling System sampling_ok->clean_sampling No clean_sensor Clean Aerosol Sensor sampling_ok->clean_sensor Yes clean_sampling->check_sampling run_calib Perform On-Site Calibration clean_sensor->run_calib issue_resolved Issue Resolved? run_calib->issue_resolved issue_resolved->end Yes contact_support_reading Contact Technical Support issue_resolved->contact_support_reading No

Caption: A flowchart illustrating the general troubleshooting workflow for the Fidas-3 instrument.

CalibrationWorkflow start Start: Initiate Calibration Mode offset_adj 1. Automatic Offset Adjustment start->offset_adj tightness_check 2. System Tightness Check offset_adj->tightness_check leak_found Leak Found? tightness_check->leak_found fix_leak Fix Leak and Re-check leak_found->fix_leak Yes sensitivity_adj 3. Adjust Sensor Sensitivity (with Test Aerosol) leak_found->sensitivity_adj No fix_leak->tightness_check particle_flow_check 4. Check Particle Flow sensitivity_adj->particle_flow_check volume_flow_check 5. Check Volume Flow particle_flow_check->volume_flow_check save_settings Save New Calibration Settings volume_flow_check->save_settings end End: Calibration Complete save_settings->end

References

Validation & Comparative

FIDA vs. Isothermal Titration Calorimetry (ITC): A Comparative Guide to Affinity Determination

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of biophysical techniques for characterizing molecular interactions, both Flow-Induced Dispersion Analysis (FIDA) and Isothermal Titration Calorimetry (ITC) stand out as powerful, in-solution methods for determining binding affinity. This guide provides a detailed comparison of FIDA and ITC to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific application.

Principle of Operation

Flow-Induced Dispersion Analysis (FIDA) is a technology that measures binding affinity by detecting changes in the hydrodynamic radius (Rh) of a molecule upon interaction with a binding partner.[1][2] The core principle is based on Taylor Dispersion Analysis, where a sample containing a fluorescently labeled "indicator" molecule is passed through a microcapillary. The dispersion of the indicator is related to its diffusion coefficient, and thus its size. When the indicator binds to an analyte, the resulting complex is larger, leading to a change in the dispersion profile, which is used to determine the binding affinity (Kd).[1][3]

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat change associated with a binding event.[4][5] In an ITC experiment, a solution of one binding partner (the "ligand") is titrated into a solution containing the other binding partner (the "macromolecule") in a sample cell. The heat released or absorbed during the interaction is measured by a highly sensitive calorimeter.[6] By analyzing the heat change as a function of the molar ratio of the reactants, a complete thermodynamic profile of the interaction can be obtained, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[4]

At a Glance: FIDA vs. ITC

FeatureFlow-Induced Dispersion Analysis (FIDA)Isothermal Titration Calorimetry (ITC)
Primary Measurement Change in hydrodynamic radius (size)Heat change (enthalpy)
Affinity Range (Kd) pM to mM[2]nM to µM (direct); pM and mM with specialized assays[6][7]
Sample Consumption Low (µL)[2]High (µL to mL)[4][8]
Throughput High (minutes per sample)[2]Low (typically 1-2 hours per experiment)[9]
Labeling Requirement Yes (fluorescent label on indicator)[10]No (label-free)[4]
Thermodynamic Data Kd onlyKd, ΔH, ΔS, stoichiometry (n)[4]
Complex Samples Tolerant (e.g., plasma, cell lysates)[1][8]Requires purified samples[11]
Immobilization No (in-solution)[2]No (in-solution)[4]

Quantitative Performance

ParameterFIDAITC
Dissociation Constant (Kd) pM - mM[2]nM - µM (direct titration)[6]
Sample Volume (Analyte) ~10 µL per titration point~300 µL for the cell[4]
Sample Volume (Indicator/Ligand) ~10 µL per titration point~100-120 µL for the syringe[4]
Typical Protein Concentration nM range for the indicatorµM range in the cell (typically 10-100x Kd)[4][6]
Experiment Time Minutes per Kd determination[2]1-2 hours per experiment[9]

It has been reported that Kd values obtained using a FIDA-based methodology correlate very closely with other in-solution techniques.[12] For ITC, while the direct measurement range is typically in the nanomolar to micromolar range, displacement assays can be employed to determine affinities in the picomolar or low millimolar range.[7]

Experimental Protocols

FIDA Experimental Workflow

A typical FIDA experiment for determining binding affinity involves the following steps:[10]

  • Sample Preparation:

    • The "indicator" molecule is fluorescently labeled.

    • A stock solution of the indicator is prepared at a constant concentration (typically in the low nM range).

    • A series of dilutions of the unlabeled "analyte" is prepared.

    • The indicator and analyte solutions are prepared in the same assay buffer.

  • Instrumentation Setup:

    • The FIDA instrument is primed with the assay buffer.

    • The appropriate capillary is installed and conditioned.

  • Data Acquisition:

    • For each titration point, a mixture of the indicator and a specific concentration of the analyte is prepared.

    • The sample mixture is introduced into the capillary.

    • A pressure-driven flow is applied, and the dispersion of the fluorescent indicator is monitored by a detector as it passes through the capillary. The resulting signal is a Taylorgram.[12]

  • Data Analysis:

    • The FIDA software analyzes the Taylorgram to determine the apparent hydrodynamic radius (Rh) of the indicator in the presence of the analyte.[1]

    • A binding curve is generated by plotting the apparent Rh as a function of the analyte concentration.

    • The binding curve is fitted to a suitable binding model (e.g., 1:1 binding) to extract the dissociation constant (Kd).[1]

FIDA_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Label Indicator Prep2 Prepare Analyte Dilutions Acq1 Mix Indicator & Analyte Prep2->Acq1 Acq2 Inject into Capillary Acq1->Acq2 Acq3 Measure Dispersion (Taylorgram) Acq2->Acq3 Ana1 Calculate Apparent Rh Acq3->Ana1 Ana2 Generate Binding Curve Ana1->Ana2 Ana3 Fit to Model to get Kd Ana2->Ana3

FIDA experimental workflow for affinity determination.
ITC Experimental Workflow

A standard ITC experiment to determine binding affinity follows these general steps:

  • Sample Preparation:

    • The macromolecule and ligand are prepared in the exact same, degassed buffer to minimize heats of dilution.[4]

    • The concentrations of both the macromolecule (typically 5-50 µM) and the ligand (typically 10-20 times the macromolecule concentration) are accurately determined.[4]

    • Samples should be centrifuged or filtered to remove any aggregates.[4]

  • Instrumentation Setup:

    • The ITC instrument is thoroughly cleaned.

    • The sample cell is loaded with the macromolecule solution (e.g., ~300 µL).[4]

    • The injection syringe is loaded with the ligand solution (e.g., ~100-120 µL).[4]

    • The system is allowed to equilibrate to the desired temperature.

  • Data Acquisition:

    • A series of small, timed injections of the ligand into the sample cell is initiated.

    • The heat change following each injection is measured by the instrument until the binding sites on the macromolecule are saturated.

    • A control experiment, titrating the ligand into buffer alone, is often performed to determine the heat of dilution.

  • Data Analysis:

    • The raw data (power vs. time) is integrated to obtain the heat change per injection.

    • The heat of dilution from the control experiment is subtracted from the binding data.

    • A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

    • The isotherm is fitted to a suitable binding model (e.g., one set of sites) using software like Origin to determine the Kd, stoichiometry (n), and enthalpy (ΔH).[6][11]

ITC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Prepare Macromolecule & Ligand in Matched Buffer Prep2 Degas Samples Acq1 Load Cell & Syringe Prep2->Acq1 Acq2 Titrate Ligand into Macromolecule Acq1->Acq2 Acq3 Measure Heat Change Acq2->Acq3 Ana1 Integrate Raw Data Acq3->Ana1 Ana2 Generate Binding Isotherm Ana1->Ana2 Ana3 Fit to Model to get Kd, n, ΔH Ana2->Ana3

ITC experimental workflow for affinity determination.

Logical Relationships and Underlying Principles

The following diagram illustrates the fundamental principles and the logical flow from the physical measurement to the determination of the binding affinity for both FIDA and ITC.

Principles cluster_fida FIDA cluster_itc ITC FIDA_Principle Binding alters molecular size FIDA_Measurement Measure change in hydrodynamic radius (Rh) via Taylor Dispersion FIDA_Principle->FIDA_Measurement FIDA_Output Binding curve (Rh vs. [Analyte]) FIDA_Measurement->FIDA_Output FIDA_Result Kd FIDA_Output->FIDA_Result ITC_Principle Binding releases or absorbs heat ITC_Measurement Measure heat change (ΔH) upon titration ITC_Principle->ITC_Measurement ITC_Output Binding isotherm (Heat vs. Molar Ratio) ITC_Measurement->ITC_Output ITC_Result Kd, n, ΔH, ΔS ITC_Output->ITC_Result

Fundamental principles of FIDA and ITC for affinity measurement.

Summary and Recommendations

Choose FIDA when:

  • Sample is precious or limited: FIDA requires significantly less sample than ITC.[2]

  • High throughput is required: The speed of FIDA makes it ideal for screening applications.[2]

  • Working with complex biological samples: FIDA's tolerance to crude samples like plasma and cell lysates can save significant time on sample purification.[1][8]

  • A direct measurement of size is also of interest: FIDA provides information on the hydrodynamic radius of the molecules and complexes.

Choose ITC when:

  • A complete thermodynamic profile is needed: ITC is the gold standard for obtaining Kd, stoichiometry, enthalpy, and entropy in a single experiment.[4]

  • Label-free measurements are essential: ITC does not require any modification of the binding partners.[4]

  • The heat of binding is a key parameter of interest: ITC directly measures the enthalpy of the interaction.

  • Sufficient quantities of pure sample are available: ITC requires higher concentrations and larger volumes of purified samples.[4][8]

References

FIDA vs. MicroScale Thermophoresis (MST): A Comprehensive Comparison for Biomolecular Interaction Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of biophysical techniques for characterizing biomolecular interactions, Flow-Induced Dispersion Analysis (FIDA) and MicroScale Thermophoresis (MST) have emerged as powerful, immobilization-free methods. Both technologies offer researchers the ability to study interactions in solution, providing valuable data for drug discovery, protein function studies, and biologics development. This guide provides an objective comparison of FIDA and MST, supported by experimental data and detailed methodologies, to assist researchers in selecting the most suitable technique for their specific applications.

Principle of Technologies

Flow-Induced Dispersion Analysis (FIDA) is a technology that measures the binding of molecules based on the change in their hydrodynamic radius (size) in solution.[1][2] The core of the FIDA technology is Taylor Dispersion Analysis (TDA), where a sample plug is introduced into a capillary and subjected to a laminar flow.[3] The dispersion of the sample is directly related to the diffusion coefficient of the molecules, which in turn is related to their size. When a fluorescently labeled indicator molecule binds to a target analyte, the resulting complex is larger, leading to a change in its diffusion and dispersion profile.[4][5] This change is used to determine binding affinity (Kd), concentration, and stoichiometry.[1][6]

MicroScale Thermophoresis (MST) is a technique that measures biomolecular interactions by detecting changes in the fluorescence of a target molecule within a microscopic temperature gradient.[7][8] This change in fluorescence is a result of two distinct effects: Temperature-Related Intensity Change (TRIC) and thermophoresis.[7] TRIC is the intrinsic change in fluorescence intensity of a fluorophore with temperature, which can be altered upon binding.[7] Thermophoresis is the directed movement of molecules along a temperature gradient, which is dependent on the molecule's size, charge, and hydration shell.[7][8] Binding events cause changes in these properties, leading to a detectable change in the thermophoretic movement of the fluorescently labeled molecule.[8]

At a Glance: FIDA vs. MST

FeatureFlow-Induced Dispersion Analysis (FIDA)MicroScale Thermophoresis (MST)
Principle Measures change in hydrodynamic radius (size) upon binding using Taylor Dispersion Analysis.[1][2]Measures change in fluorescence in a temperature gradient due to thermophoresis and TRIC.[7]
Primary Measurement Hydrodynamic radius (Rh).[2]Change in normalized fluorescence (Fnorm).[9]
Immobilization-Free Yes.[1]Yes.[7]
Sample Consumption Nanoliters to a few microliters.[1][10]A few microliters per capillary.[11][12]
Measurement Time Minutes per sample.[1]~10 minutes for a full titration series.[13]
Affinity Range pM to mM.[14]pM to mM.[11]
Labeling Requirement One binding partner is fluorescently labeled or has intrinsic fluorescence.[15]One binding partner is fluorescently labeled or has intrinsic fluorescence.[12]
In-solution Measurement Yes, in a wide range of buffers and complex matrices like serum or cell lysate.[16]Yes, in various buffers and complex bioliquids like cell lysates.[17]
Key Applications Binding affinity, concentration, stoichiometry, protein aggregation, biologics characterization.[1][4]Binding affinity, stoichiometry, protein-protein interactions, protein-small molecule interactions.[8][10][18]

Experimental Protocols

FIDA Binding Affinity Assay

This protocol outlines a typical experiment to determine the binding affinity (Kd) of a protein-protein interaction.

1. Sample Preparation:

  • Indicator: Prepare a stock solution of the fluorescently labeled protein (indicator) at a concentration of 1 µM in the desired assay buffer (e.g., PBS with 0.05% Tween-20). The final concentration of the indicator in the assay should be in the low nM range and well below the expected Kd.

  • Analyte: Prepare a series of dilutions of the unlabeled protein (analyte) in the same assay buffer. The concentration range should span from at least 10-fold below to 10-fold above the expected Kd. A 16-point, 2-fold serial dilution is common.

2. Instrument Setup:

  • Equilibrate the FIDA instrument to the desired temperature.

  • Prime the capillary with the assay buffer.

3. Measurement:

  • A fixed concentration of the indicator is mixed with each concentration of the analyte.

  • The samples are introduced into the capillary via an autosampler.

  • The instrument measures the Taylor dispersion of the indicator in the presence of varying analyte concentrations.

4. Data Analysis:

  • The software calculates the hydrodynamic radius (Rh) of the indicator at each analyte concentration.

  • A binding curve is generated by plotting the change in Rh against the analyte concentration.

  • The Kd is determined by fitting the binding curve to a suitable binding model (e.g., a 1:1 binding model).

MST Binding Affinity Assay

This protocol describes a standard experiment to measure the binding affinity of a small molecule to a fluorescently labeled protein.[19]

1. Sample Preparation:

  • Target: Prepare a stock solution of the fluorescently labeled protein (target) in the assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).[2] The final concentration of the target should be kept constant and in the low nM range.

  • Ligand: Prepare a 16-point serial dilution of the small molecule ligand in the assay buffer.[19] The highest concentration should be at least 20-fold higher than the expected Kd.

2. Sample Incubation:

  • Mix the constant concentration of the labeled target with each ligand dilution in equal volumes.

  • Incubate the mixtures for a sufficient time to reach binding equilibrium (typically 5-10 minutes at room temperature).

3. Capillary Loading:

  • Load approximately 4 µL of each sample mixture into the MST capillaries.[11]

4. Measurement:

  • Place the capillaries into the MST instrument.

  • The instrument applies an IR laser to create a temperature gradient and measures the initial fluorescence and the fluorescence change over time.[12]

5. Data Analysis:

  • The software calculates the change in normalized fluorescence (ΔFnorm) for each ligand concentration.

  • A binding curve is generated by plotting ΔFnorm against the logarithm of the ligand concentration.

  • The Kd is determined by fitting the data to a binding model, such as the law of mass action.[9]

Visualizing the Workflows

FIDA Experimental Workflow

FIDA_Workflow cluster_prep Sample Preparation cluster_mixing Titration Series cluster_measurement FIDA Measurement cluster_analysis Data Analysis Indicator Fluorescent Indicator Mix Mix Indicator with Analyte Dilutions Indicator->Mix Analyte Unlabeled Analyte Analyte->Mix Load Load into Capillary Mix->Load Measure Taylor Dispersion Analysis Load->Measure Rh Calculate Hydrodynamic Radius (Rh) Measure->Rh Curve Generate Binding Curve Rh->Curve Kd Determine Kd Curve->Kd

Caption: FIDA experimental workflow from sample preparation to Kd determination.

MST Experimental Workflow

MST_Workflow cluster_prep Sample Preparation cluster_mixing Titration & Incubation cluster_measurement MST Measurement cluster_analysis Data Analysis Target Fluorescent Target Mix Mix Target with Ligand Dilutions Target->Mix Ligand Unlabeled Ligand Ligand->Mix Incubate Incubate to Equilibrium Mix->Incubate Load Load into Capillaries Incubate->Load Measure Apply Temperature Gradient & Measure Fluorescence Load->Measure Fnorm Calculate ΔFnorm Measure->Fnorm Curve Generate Binding Curve Fnorm->Curve Kd Determine Kd Curve->Kd

Caption: MST experimental workflow from sample preparation to Kd determination.

Applications in Biologics and Protein Aggregation

Both FIDA and MST are well-suited for the analysis of biologics and the study of protein aggregation.

FIDA for Biologics and Aggregation: FIDA's ability to measure the size of molecules in solution makes it a powerful tool for quality control of biologics, allowing for the detection of aggregates and the assessment of formulation stability.[1][10] It can be used to monitor the oligomeric state of proteins and characterize large protein complexes.[10] In aggregation studies, FIDA can distinguish between soluble and insoluble aggregates and quantify their presence.[7][20]

MST for Biologics and Aggregation: MST can be used to assess the binding of biologics, such as antibodies, to their targets.[21] It is also a valuable tool for studying protein aggregation, as the formation of aggregates leads to significant changes in the thermophoretic behavior of the protein.[11] MST can detect ligand-induced aggregation, which is a critical parameter in drug development.[9] The technique has been successfully used to quantify the interaction between small molecules and fibrillar protein aggregates.[22]

Concluding Remarks

Both FIDA and MST are robust, in-solution techniques that provide valuable insights into biomolecular interactions. The choice between the two will often depend on the specific research question, the nature of the interacting molecules, and the available instrumentation.

  • FIDA excels in applications where a direct measurement of molecular size and size changes is critical, such as in the quality control of biologics and the detailed analysis of protein aggregation.[1][10]

  • MST is a highly sensitive method for determining binding affinities across a wide range of interactions and is particularly adept at detecting subtle binding-induced conformational changes.[8][18]

By understanding the principles, capabilities, and experimental workflows of both FIDA and MST, researchers can make an informed decision to best advance their scientific goals.

References

Validating Fidas-3 Results: A Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of particle analysis data is paramount. The Fidas®-3 system, an optical aerosol spectrometer, provides real-time particle size and concentration measurements. However, like any analytical instrument, its results should be validated using orthogonal methods to ensure data integrity. Orthogonal methods are independent analytical techniques that measure the same sample attribute using different physical principles, thereby providing a more complete and verified understanding of the sample.[1][2]

This guide provides a comparative overview of key orthogonal methods for validating Fidas-3 data, complete with experimental protocols and data presentation to aid in the selection and implementation of these techniques.

Comparison of this compound with Orthogonal Methods

The this compound operates on the principle of optical light scattering, where individual particles scatter light from a white light source, and the intensity and angle of the scattered light are used to determine particle size and number.[3] To validate these measurements, several orthogonal methods can be employed, each with its own strengths and principles of operation.

Method Principle of Operation Parameters Measured Advantages Limitations Typical Deviation from this compound
This compound Optical Light Scattering Particle Size Distribution, Number Concentration, Mass Concentration (calculated)Real-time, continuous measurement; High-resolution size distribution.[3][4]Assumes spherical particles for mass calculation; Dependent on refractive index of particles.N/A
Gravimetric Analysis Filtration and Weighing Total Mass Concentration (e.g., PM2.5, PM10)"Gold standard" for mass concentration; Independent of particle shape and optical properties.[5]Time-consuming (filter conditioning and weighing); No real-time data; No particle size information.[5]Can be <20% for mass concentration under controlled conditions.
Dynamic Image Analysis (DIA) Digital Imaging Particle Size Distribution, Particle Shape, Number ConcentrationProvides direct measurement of particle size and shape; Can detect agglomerates and oversized particles.[6]Lower throughput than light scattering; Not suitable for particles <1 µm.[7]Sizing can show good agreement, but depends on the shape of the particles.
Scanning Electron Microscopy (SEM) Electron Beam Imaging Particle Size, Particle Shape, Surface MorphologyHigh-resolution imaging of individual particles; Provides detailed morphological information.[2]Requires sample preparation (coating, vacuum); Low throughput; Not a bulk analysis technique.[2]Can be used to confirm the size and shape of particles detected by this compound.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable comparative data. Below are protocols for the key orthogonal methods.

Gravimetric Analysis Protocol

This protocol is adapted from standard methods for determining particulate matter mass concentration.

  • Filter Selection and Preparation:

    • Use appropriate filters (e.g., Teflon for PM2.5) compatible with the filter holder of a sampling pump.

    • Pre-condition the filters by placing them in a desiccator at a controlled temperature and humidity (e.g., 20-23°C, 30-40% relative humidity) for at least 24 hours.[5]

    • Weigh each filter at least twice using a microbalance until a stable weight is achieved. Record this as the pre-sampling weight.

  • Sample Collection:

    • Place the gravimetric sampler co-located with the this compound sampling inlet to ensure both instruments are sampling the same air mass.

    • Operate the sampler at a constant, known flow rate for a defined period (e.g., 24 hours) to collect a sufficient mass of particles.

  • Post-Sampling Analysis:

    • Carefully remove the filter from the sampler.

    • Post-condition the filter under the same temperature and humidity conditions as in the pre-conditioning step for 24 hours.[5]

    • Weigh the filter multiple times until a stable weight is achieved. Record this as the post-sampling weight.

    • Calculate the total mass of collected particles by subtracting the pre-sampling weight from the post-sampling weight.

    • Calculate the mass concentration by dividing the total mass by the total volume of air sampled (flow rate × sampling time).

    • Compare this mass concentration to the time-averaged mass concentration reported by the this compound for the same period.

Dynamic Image Analysis (DIA) Protocol
  • Sample Preparation:

    • For dry powders, ensure the sample is representative and properly dispersed using a suitable feeder to avoid agglomeration.

    • For suspensions, ensure the sample is well-mixed and at an appropriate concentration for the instrument.

  • Instrument Setup:

    • Select the appropriate lens and configure the software for the expected particle size range.

    • Perform a background measurement to ensure the system is clean.

  • Measurement:

    • Introduce the sample into the instrument. Particles will be transported past a high-speed camera.

    • The software captures images of individual particles and analyzes them for various size and shape parameters.

  • Data Analysis:

    • Generate particle size distributions based on different parameters (e.g., equivalent circular diameter, length, width).

    • Compare the number-based particle size distribution from DIA with the distribution from the this compound. Note that this compound provides an optically equivalent diameter, which may differ from the geometric diameter measured by DIA for non-spherical particles.

Scanning Electron Microscopy (SEM) Protocol
  • Sample Collection and Preparation:

    • Collect particles on a suitable substrate (e.g., a polycarbonate filter) from a location near the this compound inlet.

    • For non-conductive particles, the substrate needs to be coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.[2]

    • Mount the prepared substrate onto an SEM stub.

  • Imaging:

    • Place the stub in the SEM chamber and evacuate to a high vacuum.

    • Apply an appropriate accelerating voltage and scan the sample with the electron beam.

    • Capture images of representative fields of view at various magnifications.

  • Image Analysis:

    • Use image analysis software to measure the dimensions of a statistically significant number of individual particles from the SEM images.

    • Generate a particle size distribution from the measured dimensions.

    • Compare the size and morphology of the particles observed in the SEM images with the particle size distribution data from the this compound. This can help to understand any discrepancies, for example, if the this compound is sizing irregularly shaped particles based on their optical properties.

Visualizing the Validation Workflow

Understanding the logical flow of the validation process is key. The following diagrams illustrate the experimental workflow and the relationship between the different measurement principles.

G cluster_0 Sample Generation & Co-location cluster_1 Primary Measurement cluster_2 Orthogonal Methods cluster_3 Data Analysis & Comparison aerosol Aerosol Source (e.g., Ambient Air, Test Chamber) sampling Co-located Sampling Inlets aerosol->sampling fidas This compound (Optical Light Scattering) sampling->fidas gravimetric Gravimetric Sampler sampling->gravimetric dia DIA Sample Collector sampling->dia sem SEM Sample Collector sampling->sem analysis Comparative Analysis fidas->analysis gravimetric->analysis dia->analysis sem->analysis

Caption: Experimental workflow for validating this compound results with orthogonal methods.

G fidas This compound (Light Scattering) validation Validated Particle Data (Size, Mass, Shape) fidas->validation Measures optical size Calculates mass gravimetric Gravimetric (Mass) gravimetric->validation Measures total mass imaging DIA / SEM (Imaging) imaging->validation Measures geometric size & shape

References

A Head-to-Head Comparison of FIDA and SPR for Measuring Biomolecular Interaction Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise measurement of biomolecular interaction kinetics is paramount. Two prominent technologies for this purpose are Flow-Induced Dispersion Analysis (FIDA) and Surface Plasmon Resonance (SPR). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable technology for your research needs.

At their core, FIDA and SPR differ fundamentally in their approach to measuring binding events. FIDA is an in-solution technique that assesses changes in the hydrodynamic radius of molecules as they interact in their native state.[1][2] In contrast, SPR is a surface-based method that detects changes in the refractive index on a sensor chip as molecules bind to an immobilized ligand.[3][4] This distinction has significant implications for experimental design, potential artifacts, and the nature of the data generated.

One of the key advantages of FIDA is the elimination of surface immobilization, which can sometimes lead to issues such as non-specific binding, altered protein conformation, and molecular orientation constraints that may affect the kinetic data.[5][6] FIDA measures interactions directly in solution, providing data that may more closely reflect the true behavior of molecules in a physiological environment.[5] Conversely, SPR has been the gold standard for decades, offering high sensitivity and the ability to analyze a wide range of molecular interactions in real-time without the need for labeling.[4][7]

Quantitative Kinetic Data: A Comparative Analysis

To illustrate the performance of both technologies, the following table summarizes kinetic data (association rate constant, k_on_; dissociation rate constant, k_off_; and equilibrium dissociation constant, K_D_) for four distinct biomolecular interactions as measured by FIDA and SPR. The data demonstrates a strong agreement between the two methods for both protein-protein and protein-small molecule interactions.

Interacting MoleculesParameterFIDASPR
β2-microglobulin - anti-β2-microglobulin K_D_ (nM) 1.002.30
k_on_ (M⁻¹s⁻¹) 2.19 x 10⁶1.1 x 10⁶
k_off_ (s⁻¹) 0.00220.0026
Affibody - Rituximab K_D_ (nM) 0.300.24
k_on_ (M⁻¹s⁻¹) 2.60 x 10⁶4.7 x 10⁵
k_off_ (s⁻¹) 0.000760.00011
Carbonic anhydrase - AZA K_D_ (nM) 22.119.0
k_on_ (M⁻¹s⁻¹) 1.54 x 10⁷2.9 x 10⁶
k_off_ (s⁻¹) 0.0340.056
Carbonic anhydrase - Furosemide K_D_ (nM) 256513
k_on_ (M⁻¹s⁻¹) 2.99 x 10⁴9.64 x 10⁴
k_off_ (s⁻¹) 0.00780.050

Table 1: Comparison of kinetic data obtained from FIDA and SPR for protein-protein (top two rows) and protein-small molecule (bottom two rows) interactions. FIDA K_D_ was measured using a standard premix assay, while k_on_ and k_off_ were determined with a cap-mix assay. SPR data was obtained using a Biacore X100 platform. A phosphate buffer (pH 7.40) was used in both methodologies.[8]

While the results show good correlation, minor deviations can be attributed to several factors. The structural integrity of a molecule may be compromised by surface immobilization in SPR.[8] Furthermore, it is important to acknowledge that different biophysical techniques can inherently generate slightly different data.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of kinetic data. Below are representative protocols for performing kinetic analysis using FIDA and SPR.

Flow-Induced Dispersion Analysis (FIDA) - Kinetic Analysis Protocol

FIDA determines kinetic parameters through a two-step process involving "premix" and "cap-mix" assays.

Step 1: Equilibrium K_D_ Determination (Premix Assay)

  • Sample Preparation: Prepare a series of samples by mixing a constant concentration of the fluorescently labeled indicator molecule with a titration of the analyte. Allow the mixtures to reach equilibrium.

  • Instrument Setup: Use a FIDA instrument, such as the Fida 1, equipped with an appropriate fluorescence detector (e.g., 480 nm).

  • Measurement: Introduce a small plug of each premixed sample into a capillary filled with the corresponding sample. A mobilization pressure is applied to drive the sample plug towards the detector.

  • Data Analysis: The dispersion of the indicator plug is measured, and the apparent hydrodynamic radius (R_h_) is determined. By plotting the apparent R_h_ against the analyte concentration, the equilibrium dissociation constant (K_D_) can be calculated.[5]

Step 2: Kinetic Rate Constant Determination (Cap-Mix Assay)

  • Sample Preparation: Prepare a single solution of the indicator and a series of analyte solutions at different concentrations.

  • Instrument Setup: The FIDA instrument is set up for a capillary mixing experiment.

  • Measurement: The capillary is first filled with an analyte solution. A small plug of the indicator solution is then injected, followed by the analyte solution at a specific mobilization pressure. This process allows the indicator and analyte to mix and interact within the capillary for a defined period before reaching the detector.[1]

  • Varying Reaction Time: Repeat the measurement at different mobilization pressures. Higher pressures result in shorter transit times to the detector and thus shorter reaction times.[5]

  • Data Analysis: The apparent K_D_ is determined at each reaction time. The kinetic rate constants (k_on_ and k_off_) are then extracted by fitting the data to a model that describes the formation of the complex over time.[5]

Surface Plasmon Resonance (SPR) - Kinetic Analysis Protocol

A typical SPR experiment for kinetic analysis involves the following steps:

  • Sensor Chip Selection and Preparation: Choose a suitable sensor chip (e.g., CM5 for amine coupling). The chip surface is activated, typically using a mixture of N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).[9][10]

  • Ligand Immobilization: Inject the ligand solution over the activated sensor surface. The ligand covalently binds to the chip surface. The amount of immobilized ligand is monitored in real-time and is a critical parameter to control to avoid mass transport limitations.[9]

  • Analyte Injection and Association: Inject a series of analyte concentrations over the immobilized ligand surface at a constant flow rate. The binding of the analyte to the ligand causes a change in the refractive index, which is recorded as an increase in the SPR signal (response units, RU). This phase provides information about the association rate (k_on_).[7]

  • Dissociation: After the analyte injection, switch back to a continuous flow of running buffer. The dissociation of the analyte from the ligand is observed as a decrease in the SPR signal. This phase is used to determine the dissociation rate (k_off_).[7]

  • Surface Regeneration: Inject a regeneration solution (e.g., low pH glycine or high salt) to remove any remaining bound analyte, preparing the surface for the next injection cycle. The choice of regeneration solution is crucial to ensure complete removal of the analyte without damaging the immobilized ligand.[3]

  • Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic rate constants (k_on_ and k_off_) and the equilibrium dissociation constant (K_D_).[3]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for FIDA and SPR.

FIDA_Workflow cluster_premix Step 1: Premix for KD cluster_capmix Step 2: Cap-Mix for kon/koff P1 Prepare Indicator + Analyte Mixtures P2 Equilibrate Samples P1->P2 P3 Inject into FIDA P2->P3 P4 Measure Apparent Rh P3->P4 P5 Calculate KD P4->P5 C1 Prepare Indicator & Analyte Solutions C2 Fill Capillary with Analyte C1->C2 C3 Inject Indicator Plug C2->C3 C4 Mix & React in Capillary (Varying Pressure) C3->C4 C5 Measure Apparent KD C4->C5 C6 Calculate kon & koff C5->C6

Caption: FIDA kinetic analysis workflow.

SPR_Workflow A Sensor Chip Activation B Ligand Immobilization A->B C Analyte Injection (Association) B->C Inject Analyte Series D Buffer Flow (Dissociation) C->D E Surface Regeneration D->E F Data Analysis (kon, koff, KD) D->F E->C Next Cycle

Caption: SPR kinetic analysis workflow.

References

Unveiling Protein Dimensions: A Comparative Guide to FIDA-Derived Hydrodynamic Radius and Structural Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, accurately characterizing proteins in solution is paramount. The hydrodynamic radius (Rh) is a critical parameter that reflects a protein's size, shape, and interaction with its environment. Flow-Induced Dispersion Analysis (FIDA) has emerged as a powerful technology for determining Rh with high precision and low sample consumption. This guide provides an objective comparison of FIDA-derived Rh values with those predicted from protein crystal structures and those obtained through alternative biophysical techniques, supported by experimental data and detailed protocols.

This guide will delve into the correlation between the experimentally determined hydrodynamic radius of proteins using the Fida 1 platform and the theoretical values derived from their three-dimensional structures deposited in the Protein Data Bank (PDB). Furthermore, it will compare the performance of FIDA with Dynamic Light Scattering (DLS), a widely used technique for particle sizing.

Correlating In-Solution Measurements with Structural Predictions

A key feature of modern biophysical analysis is the ability to link the behavior of a molecule in solution to its known structure. The Fida 1 software includes a PDB correlator tool that calculates the theoretical hydrodynamic radius from the atomic coordinates of a protein's crystal structure.[1] This allows for a direct comparison between the predicted size and the experimentally measured size in solution.

Such a comparison is invaluable for:

  • Validating Protein Conformation: Significant deviations between the predicted and measured Rh can indicate that the protein's conformation in solution differs from its crystalline state.[2]

  • Assessing Oligomeric State: The measured Rh can confirm whether a protein exists as a monomer, dimer, or higher-order oligomer in a given buffer condition.[3]

  • Quality Control: Ensuring that a purified protein has the expected size and is free from aggregation.[4]

The following table summarizes the comparison between the hydrodynamic radius measured by the Fida 1 system and the Rh predicted by the Fida PDB Correlator for several common proteins.

ProteinPDB CodePredicted Rh (nm) from PDB CorrelatorMeasured Rh (nm) by Fida 1
β-lactoglobulin (dimer)3NPO2.852.77 ± 0.06
Human Serum Albumin (HSA)1AO63.443.51 ± 0.05
Bovine Serum Albumin (BSA)4F5S3.483.59 ± 0.03
Lysozyme1LYZ1.921.95 ± 0.02

Data sourced from Fidabio Application Note.[5]

As the data indicates, there is a strong correlation between the hydrodynamic radii predicted from the PDB structures and the values measured by FIDA, demonstrating the accuracy of the FIDA system in characterizing protein size in solution.

FIDA in Comparison to Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is another prevalent technique for measuring the hydrodynamic radius of macromolecules. While both techniques provide valuable information, they operate on different principles and have distinct advantages and limitations. FIDA measures the dispersion of a sample in a microfluidic channel, a method based on Taylor Dispersion Analysis (TDA), while DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles.[6][7]

A comparative study on Bovine Serum Albumin (BSA) and the monoclonal antibody Adalimumab highlights the performance of both techniques across a range of concentrations.

ProteinConcentration (mg/mL)Hydrodynamic Radius (Rh, nm) - TDA (FIDA)Hydrodynamic Radius (Rh, nm) - DLS
BSA 0.5 - 103.8 - 4.33.8 - 4.3
504.63.4
Adalimumab 0.5 - 55.6 - 5.95.6 - 5.9

Data adapted from a comparative study on TDA and DLS.[6]

The results show that at lower to moderate concentrations, both TDA (the principle behind FIDA) and DLS provide comparable results for the hydrodynamic radius of these proteins.[6] However, at higher concentrations, discrepancies can arise due to factors such as intermolecular interactions and differences in how each technique averages the signal from polydisperse samples.[6] Notably, TDA has been shown to perform well even at low protein concentrations where DLS may yield less consistent results.[6]

Experimental Methodologies

To ensure reproducibility and accurate data interpretation, detailed experimental protocols are essential. Below are outlines for determining protein hydrodynamic radius using FIDA, DLS, and Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS).

Flow-Induced Dispersion Analysis (FIDA) Protocol

FIDA measures the hydrodynamic radius by quantifying the dispersion of a sample plug as it moves through a capillary.[8] The Fida 1 system offers several methods for this analysis, including the "Premix" and "Capillary Mix" methods.[9]

Materials:

  • Fida 1 Instrument

  • Fused silica capillary

  • Running buffer (e.g., PBS)

  • Protein sample of interest (with intrinsic fluorescence or fluorescently labeled)

  • 96-well plate

Procedure (Premix Method):

  • Sample Preparation: Prepare a series of dilutions of the protein sample in the running buffer. If the protein does not have sufficient intrinsic fluorescence, it should be labeled with a suitable fluorescent dye.

  • Instrument Setup:

    • Install the capillary in the Fida 1 instrument.

    • Prime the system with the running buffer to ensure a stable baseline.

    • Set the desired temperature for the analysis.

  • Plate Loading: Pipette the prepared protein samples and buffer blanks into a 96-well plate.

  • Method Setup in Fida Software:

    • Select the "Premix" method.

    • Define the injection volume and analysis time.

    • Input the sample information into the plate layout.

  • Data Acquisition: Start the automated run. The instrument will inject a small plug of the sample into the capillary, and the detector will measure the dispersion profile as it flows through.

  • Data Analysis: The Fida software automatically calculates the diffusion coefficient from the Taylor dispersion profile and subsequently determines the hydrodynamic radius using the Stokes-Einstein equation.[10]

Dynamic Light Scattering (DLS) Protocol

DLS measures the time-dependent fluctuations in the intensity of scattered light to determine the diffusion coefficient and, consequently, the hydrodynamic radius of particles in solution.

Materials:

  • DLS instrument (e.g., Malvern Zetasizer)

  • Low-volume cuvette

  • Protein sample

  • Buffer

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Prepare the protein sample in a suitable buffer at a known concentration (typically 0.1 - 1.0 mg/mL).

    • Filter the sample and the buffer through a 0.22 µm syringe filter to remove dust and large aggregates.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to stabilize.

    • Set the measurement temperature.

  • Measurement:

    • Pipette the filtered buffer into the cuvette to serve as a blank.

    • Replace the buffer with the filtered protein sample. Ensure there are no air bubbles.

    • Place the cuvette in the instrument.

  • Data Acquisition:

    • Set the parameters in the software, including the solvent viscosity and refractive index.

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis: The software uses the autocorrelation function of the scattered light intensity to calculate the size distribution and the Z-average hydrodynamic radius.[11]

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) Protocol

SEC-MALS separates molecules based on their hydrodynamic volume and then uses light scattering to determine their absolute molar mass and size (radius of gyration, Rg).

Materials:

  • HPLC or FPLC system

  • Size-exclusion column suitable for the protein of interest

  • Multi-angle light scattering (MALS) detector

  • Refractive index (RI) detector

  • Mobile phase (buffer)

  • Protein sample

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until the baselines for the MALS and RI detectors are stable.

  • Sample Preparation:

    • Prepare the protein sample in the mobile phase.

    • Filter or centrifuge the sample to remove any aggregates or particulate matter.

  • Injection and Separation: Inject a defined volume of the prepared protein sample onto the equilibrated SEC column.

  • Data Acquisition: As the sample elutes from the column, it passes through the UV, MALS, and RI detectors. The data from all detectors is collected by the analysis software.

  • Data Analysis: The software (e.g., ASTRA) uses the signals from the MALS and RI detectors to calculate the molar mass and radius of gyration for the species eluting at each time point across the chromatographic peak.[12]

Visualizing the Workflow and Relationships

To better understand the processes and concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow for FIDA and the relationship between a protein's structure and its measured hydrodynamic properties.

FIDA_Workflow cluster_prep Sample Preparation cluster_instrument Fida 1 Instrument cluster_analysis Data Analysis Protein Protein Sample Plate 96-Well Plate Protein->Plate Buffer Running Buffer Buffer->Plate Injector Autosampler Plate->Injector Capillary Capillary Injector->Capillary Detector Detector Capillary->Detector Dispersion Taylorgram Detector->Dispersion Diffusion Diffusion Coefficient Dispersion->Diffusion Rh Hydrodynamic Radius (Rh) Diffusion->Rh

Caption: Experimental workflow for determining hydrodynamic radius using the Fida 1 system.

PDB_Correlation cluster_computational In Silico cluster_experimental In Solution PDB Protein Crystal Structure (PDB file) Correlator Fida PDB Correlator (Software) PDB->Correlator Predicted_Rh Predicted Hydrodynamic Radius (Rh) Correlator->Predicted_Rh Comparison Comparison & Validation Predicted_Rh->Comparison FIDA FIDA Measurement Measured_Rh Measured Hydrodynamic Radius (Rh) FIDA->Measured_Rh Measured_Rh->Comparison

Caption: Logical relationship for validating protein structures using FIDA and the PDB Correlator.

References

Safety Operating Guide

Proper Disposal Procedures for the Fidas® 200 Fine Dust Measuring System

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the Fidas® 200 aerosol spectrometer, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step plan for the decommissioning and disposal of the Fidas® 200 system, aligning with best practices for handling scientific instrumentation.

The Fidas® 200 series, including the Fidas® 200, 200 E, and 200 S models, is an optical aerosol spectrometer designed for continuous and simultaneous measurement of fine dust particles.[1][2][3] A key safety and disposal consideration is that the Fidas® 200 system does not contain radioactive material or consumables , which simplifies the disposal process.[1] The primary components for disposal are the electronic and electrical assemblies.

Decommissioning and Disposal Protocol

Adherence to the following procedural steps will ensure the safe and compliant disposal of the Fidas® 200 instrument.

Step 1: De-energize the System Before commencing any disassembly or disposal preparations, completely disconnect the Fidas® 200 unit from its power supply. This involves unplugging the main power cord from the electrical outlet to eliminate any risk of electrical shock.

Step 2: Disconnect Peripheral Components Systematically disconnect all external and peripheral components. This includes:

  • The sampling head (e.g., Sigma-2)

  • The sampling tube and drying system (IADS)

  • Any connected weather station

  • Data cables (USB, Ethernet, RS232/485)

  • Optional UMTS antenna[4]

Step 3: Assess for Contamination As the user, you are responsible for assessing if the instrument has been used with or exposed to hazardous materials that could have contaminated its surfaces or internal components. Although the system itself does not contain hazardous materials from the manufacturer, its operational use determines its final disposal classification. If contamination is suspected, consult your institution's environmental health and safety (EHS) officer for appropriate decontamination procedures before proceeding.

Step 4: Segregate for Electronic Waste Disposal The Fidas® 200 is classified as Waste Electrical and Electronic Equipment (WEEE).[5][6][7][8] As such, it must not be disposed of in general municipal waste. The instrument should be segregated and handled in accordance with local, national, and international regulations for electronic waste.

Step 5: Contact a Certified E-Waste Recycler Arrange for the collection and disposal of the Fidas® 200 system through a certified and reputable electronic waste recycling company. These facilities are equipped to properly dismantle the equipment, segregate materials like plastics and metals, and safely handle the electronic components, such as circuit boards.

Summary of Disposal-Relevant Data

For logistical and compliance purposes, the following table summarizes the key characteristics of the Fidas® 200 system relevant to its disposal.

CharacteristicSpecificationCitation
Hazardous Components None from manufacturer (No radioactive material, no consumables)[1]
Waste Classification Waste Electrical and Electronic Equipment (WEEE)[5][6][7][8]
Primary Components Controller, Aerosol Sensor, Sampling Head, Drying System, Optional Weather Station[4]
Power Source Mains Voltage (to be disconnected before disposal)

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols. The disposal procedure itself is the primary protocol.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of the Fidas® 200 system.

Fidas_Disposal_Workflow start Start: Fidas 200 Decommissioning deenergize Step 1: Disconnect from Power Supply start->deenergize disconnect Step 2: Disconnect All Peripherals deenergize->disconnect assess Step 3: Assess for Operational Contamination disconnect->assess decontaminate Decontaminate Instrument (Consult EHS) assess->decontaminate Contaminated segregate Step 4: Classify as WEEE assess->segregate Not Contaminated decontaminate->segregate recycle Step 5: Arrange Pickup by Certified E-Waste Recycler segregate->recycle end End: Proper Disposal recycle->end

Caption: Logical workflow for the safe and compliant disposal of the Fidas® 200.

References

Essential Safety and Operational Guide for the Fidas® 300 Series Fine Dust Monitoring System

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, operational, and disposal information for the Fidas® 300 series of fine dust monitoring systems. Adherence to these procedures is essential for ensuring the safety of all personnel and the integrity of the collected data. This document is intended for researchers, scientists, and drug development professionals who utilize this equipment.

Personal Protective Equipment (PPE)

While the Fidas® 300 system is generally a closed system during operation, certain handling and maintenance procedures may require the use of Personal Protective Equipment (PPE) to mitigate potential exposure to aerosols and cleaning agents.

General Laboratory Environment:

When working in a laboratory setting where the Fidas® 300 is in use, standard laboratory PPE should be worn at all times. This includes:

  • Safety Glasses: To protect the eyes from any unexpected splashes or airborne particles.

  • Laboratory Coat: To protect clothing and skin from potential contamination.

  • Gloves: Nitrile or other appropriate chemical-resistant gloves should be worn when handling any potentially hazardous materials or when performing maintenance on the instrument.

Specific Tasks Requiring Enhanced PPE:

Certain tasks may present a higher risk of exposure and require additional PPE.

TaskRequired Personal Protective Equipment
Handling and Changing Sample Filters Safety glasses, laboratory coat, and gloves. A dust mask (e.g., N95 or FFP2) is recommended to prevent inhalation of collected particulate matter.
Cleaning of Instrument Components Safety glasses, laboratory coat, and chemical-resistant gloves appropriate for the cleaning solvent being used. Ensure adequate ventilation.
Maintenance and Repair Safety glasses, laboratory coat, and gloves. Depending on the nature of the maintenance, additional PPE such as a dust mask or respirator may be necessary. Consult the manufacturer's service manual for specific recommendations.
Disposal of Used Filters and Waste Safety glasses, laboratory coat, and heavy-duty gloves. Follow all local and institutional regulations for hazardous waste disposal.

Operational Procedures

The following are step-by-step guidelines for the safe and effective operation of the Fidas® 300 system.

1. Pre-Operation Checklist:

  • Ensure the instrument is placed on a stable, level surface.

  • Verify that all power cords and data cables are securely connected.

  • Check that the sampling inlet is unobstructed.

  • Confirm that the waste tubing is properly routed to a designated waste container.

  • Ensure that the appropriate software is installed and communicating with the device.

2. Instrument Start-Up:

  • Turn on the main power switch.

  • Launch the operating software on the connected computer.

  • Allow the instrument to complete its self-check and warm-up sequence.

  • Perform a zero-check to ensure the baseline reading is stable.

3. Sample Analysis:

  • Introduce the sample aerosol to the instrument's inlet.

  • Start the data acquisition through the software interface.

  • Monitor the real-time data to ensure the instrument is functioning correctly.

  • Once the analysis is complete, stop the data acquisition.

  • Purge the system with clean, filtered air as per the manufacturer's instructions.

4. Instrument Shutdown:

  • Ensure the system has been thoroughly purged.

  • Close the operating software.

  • Turn off the main power switch.

  • Clean the exterior of the instrument with a soft, damp cloth.

Disposal Plan

Proper disposal of waste generated by the Fidas® 300 is critical to maintaining a safe laboratory environment and complying with environmental regulations.

  • Used Sample Filters: These should be considered potentially hazardous waste, as they contain concentrated particulate matter.

    • Carefully remove the filter from the instrument using forceps or tweezers.

    • Place the used filter in a sealed, labeled container.

    • Dispose of the container in accordance with your institution's hazardous waste disposal procedures.

  • Liquid Waste: Any liquid waste generated from cleaning or other procedures should be collected in a designated, labeled waste container.

    • Do not pour liquid waste down the drain unless it has been confirmed to be non-hazardous and permissible by local regulations.

    • Dispose of the liquid waste container through your institution's chemical waste disposal program.

  • Electronic Components: If the instrument or any of its electronic components reach the end of their service life, they must be disposed of as electronic waste (e-waste).

    • Contact your institution's environmental health and safety office for guidance on proper e-waste disposal.

Experimental Workflow and Safety Precautions

The following diagram illustrates the standard workflow for operating the Fidas® 300, highlighting key safety checkpoints.

Fidas300_Workflow cluster_prep Preparation cluster_op Operation cluster_post Post-Operation A Perform Pre-Operation Check B Don Appropriate PPE A->B C Instrument Start-Up & Warm-Up B->C S1 Verify PPE B->S1 D Perform Zero-Check C->D E Introduce Sample & Acquire Data D->E F Purge System E->F S2 Check for Leaks E->S2 G Instrument Shutdown F->G H Clean Instrument Exterior G->H I Dispose of Waste H->I S3 Confirm Proper Waste Disposal I->S3

Caption: Fidas® 300 operational workflow with integrated safety checkpoints.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fidas-3
Reactant of Route 2
Reactant of Route 2
Fidas-3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.